molecular formula C25H26O13 B190479 Ruberythric acid CAS No. 152-84-1

Ruberythric acid

Cat. No.: B190479
CAS No.: 152-84-1
M. Wt: 534.5 g/mol
InChI Key: GCGGSVAWTYHZBI-CVQRFVFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ruberythric acid is a naturally occurring anthraquinone glycoside predominantly derived from the roots of various Rubia species, such as Rubia tinctorum L. (madder) and Rubia cordifolia . In scientific research, it serves as a critical compound in the study of historical textile dyes and natural colorants, as it is a primary glycosidic precursor to the aglycone alizarin, a renowned red dye . Beyond its applications in dye chemistry, this compound is of significant interest in pharmacological studies due to its reported biological activities. Research indicates it possesses antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest for exploring natural product-based therapeutic agents . Its mechanism of action is thought to involve the inhibition of specific enzymes and the disruption of microbial cell membranes . As a prominent member of the anthraquinone family, which demonstrates a broad spectrum of bioactivities including anticancer and immune-regulating effects, this compound represents a valuable tool for researchers investigating the chemistry and biology of plant-derived secondary metabolites .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O13/c26-12-7-35-24(22(33)18(12)29)36-8-14-20(31)21(32)23(34)25(38-14)37-13-6-5-11-15(19(13)30)17(28)10-4-2-1-3-9(10)16(11)27/h1-6,12,14,18,20-26,29-34H,7-8H2/t12-,14-,18+,20-,21+,22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGGSVAWTYHZBI-CVQRFVFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026553
Record name Alizarin primeveroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-84-1
Record name Ruberythric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruberythric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alizarin primeveroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUBERYTHRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4360A2Y7JD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ruberythric acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruberythric acid, a naturally occurring anthraquinone (B42736) glycoside found in the roots of the madder plant (Rubia tinctorum L.), has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented to facilitate further research and development. While direct evidence of its modulation of specific signaling pathways is still emerging, this document summarizes the current understanding and provides a framework for future investigation.

Chemical Structure and Properties

This compound is chemically known as 1-Hydroxy-2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-9,10-anthracenedione.[1] It is an alizarin (B75676) 2-β-primeveroside, consisting of the anthraquinone aglycone, alizarin, linked to the disaccharide primeverose.[2][3]

The molecular structure of this compound has been elucidated and confirmed through various spectroscopic techniques, including NMR and X-ray crystallography.[4][5][6][7] The solid-state structure reveals extensive intermolecular hydrogen bonding between the sugar moieties and intramolecular hydrogen bonding within the hydroxyquinone groups.[4][5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C25H26O13[1][3]
Molecular Weight 534.47 g/mol [1][3][8]
CAS Number 152-84-1[1][2]
Appearance Golden-yellow, silky, lustrous prisms or long needles[1]
Melting Point 259-261 °C (from water)[1]
Solubility Soluble in hot water and alkalies; sparingly soluble in methanol (B129727) and ethanol (B145695); practically insoluble in benzene (B151609) and cold water.[1][2][9]
IUPAC Name 1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione[8]

Biological Activities

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for drug development.

  • Antioxidant Activity: this compound has demonstrated antioxidant properties, which are likely attributable to its phenolic structure.[3]

  • Anti-inflammatory Activity: Studies on extracts of Rubia species containing this compound suggest potential anti-inflammatory effects.[3]

  • Antimicrobial Activity: this compound has been investigated for its potential antimicrobial properties.[3]

Quantitative data on the biological potency of isolated this compound is still emerging in the scientific literature.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Extraction of this compound from Rubia tinctorum

Objective: To extract and isolate this compound from the roots of Rubia tinctorum.

Materials:

  • Dried and ground roots of Rubia tinctorum

  • Ethanol (95% or absolute)

  • Methanol (HPLC grade)

  • Water (distilled or deionized)

  • Soxhlet apparatus

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Extraction:

    • Place 100 g of dried, powdered Rubia tinctorum roots into a cellulose (B213188) thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Add 500 mL of ethanol to the round-bottom flask.

    • Heat the solvent to reflux and continue the extraction for 8-12 hours, or until the solvent in the siphon arm runs clear.

  • Concentration:

    • After extraction, allow the solution to cool to room temperature.

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Purification (Column Chromatography):

    • Prepare a silica (B1680970) gel column (e.g., 60-120 mesh) with a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the fractions rich in this compound and concentrate them using a rotary evaporator.

  • Crystallization:

    • Dissolve the concentrated fraction in a minimal amount of hot water.

    • Allow the solution to cool slowly to room temperature, then refrigerate to promote crystallization.

    • Collect the golden-yellow crystals of this compound by filtration and wash with a small amount of cold water.

    • Dry the crystals under vacuum.

Characterization of this compound

Objective: To confirm the purity of the isolated this compound and for quantitative analysis.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase modification)

Protocol:

  • Sample Preparation: Dissolve a small amount of the isolated this compound in methanol or the initial mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm or 280 nm.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time and UV spectrum of the major peak should be compared with a known standard of this compound.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated this compound in 0.5-0.7 mL of DMSO-d6.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.

Table 2: ¹H NMR Spectral Data of this compound in DMSO-d6

Chemical Shift (ppm)MultiplicityAssignment
~7.9-7.7mAromatic protons
~7.4dAromatic proton
~5.1dAnomeric proton (glucose)
~4.3dAnomeric proton (xylose)
~3.8-3.1mSugar protons

Table 3: ¹³C NMR Spectral Data of this compound in DMSO-d6

Chemical Shift (ppm)Assignment
~188C=O
~182C=O
~161C-OH (aromatic)
~150-115Aromatic carbons
~103Anomeric carbon (glucose)
~104Anomeric carbon (xylose)
~77-60Sugar carbons

Note: Specific chemical shifts can vary slightly depending on the instrument and experimental conditions.

Biological Activity Assays

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate reader

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to a well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Objective: To assess the in vitro anti-inflammatory activity of this compound.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Protocol:

  • Prepare a 1% w/v solution of BSA in PBS.

  • Prepare a series of dilutions of this compound in PBS.

  • To 0.2 mL of each this compound dilution, add 2.8 mL of the BSA solution.

  • Incubate the samples at 37°C for 20 minutes.

  • Heat the samples at 70°C for 5 minutes.

  • After cooling, measure the absorbance at 660 nm.

  • Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (BSA solution without the sample), and A_sample is the absorbance of the sample.

  • Determine the IC50 value.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplates

Protocol:

  • Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a positive control (microorganism without this compound) and a negative control (broth medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathways that are directly modulated by isolated this compound. However, studies on extracts from Rubia species containing this compound suggest potential involvement in anti-inflammatory pathways. For instance, the inhibition of inflammatory markers such as TNF-α and interleukins could imply a potential interaction with the NF-κB signaling pathway. Further research is required to elucidate the precise molecular mechanisms and signaling cascades affected by this compound.

Hypothetical Workflow for Investigating Signaling Pathway Modulation

The following workflow illustrates a potential experimental approach to investigate the effect of this compound on a cellular signaling pathway, such as the NF-κB pathway.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_interpretation Data Interpretation cell_culture Culture Macrophages (e.g., RAW 264.7) treatment Treat with this compound (various concentrations) cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation protein_extraction Protein Extraction stimulation->protein_extraction rna_extraction RNA Extraction stimulation->rna_extraction elisa ELISA for Cytokine Secretion (TNF-α, IL-6) stimulation->elisa western_blot Western Blot Analysis (p-IκBα, IκBα, p-p65, p65) protein_extraction->western_blot data_analysis Analyze Changes in Protein Phosphorylation and Gene Expression western_blot->data_analysis qpcr RT-qPCR Analysis (TNF-α, IL-6, iNOS) rna_extraction->qpcr qpcr->data_analysis elisa->data_analysis conclusion Determine if this compound Inhibits NF-κB Pathway Activation data_analysis->conclusion

Experimental workflow for studying the effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and interesting, albeit not yet fully quantified, biological activities. This technical guide provides a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. The detailed experimental protocols offer a starting point for consistent and reproducible research. Future investigations should focus on obtaining robust quantitative data for its biological effects and elucidating the specific molecular signaling pathways through which it exerts its action. Such studies will be crucial for the potential development of this compound into a novel therapeutic agent.

References

Ruberythric Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruberythric acid, a prominent glycoside found in the roots of Rubia tinctorum (madder), has garnered significant interest within the scientific community. Historically utilized as a natural red dye, its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, have positioned it as a molecule of interest for modern therapeutic applications. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, and detailed experimental protocols for its extraction, quantification, and biological evaluation. Furthermore, this document elucidates a key signaling pathway associated with its anti-inflammatory effects, offering a valuable resource for researchers and professionals in drug discovery and development.

Chemical Identity and Synonyms

This compound, with the CAS Number 152-84-1 , is a well-characterized anthraquinone (B42736) glycoside.[1][2][3][4][5] It is also known by a variety of synonyms, which are crucial for comprehensive literature searches and chemical procurement.

Table 1: Synonyms of this compound

SynonymReference(s)
Rubianic acid[2][3][4][6]
Alizarin (B75676) 2-β-primeveroside[2][3]
Rubierythric acid[2][4]
Ruberythrinic acid[3][6]
Alizarinprimeveroside[4]
1-Hydroxy-2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-9,10-anthracenedione[1][3]
1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data of this compound

PropertyValueReference(s)
Molecular Formula C₂₅H₂₆O₁₃[1][2][3][4]
Molecular Weight 534.47 g/mol [1][3]
Appearance Golden-yellow, silky, lustrous prisms or long needles[3]
Melting Point 259-261 °C[3]
Solubility Soluble in hot water and alkalies; slightly soluble in alcohol and ether; practically insoluble in benzene.[3][6][2][3][6]
InChI InChI=1S/C25H26O13/c26-12-7-35-24(22(33)18(12)29)36-8-14-20(31)21(32)23(34)25(38-14)37-13-6-5-11-15(19(13)30)17(28)10-4-2-1-3-9(10)16(11)27/h1-6,12,14,18,20-26,29-34H,7-8H2/t12-,14-,18+,20-,21+,22-,23-,24+,25-/m1/s1[1][4]
InChIKey GCGGSVAWTYHZBI-CVQRFVFPSA-N[1][4]
SMILES O=C1C=2C(C(=O)C=3C1=CC=CC3)=CC=C(O[C@@H]4O--INVALID-LINK----INVALID-LINK----INVALID-LINK--CO5">C@H--INVALID-LINK----INVALID-LINK--[C@H]4O)C2O[1]

Experimental Protocols

Extraction of this compound from Rubia tinctorum Roots

The following protocol describes a common method for the extraction of this compound, prioritizing the preservation of the glycosidic linkage which is susceptible to hydrolysis under harsh conditions.

Materials:

  • Dried and ground roots of Rubia tinctorum

  • Ethanol (96%)

  • Deionized water

  • Reflux apparatus

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of finely powdered madder root and place it into a 250 mL round-bottom flask.

  • Add 100 mL of an ethanol-water mixture (e.g., 70:30 v/v).

  • Set up the reflux apparatus and heat the mixture to a gentle boil for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the extract through a Buchner funnel to separate the plant material from the liquid extract.

  • The extraction process can be repeated on the plant residue to maximize the yield.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation of the glycosides.

  • The resulting crude extract can be further purified using techniques such as column chromatography.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 10-50% A; 20-25 min, 50-90% A; 25-30 min, 90-10% A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the sample.

Biological Activities and Signaling Pathways

This compound and extracts from Rubia species have demonstrated a range of biological effects. The anti-inflammatory properties are of particular interest for drug development.

Anti-inflammatory Activity

Compounds from Rubia species have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the central mechanisms involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in the inflammatory response, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, extracts from Rubia have been observed to inhibit the IL-6/JAK2/STAT3 pathway, another crucial axis in inflammation.[7]

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK RuberythricAcid This compound RuberythricAcid->IKK NFkB_nucleus NF-κB (Active) RuberythricAcid->NFkB_nucleus IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB->NFkB_nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->ProInflammatory_Genes nucleus Nucleus

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

The antioxidant potential of this compound can be attributed to its phenolic structure, which enables it to scavenge free radicals.

Antimicrobial Activity

Studies have indicated that extracts containing this compound possess activity against various microorganisms, suggesting its potential as an antimicrobial agent.[8]

Experimental Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction of this compound from its natural source and its subsequent analysis.

experimental_workflow start Start plant_material Dried & Ground Rubia tinctorum Roots start->plant_material extraction Solvent Extraction (Ethanol/Water) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification hplc_analysis HPLC Analysis crude_extract->hplc_analysis pure_compound Pure this compound purification->pure_compound pure_compound->hplc_analysis quantification Quantification hplc_analysis->quantification end End quantification->end

Caption: Workflow for this compound extraction and analysis.

Conclusion

This compound stands out as a natural compound with significant therapeutic potential. Its well-defined chemical properties, coupled with established methods for its extraction and analysis, provide a solid foundation for further research. The elucidation of its role in modulating inflammatory pathways opens up new avenues for the development of novel anti-inflammatory drugs. This guide serves as a comprehensive resource to facilitate and inspire future investigations into the promising applications of this compound in the fields of medicine and pharmacology.

References

Unveiling the Natural Origins of Ruberythric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of ruberythric acid, a bioactive anthraquinone (B42736) glycoside. The document details its primary plant origins, quantitative abundance, detailed protocols for its extraction and analysis, and an exploration of its biosynthetic pathway. Furthermore, it touches upon the biological activities associated with this compound and its parent compounds, offering insights for drug discovery and development.

Principal Natural Sources of this compound

This compound is predominantly found in the roots of plants belonging to the Rubia genus, with Dyer's Madder (Rubia tinctorum) being the most well-documented and abundant source.[1][2][3][4] This perennial plant has been historically utilized for its red dyeing properties, which are attributed to its rich anthraquinone content. The roots of R. tinctorum are particularly rich in this compound and another glycoside, lucidin (B1675361) primeveroside.[1][3][4]

Other species within the Rubia genus, such as Rubia cordifolia (Indian Madder) and Rubia akane, also contain this compound, although often in varying and sometimes lower concentrations compared to R. tinctorum.[5] The concentration of this compound and other anthraquinones can be influenced by factors such as the plant's age, growing conditions, and the specific cultivar.[6]

Quantitative Analysis of this compound in Natural Sources

Quantitative data on this compound content is crucial for sourcing and standardization in research and development. The following table summarizes available data on the concentration of this compound and its aglycone, alizarin (B75676), in Rubia tinctorum roots. It is important to note that this compound is the glycoside of alizarin, and its concentration is often reported in conjunction with other anthraquinones.

Plant SourcePlant PartCompoundConcentration/RatioAnalytical MethodReference
Rubia tinctorum (Iranian madder)Dried and Ground RootsThis compound & Lucidin primeveroside to Alizarin Ratio (in ethanol (B145695) extract)236.8:1 (mg/cm³)HPLC[3]
Rubia tinctorum (Iranian madder)Dried and Ground RootsThis compound & Lucidin primeveroside to Alizarin Ratio (in water extract)21.7:1 (mg/cm³)HPLC[3]
Rubia tinctorum (various cultivars)Dried RootsAlizarin (aglycone of this compound)6.1 - 11.8 mg/gHPLC-UV[6]
Rubia tinctorum (3-year-old cultivars)Dried RootsAlizarin (aglycone of this compound)8.7 mg/gNot Specified[6]

Experimental Protocols

Extraction of this compound from Rubia tinctorum Roots

This protocol is a representative method synthesized from established laboratory practices for the preferential extraction of anthraquinone glycosides while minimizing hydrolysis.

Objective: To extract this compound from dried Rubia tinctorum roots.

Materials and Reagents:

  • Dried and finely ground roots of Rubia tinctorum

  • Ethanol (95% or absolute)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Stirring plate and stir bar

  • Filter paper or Büchner funnel with vacuum filtration setup

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried, powdered Rubia tinctorum root and place it into a 500 mL round-bottom flask.

  • Add 200 mL of 95% ethanol to the flask along with a magnetic stir bar.

  • Set up the reflux apparatus with the condenser securely clamped and water flowing through it.

  • Heat the mixture to a gentle reflux while stirring continuously for 3 hours. Ethanol is the preferred solvent as it yields a higher ratio of glycosides to their aglycones compared to water.[3]

  • After 3 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the extract through filter paper or a Büchner funnel to separate the plant material from the ethanolic solution.

  • Wash the plant residue with a small amount of fresh ethanol to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the solution using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the glycosides.

  • The resulting crude extract will be a concentrated, orange-to-red solution or solid, rich in this compound and other anthraquinone glycosides.

Isolation and Purification by Column Chromatography

Objective: To isolate this compound from the crude extract.

Materials and Reagents:

  • Crude ethanolic extract of Rubia tinctorum

  • Silica (B1680970) gel (for column chromatography)

  • Glass chromatography column

  • Elution solvents: A gradient of chloroform (B151607) and methanol (B129727) is commonly used.

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of the initial elution solvent.

  • Carefully load the dissolved extract onto the top of the silica gel column.

  • Begin the elution process with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., methanol).

  • Collect the eluting solvent in fractions.

  • Monitor the separation of compounds by spotting the collected fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Fractions containing the same compound (as determined by TLC) are pooled together.

  • The fractions corresponding to this compound are combined and the solvent is evaporated to yield the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in an extract.

Instrumentation and Conditions (representative):

  • HPLC System: With a UV-Vis or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid, like formic acid, to improve peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm or 280 nm

  • Injection Volume: 10-20 µL

  • Standard: A certified reference standard of this compound is required for creating a calibration curve.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Prepare the sample extract by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Inject the sample solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Biosynthesis and Biological Activity

Biosynthesis of this compound

The biosynthesis of the anthraquinone core in Rubia species follows the chorismate/o-succinylbenzoic acid pathway.[7] Rings A and B of the anthraquinone skeleton are derived from shikimic acid via chorismate and o-succinylbenzoate. Ring C is formed from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are products of the methylerythritol phosphate (B84403) (MEP) pathway.[7][8] The final step in the formation of this compound is the glycosylation of the alizarin aglycone.

Biosynthesis_of_Ruberythric_Acid cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MEP_intermediates MEP Pathway Intermediates DMAPP DMAPP MEP_intermediates->DMAPP OSB o-Succinylbenzoic acid Isochorismate->OSB + α-ketoglutarate DHNA 1,4-Dihydroxy-2- naphthoic acid OSB->DHNA Anthraquinone_core Anthraquinone Core Intermediate DHNA->Anthraquinone_core + DMAPP Alizarin Alizarin Anthraquinone_core->Alizarin Ruberythric_acid This compound Alizarin->Ruberythric_acid + Primeverose

Biosynthesis of this compound.
Biological Activity and Signaling Pathways

Extracts from Rubia species, rich in anthraquinones including this compound, have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5]

While much of the research has focused on the crude extracts or the aglycones like alizarin and purpurin, there is emerging evidence for the bioactivity of the glycosides. Molecular docking studies have suggested that this compound has an affinity for key targets involved in inflammation.[4] Furthermore, network pharmacology analyses of Rubia tinctorum metabolites have implicated their involvement in crucial cancer-related signaling pathways, including the NF-kappa B signaling pathway.[5]

However, detailed experimental studies delineating the specific signaling pathways directly modulated by purified this compound are still limited. The anti-inflammatory effects of other anthraquinones from Rubia have been linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, and the modulation of the NF-κB and MAPK signaling pathways.[4] Given the structural similarity, it is plausible that this compound may exert its effects through similar mechanisms, but further investigation is required to confirm this. The potential for this compound to influence these pathways makes it an interesting candidate for further drug development research.

Experimental_Workflow cluster_analysis Analysis Start Dried Rubia tinctorum Roots Extraction Extraction with Ethanol (Reflux) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Column Chromatography (Silica Gel) Crude_Extract->Purification Purified_RA Purified this compound Purification->Purified_RA HPLC HPLC-UV/DAD (Quantification) Purified_RA->HPLC NMR NMR Spectroscopy (Structure Elucidation) Purified_RA->NMR Bio_Assay Biological Activity Assays (e.g., Anti-inflammatory, Anticancer) Purified_RA->Bio_Assay Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Bio_Assay->Signaling_Pathway

Experimental Workflow for this compound.

References

Rubia tinctorum: A Comprehensive Technical Guide to Ruberythric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubia tinctorum, commonly known as dyer's madder, has been a source of natural pigments for centuries.[1] Its roots are particularly rich in a variety of anthraquinone (B42736) compounds, which are of significant interest for their dyeing properties and potential pharmacological activities.[2][3] Among these, Ruberythric acid (CAS 152-84-1) is a primary glycoside and a key precursor to the well-known dye, alizarin (B75676).[4][5] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, extraction from Rubia tinctorum, analytical quantification, and biological activities.

This compound is an anthraquinone glycoside composed of an alizarin backbone linked to a primeverose disaccharide (a xylose and glucose unit).[6] Its chemical structure is fundamental to its properties and biological functions. While historically significant as a colorant, recent research has highlighted its potential as a bioactive molecule, making it a subject of interest for drug discovery and development.[6][7]

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₂₅H₂₆O₁₃.[6][8] It appears as golden-yellow, silky, lustrous prisms or long needles.[9] The molecule's stability is pH-dependent; it is susceptible to hydrolysis under strongly acidic or alkaline conditions, which cleaves the glycosidic bonds.[6][10] When subjected to boiling water or enzymatic hydrolysis, this compound decomposes to form alizarin and primeverose.[6][10]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
CAS Number 152-84-1[8]
Molecular Formula C₂₅H₂₆O₁₃[6][8]
Molecular Weight 534.47 g/mol [6][11]
Appearance Golden-yellow, silky, lustrous prisms or long needles[9]
Melting Point 259-261°C (from water)[9]
Solubility Soluble in hot water and alkalis; slightly soluble in alcohol and ether; practically insoluble in benzene.[9][10]
Decomposition Decomposes in boiling water, acids, and alkalis to form alizarin.[6][10]

Extraction and Isolation from Rubia tinctorum

The extraction of this compound from the roots and rhizomes of Rubia tinctorum is a critical first step for its study and application. The choice of solvent significantly impacts the yield and purity of the extracted glycosides.

Experimental Protocol: Solvent Extraction

This protocol is a generalized procedure based on methodologies found in the literature.[1][12][13]

  • Preparation of Plant Material : Dried roots of Rubia tinctorum are ground into a fine powder to increase the surface area for extraction.

  • Solvent Selection : Ethanol has been shown to be an effective solvent, yielding a higher ratio of glycosides to their aglycones compared to water.[1] A common extraction solvent is an ethanol-water mixture. Other solvents like methanol (B129727) are also used.[5][12] The most common procedure described for extracting anthraquinone derivatives is a mixture of 37% hydrochloric acid/methanol/water (2:1:1, v/v/v), though this acidic method can cause hydrolysis of the glycosides.[11][12]

  • Extraction Process :

    • Macerate the powdered root material in the chosen solvent (e.g., ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

    • The mixture is then subjected to reflux or Soxhlet extraction for several hours to ensure efficient extraction. Soxhlet extraction has been shown to yield a higher amount of reddish solid material compared to maceration.[5]

    • Alternatively, ultrasound-assisted extraction can be employed to enhance efficiency.

  • Filtration and Concentration :

    • After extraction, the mixture is filtered to remove solid plant debris.

    • The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification :

    • The crude extract can be further purified using chromatographic techniques.

    • Column chromatography using silica (B1680970) gel with a suitable mobile phase (e.g., a gradient of methanol in chloroform) is a common method.[5]

    • Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[5]

    • Fractions rich in this compound are combined and the solvent is evaporated to yield the purified compound. Crystallization from a suitable solvent like hot water can be performed for further purification.[9]

Extraction_Workflow Diagram 1: General Workflow for Extraction and Isolation of this compound Plant_Material Dried & Powdered Rubia tinctorum Roots Extraction Solvent Extraction (e.g., Ethanol, Reflux) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Diagram 1: General Workflow for Extraction and Isolation of this compound

Quantitative Analysis

Accurate identification and quantification of this compound in extracts are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical methods employed.[11][12]

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

  • Column : A reversed-phase C18 column is typically used for separation.[4][12]

  • Mobile Phase : A gradient elution using a mixture of water (often acidified slightly, e.g., with acetic acid) and an organic solvent like acetonitrile (B52724) or methanol is common.[12]

  • Detection : Detection is typically performed at a wavelength of 250 nm, where anthraquinones exhibit strong absorbance.[4][12]

  • Quantification : Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : A known amount of the dried extract is dissolved in a deuterated solvent, typically DMSO-d₆.[11]

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Analysis : The ¹H NMR spectrum of the extract is recorded. This compound has characteristic non-overlapping signals that can be used for its identification and quantification.[11]

  • Quantification : A standard-free method can be employed by using the calibrated residual proton signal of the solvent (e.g., DMSO-d₆) as an internal reference.[11] The integral of the characteristic this compound signal is compared to the integral of the reference signal to calculate its concentration.

Table 2: Analytical Data for this compound Quantification

Analytical MethodParameterValueReferences
HPLC ColumnReversed-Phase C18[4][12]
Mobile PhaseWater-Acetonitrile Gradient[4][12]
Detection Wavelength250 nm[4][12]
Retention Time (Example)19.098 min[11]
¹H NMR SolventDMSO-d₆[11]
Characteristic SignalNon-overlapping singlet[11]

Biological Activity

This compound has demonstrated a range of biological activities that suggest its potential for therapeutic applications. Its effects are primarily inhibitory on key cellular processes.[6] It has also been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties.[7]

Key reported biological activities include:

  • Inhibition of DNA Synthesis : Research indicates that this compound can inhibit the synthesis of DNA, which could impede cellular replication and growth, a hallmark of anti-cancer agents.[6]

  • Inhibition of Protein Synthesis : The compound also interferes with protein synthesis, further contributing to its potential cytotoxic effects against cancer cells.[6]

  • Alteration of Mitochondrial Membrane Potential : this compound can alter the membrane potential of mitochondria, which is critical for cellular energy production and can trigger apoptosis (programmed cell death).[6]

While the precise signaling pathways through which this compound exerts these effects are still under investigation, its ability to interfere with fundamental cellular processes makes it a compound of interest for oncology and other therapeutic areas.[6]

It is important to note that research into the signaling pathways has been conducted on the induction of anthraquinone production in Rubia tinctorum cell cultures, rather than the direct downstream effects of this compound itself. For instance, chitosan (B1678972) has been shown to enhance anthraquinone production by activating pathways involving Ca²⁺, phospholipase C (PLC), protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK).[14]

Biological_Activities Diagram 2: Reported Biological Activities of this compound Ruberythric_Acid This compound DNA_Synthesis DNA Synthesis Ruberythric_Acid->DNA_Synthesis Inhibits Protein_Synthesis Protein Synthesis Ruberythric_Acid->Protein_Synthesis Inhibits Mitochondrial_Potential Mitochondrial Membrane Potential Ruberythric_Acid->Mitochondrial_Potential Alters Cell_Growth Inhibition of Cellular Growth DNA_Synthesis->Cell_Growth Protein_Synthesis->Cell_Growth Apoptosis Induction of Apoptosis Mitochondrial_Potential->Apoptosis

Diagram 2: Reported Biological Activities of this compound

Conclusion

This compound, a primary anthraquinone glycoside from Rubia tinctorum, represents a molecule of significant scientific interest. This guide has provided a technical overview of its chemical properties, established protocols for its extraction and quantification, and summarized its known biological activities. The methodologies presented for extraction and analysis provide a foundation for researchers to isolate and study this compound. Furthermore, its demonstrated bioactivities, particularly the inhibition of DNA and protein synthesis, warrant further investigation for potential applications in drug development. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Ruberythric Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruberythric acid, a prominent anthraquinone (B42736) glycoside found in the roots of plants from the Rubia genus, particularly Rubia tinctorum (common madder), is the precursor to the historic red dye, alizarin (B75676). Beyond its tinctorial properties, this compound and its derivatives are of increasing interest in the pharmaceutical and drug development sectors due to their diverse biological activities. Understanding the biosynthetic pathway of this complex molecule is crucial for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and the genetic basis of its formation. The guide includes a compilation of quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

The Biosynthesis Pathway of this compound: From Primary Metabolism to a Complex Secondary Metabolite

The biosynthesis of this compound is a multi-step process that originates from primary metabolic pathways and culminates in a complex glycosylated anthraquinone. The pathway can be conceptually divided into three main stages:

  • Formation of the Anthraquinone Core (Alizarin) via the Chorismate/o-Succinylbenzoic Acid Pathway: This stage involves the convergence of the shikimate and the tricarboxylic acid (TCA) cycle pathways to construct the characteristic three-ring anthraquinone structure.

  • Derivation of the Isoprenoid Precursor: The C5 isoprene (B109036) unit, which forms the third ring of the anthraquinone, is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway.

  • Glycosylation of the Aglycone: The final step involves the attachment of a primeverose sugar moiety to the alizarin aglycone, catalyzed by a specific UDP-glycosyltransferase.

Formation of the Anthraquinone Core

The formation of the alizarin backbone begins with precursors from the shikimate pathway and the TCA cycle.

  • Shikimate Pathway: This pathway, common in plants and microorganisms, converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate .[1] Chorismate is a critical branch-point metabolite, leading to the synthesis of aromatic amino acids and a vast array of secondary metabolites. In the biosynthesis of alizarin, chorismate is first converted to isochorismate by the enzyme isochorismate synthase (ICS).

  • TCA Cycle and the o-Succinylbenzoic Acid (OSB) Pathway: Isochorismate then reacts with α-ketoglutarate , an intermediate of the TCA cycle, in a reaction catalyzed by o-succinylbenzoate synthase (OSBS), to form o-succinylbenzoic acid (OSB) .[2] OSB is then activated by the attachment of coenzyme A, a reaction mediated by o-succinylbenzoate-CoA ligase, to produce OSB-CoA . The subsequent cyclization of OSB-CoA leads to the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA) , which constitutes rings A and B of the anthraquinone structure.[2]

Formation of Ring C from the MEP Pathway

The third ring (ring C) of the alizarin molecule is derived from an isoprenoid precursor.[3] Tracer studies have shown that this precursor is dimethylallyl diphosphate (B83284) (DMAPP) , which is synthesized through the methylerythritol phosphate (MEP) pathway in the plastids of plant cells.[3] The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to produce both isopentenyl diphosphate (IPP) and its isomer, DMAPP.[4]

The precise enzymatic steps and intermediates that mediate the condensation of DHNA and DMAPP to form the final alizarin structure are not yet fully characterized.[3] This remains an area of active research in the field.

Glycosylation: The Final Step in this compound Formation

The final step in the biosynthesis of this compound is the glycosylation of the alizarin aglycone. This reaction involves the transfer of a primeverose (a disaccharide composed of glucose and xylose) unit from a UDP-activated sugar donor to the hydroxyl group at the C2 position of alizarin. This step is catalyzed by a UDP-glycosyltransferase (UGT) .

While the specific UGT responsible for this reaction in Rubia tinctorum has not been definitively characterized, studies on the related species Rubia yunnanensis have identified several UGTs capable of glycosylating anthraquinones.[2] This suggests the presence of a homologous enzyme in Rubia tinctorum. The sugar donor for this reaction is likely UDP-primeverose , which would be synthesized from UDP-glucose and UDP-xylose.

This compound Biosynthesis Pathway cluster_shikimate Shikimate Pathway cluster_tca TCA Cycle cluster_mep MEP Pathway cluster_glycosylation Glycosylation Erythrose-4-P Erythrose-4-P Chorismate Chorismate Erythrose-4-P->Chorismate PEP PEP PEP->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS alpha-Ketoglutarate alpha-Ketoglutarate OSB OSB alpha-Ketoglutarate->OSB Pyruvate Pyruvate DMAPP DMAPP Pyruvate->DMAPP G3P G3P G3P->DMAPP Alizarin Alizarin DMAPP->Alizarin Isochorismate->OSB OSBS OSB-CoA OSB-CoA OSB->OSB-CoA OSB-CoA ligase DHNA DHNA OSB-CoA->DHNA DHNA->Alizarin Multiple Steps (Not fully characterized) This compound This compound Alizarin->this compound UGT UDP-Primeverose UDP-Primeverose UDP-Primeverose->this compound Experimental_Workflow_Pathway_Elucidation cluster_enzyme Enzyme Studies Plant Material (e.g., Rubia tinctorum) Plant Material (e.g., Rubia tinctorum) Extraction Extraction Plant Material (e.g., Rubia tinctorum)->Extraction Chemical Profiling (HPLC, LC-MS, NMR) Chemical Profiling (HPLC, LC-MS, NMR) Extraction->Chemical Profiling (HPLC, LC-MS, NMR) Identify compounds Hypothesize Pathway Hypothesize Pathway Chemical Profiling (HPLC, LC-MS, NMR)->Hypothesize Pathway Precursor Feeding Experiments Precursor Feeding Experiments Hypothesize Pathway->Precursor Feeding Experiments Validate precursors Identify Intermediates Identify Intermediates Precursor Feeding Experiments->Identify Intermediates Enzyme Identification & Characterization Enzyme Identification & Characterization Identify Intermediates->Enzyme Identification & Characterization Gene Identification & Functional Genomics Gene Identification & Functional Genomics Enzyme Identification & Characterization->Gene Identification & Functional Genomics Pathway Confirmation Pathway Confirmation Gene Identification & Functional Genomics->Pathway Confirmation UGT_Identification_Workflow Transcriptome Analysis of Rubia tinctorum Transcriptome Analysis of Rubia tinctorum Identify Candidate UGT Genes Identify Candidate UGT Genes Transcriptome Analysis of Rubia tinctorum->Identify Candidate UGT Genes Gene Cloning Gene Cloning Identify Candidate UGT Genes->Gene Cloning Heterologous Expression (e.g., E. coli, yeast) Heterologous Expression (e.g., E. coli, yeast) Gene Cloning->Heterologous Expression (e.g., E. coli, yeast) Protein Purification Protein Purification Heterologous Expression (e.g., E. coli, yeast)->Protein Purification Enzyme Assay with Alizarin & UDP-sugars Enzyme Assay with Alizarin & UDP-sugars Protein Purification->Enzyme Assay with Alizarin & UDP-sugars Product Identification (LC-MS) Product Identification (LC-MS) Enzyme Assay with Alizarin & UDP-sugars->Product Identification (LC-MS) Functional Characterization of UGT Functional Characterization of UGT Product Identification (LC-MS)->Functional Characterization of UGT

References

Ruberythric Acid: A Technical Guide to Solubility in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of ruberythric acid in aqueous and organic solvent systems. The information contained herein is intended to support research, development, and formulation activities involving this natural compound.

Introduction

This compound is a glycoside of alizarin, found in the roots of the madder plant (Rubia tinctorum). It is a member of the anthraquinone (B42736) family of compounds and has been historically significant as a precursor to red dyes. In contemporary research, this compound is investigated for its potential biological activities, making a thorough understanding of its physicochemical properties, particularly solubility, essential for experimental design and product development. This guide summarizes the available solubility data, provides detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and the temperature. As a glycoside, it exhibits a degree of polarity conferred by its sugar moiety, while the anthraquinone aglycone is nonpolar. This dual nature dictates its solubility profile.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. The following table summarizes the available information. It is critical to note that the aqueous solubility value is an estimation and should be experimentally verified for any application.

SolventChemical FormulaSolubilityTemperature (°C)Notes
WaterH₂O~123.4 mg/L[1]25Estimated value
MethanolCH₃OHSoluble[2]Not SpecifiedQualitative observation
EthanolC₂H₅OHSparingly Soluble[2]Not SpecifiedQualitative observation
Diethyl Ether(C₂H₅)₂OSlightly Soluble[3]Not SpecifiedQualitative observation
BenzeneC₆H₆Practically Insoluble[3]Not SpecifiedQualitative observation
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSolubleNot SpecifiedQualitative observation
PyridineC₅H₅NSolubleNot SpecifiedQualitative observation
Qualitative Solubility Observations

This compound's solubility in water is temperature-dependent; it is sparingly soluble in cold water but its solubility increases significantly in hot water[4][5]. It is generally soluble in polar organic solvents[6].

Experimental Protocols

Accurate determination of solubility is crucial for a wide range of applications, from designing extraction procedures to developing formulations for pharmacological studies. The following section details a robust experimental protocol for determining the thermodynamic solubility of this compound.

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent in the presence of excess solid solute.

3.1.1 Materials and Equipment

  • This compound (solid, high purity)

  • Solvents of interest (e.g., water, methanol, ethanol)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

3.1.2 Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended[7][8].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For complete separation, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

Analytical Method: HPLC-UV for Quantification

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in the saturated solutions.

3.2.1 HPLC System and Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[9]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 4.0) and an organic solvent (e.g., acetonitrile)[9]. The exact composition should be optimized for good peak shape and separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector set at a wavelength where this compound exhibits maximum absorbance (e.g., around 254 nm)[10].

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

3.2.2 Calibration

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution of the experimental samples.

  • Inject the standard solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the experimental samples.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess This compound to vial prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature (24-48h) prep2->equilib sep1 Centrifuge sample equilib->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis1 Dilute filtered sample sep2->analysis1 analysis2 Quantify using validated HPLC-UV method analysis1->analysis2 result Solubility Data analysis2->result

Workflow for determining the thermodynamic solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in water and common organic solvents. While qualitative data is available, there is a clear need for more extensive quantitative solubility studies across a broader range of solvents and temperatures to support advanced research and development. The detailed experimental protocol provided herein offers a standardized approach for researchers to generate reliable and reproducible solubility data for this compound and other natural products. Such data is indispensable for the rational design of extraction processes, formulation strategies, and in vitro and in vivo studies.

References

The Hydrolysis of Ruberythric Acid: A Technical Guide to Alizarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of ruberythric acid to produce alizarin (B75676), a vibrant red anthraquinone (B42736) dye with historical significance and contemporary applications in research and development. The document details the core chemical transformation, explores various methodologies for achieving this conversion, and presents relevant quantitative data in a structured format. Furthermore, it offers detailed experimental protocols and visual representations of the chemical pathways and workflows to facilitate a deeper understanding and practical application of this process. A key consideration in this process is the simultaneous hydrolysis of lucidin (B1675361) primeveroside to the mutagenic aglycone lucidin, and methods to mitigate this undesirable side reaction are addressed.

Introduction

Alizarin (1,2-dihydroxyanthraquinone) is a prominent natural dye historically extracted from the roots of the madder plant (Rubia tinctorum).[1][2] In its natural state within the plant, alizarin is primarily present as its glycoside, this compound.[3][4] The conversion of this compound to alizarin is a critical step for its use as a pigment and for various scientific applications. This hydrolysis reaction involves the cleavage of the primeveroside sugar moiety from the alizarin aglycone.[5] Understanding and controlling this process is crucial for maximizing alizarin yield and purity, particularly while avoiding the formation of mutagenic byproducts like lucidin, which is formed from the co-occurring lucidin primeveroside.[6][7] This guide explores the chemical and enzymatic routes for this hydrolysis, providing the necessary technical details for its successful implementation in a laboratory setting.

Chemical Transformation

The fundamental reaction involves the hydrolysis of the glycosidic bond in this compound, releasing the aglycone alizarin and the disaccharide primeverose (composed of glucose and xylose). This process can be catalyzed by acids, bases, or enzymes.[3][8]

Chemical Reaction Pathway

Hydrolysis_Reaction RuberythricAcid This compound Alizarin Alizarin RuberythricAcid->Alizarin Hydrolysis Primeverose Primeverose RuberythricAcid->Primeverose Hydrolysis Catalyst H+ (Acid) or Enzyme (e.g., β-glucosidase) Catalyst->RuberythricAcid Water H₂O Water->RuberythricAcid Experimental_Workflow cluster_0 Preparation cluster_1 Hydrolysis cluster_2 Downstream Processing MadderRoot Madder Root (Rubia tinctorum) Drying Drying & Grinding MadderRoot->Drying AcidHydrolysis Acid Hydrolysis (e.g., HCl, H₂SO₄) Drying->AcidHydrolysis EnzymaticHydrolysis Enzymatic Hydrolysis (e.g., β-glucosidase) Drying->EnzymaticHydrolysis AqueousExtraction Aqueous Extraction (Endogenous Enzymes) Drying->AqueousExtraction Extraction Extraction of Alizarin AcidHydrolysis->Extraction EnzymaticHydrolysis->Extraction AqueousExtraction->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification AlizarinProduct Pure Alizarin Purification->AlizarinProduct Final Product

References

The Functional Significance of the Primeveroside Moiety in Ruberythric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruberythric acid, a prominent anthraquinone (B42736) glycoside found in the roots of the madder plant (Rubia tinctorum), has long been of interest primarily as the precursor to the vibrant red dye, alizarin (B75676).[1][2] Structurally, this compound is composed of an alizarin aglycone linked to a primeveroside disaccharide, which consists of glucose and xylose.[3] Historically, the focus has been on the cleavage of this sugar moiety to yield the desired chromophore. However, emerging research indicates that the primeveroside group is not merely a passive component for storage but plays a crucial role in modulating the physicochemical properties and biological activities of the molecule. This technical guide provides a comprehensive overview of the function of the primeveroside moiety in this compound, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and drug development endeavors.

Physicochemical and Pharmacokinetic Influence of the Primeveroside Moiety

The attachment of the hydrophilic primeveroside moiety to the lipophilic alizarin aglycone significantly alters the molecule's properties. This glycosylation is a common strategy in plants to store secondary metabolites in an inactive, water-soluble form.[1] The sugar group enhances the stability and bioavailability of the compound.[4]

The most immediate function of the primeveroside moiety is to increase the water solubility of the otherwise poorly soluble alizarin. This is crucial for its storage in the plant's vacuole. From a pharmacological perspective, this enhanced solubility can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. While specific pharmacokinetic studies directly comparing this compound and alizarin are limited, it is generally understood that the glycoside form may have different absorption and transport mechanisms than the aglycone.

Comparative Biological Activities: The Impact of Glycosylation

The presence of the primeveroside moiety has a profound impact on the biological activity of the anthraquinone core. The following sections and tables summarize the available quantitative data comparing the bioactivities of this compound (in its glycosylated form within extracts) and its aglycone, alizarin.

Antioxidant Activity

Studies on Rubia tinctorum extracts have demonstrated that the antioxidant potential changes significantly upon hydrolysis of the glycosides. A comparative study on methanolic extracts before and after acid hydrolysis (which converts this compound to alizarin) provides insight into the role of the primeveroside moiety.

SampleAntioxidant AssayEC50 Value (μg/mL)Reference
Non-hydrolysed Extract (rich in this compound)ABTS radical scavengingHigher than hydrolysed extract[1]
Hydrolysed Extract (rich in Alizarin)ABTS radical scavenging5.65[1]
Synthetic AlizarinABTS radical scavengingHigher than hydrolysed extract[1]
Non-hydrolysed Extract (rich in this compound)Ferric Reducing Antioxidant Power (FRAP)Higher than hydrolysed extract[1]
Hydrolysed Extract (rich in Alizarin)Ferric Reducing Antioxidant Power (FRAP)Lower than non-hydrolysed extract[1]
Ascorbic Acid (Positive Control)Ferric Reducing Antioxidant Power (FRAP)Comparable to hydrolysed extract[1]
Butylated Hydroxytoluene (BHT) (Positive Control)ABTS radical scavengingHigher than hydrolysed extract[1]

Table 1: Comparative Antioxidant Activity of Rubia tinctorum Extracts[1]

The data suggests that the aglycone-rich hydrolysed extract exhibits stronger antioxidant activity in the ABTS assay compared to the glycoside-rich non-hydrolysed extract.[1] This indicates that the primeveroside moiety may mask the full antioxidant potential of the alizarin core, which is unleashed upon its removal.

Antimicrobial Activity

Similar to the antioxidant activity, the antimicrobial properties of Rubia tinctorum extracts are influenced by the glycosylation state of the constituent anthraquinones.

Sample (Concentration)Staphylococcus aureus (Inhibition Zone mm)Escherichia coli (Inhibition Zone mm)Aspergillus niger (Inhibition Zone mm)Reference
Non-hydrolysed Extract (1 mg/mL)121014[4]
Hydrolysed Extract (1 mg/mL)151218[4]
Synthetic Alizarin (1 mg/mL)131116[4]
Ampicillin (Positive Control)2522-[4]

Table 2: Comparative Antimicrobial Activity of Rubia tinctorum Extracts[4]

The hydrolysed extract, containing a higher concentration of alizarin, demonstrated greater antimicrobial activity against the tested strains compared to the non-hydrolysed extract.[4] This again suggests that the presence of the primeveroside moiety diminishes the antimicrobial efficacy of the anthraquinone structure.

Potential Therapeutic Mechanisms and Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is still emerging, research on related anthraquinones and their glycosides provides valuable insights into potential mechanisms of action.

Inhibition of Calcium Salt Crystallization

In vitro studies have shown that this compound can prevent the formation of calcium phosphate (B84403) and calcium oxalate (B1200264) crystals. This suggests a potential therapeutic application in the prevention of kidney stones. The exact mechanism is not fully elucidated, but it is hypothesized that the primeveroside moiety, with its multiple hydroxyl groups, may chelate calcium ions or interfere with crystal lattice formation.

Calcium_Oxalate_Inhibition cluster_0 Normal Crystallization cluster_1 Inhibition by this compound Ca2+ Ca2+ Nucleation Nucleation Ca2+->Nucleation Oxalate Oxalate Oxalate->Nucleation Crystal_Growth Crystal_Growth Nucleation->Crystal_Growth Aggregation Aggregation Crystal_Growth->Aggregation Kidney_Stone Kidney_Stone Aggregation->Kidney_Stone Ruberythric_Acid Ruberythric_Acid Ruberythric_Acid->Nucleation Inhibits Ruberythric_Acid->Crystal_Growth Inhibits Ruberythric_Acid->Aggregation Inhibits

Inhibition of Calcium Oxalate Crystallization by this compound.
Modulation of Inflammatory Pathways

Alizarin, the aglycone of this compound, has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development. It is plausible that this compound, upon hydrolysis in the body, could exert anti-inflammatory effects through the release of alizarin. Furthermore, other anthraquinone glycosides have been found to modulate the Nrf2-mediated heme oxygenase-1 (HO-1) and MAPK signaling pathways, which are also involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway by Alizarin.
Involvement in Metabolic Pathways

Recent studies have implicated this compound as a potential therapeutic agent for rheumatoid arthritis, suggesting its interaction with glycerophospholipid and pyrimidine (B1678525) metabolism. While the precise molecular targets within these pathways are yet to be fully elucidated, this opens up new avenues for research into the pharmacological effects of this compound beyond its traditional use.

Metabolic_Pathways cluster_0 Glycerophospholipid Metabolism cluster_1 Pyrimidine Metabolism Glycerol-3-P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol-3-P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG PC_PE Phosphatidylcholine (PC) Phosphatidylethanolamine (PE) DAG->PC_PE PC_PE->LPA via PLA2 PLA2 Phospholipase A2 Carbamoyl_P Carbamoyl Phosphate Orotate Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Ruberythric_Acid Ruberythric_Acid Ruberythric_Acid->PLA2 Potential Target? Ruberythric_Acid->Orotate Potential Target?

Potential Interaction of this compound with Metabolic Pathways.

Experimental Protocols

Enzymatic Hydrolysis of this compound

This protocol describes the hydrolysis of this compound to alizarin using endogenous enzymes from madder root, a method that can be adapted for laboratory-scale production of alizarin while minimizing the formation of mutagenic lucidin.[2][5]

Workflow Diagram:

Enzymatic_Hydrolysis_Workflow Start Start Prepare Suspend dried, powdered madder root in water Start->Prepare Incubate Stir at room temperature for 90 minutes Prepare->Incubate Hydrolysis Endogenous enzymes hydrolyze This compound to Alizarin Incubate->Hydrolysis Analysis Analyze the suspension by HPLC to quantify Alizarin Hydrolysis->Analysis End End Analysis->End

Workflow for Enzymatic Hydrolysis of this compound.

Materials:

  • Dried, finely powdered madder root (Rubia tinctorum)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

  • HPLC system with a C18 column and UV detector

Procedure:

  • Suspend a known quantity of dried, powdered madder root in deionized water (e.g., 10 g in 100 mL).

  • Stir the suspension at room temperature for 90 minutes. This allows the endogenous enzymes in the madder root to hydrolyze the this compound.

  • After 90 minutes, take an aliquot of the suspension for analysis.

  • Centrifuge the aliquot to pellet the solid material.

  • Filter the supernatant through a 0.45 µm filter.

  • Analyze the filtered supernatant by HPLC to determine the concentration of alizarin and any remaining this compound.

HPLC Analysis of this compound and Alizarin

This protocol provides a general method for the separation and quantification of this compound and alizarin by reverse-phase HPLC.[3][6]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Standards of this compound and alizarin

  • Sample extracts (e.g., from the enzymatic hydrolysis protocol)

Procedure:

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Prepare a standard curve for both this compound and alizarin by injecting known concentrations.

  • Inject the filtered sample extract onto the column.

  • Run a gradient elution program, for example:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to initial conditions

  • Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Identify and quantify the peaks corresponding to this compound and alizarin by comparing their retention times and peak areas to the standards.

Conclusion and Future Directions

The primeveroside moiety of this compound is far from being an inert carrier for the alizarin aglycone. It fundamentally alters the molecule's solubility, bioavailability, and biological activity. The available data, primarily from extract-based studies, consistently indicates that the glycosylated form, this compound, exhibits lower antioxidant and antimicrobial activity compared to its aglycone, alizarin. This suggests that for certain applications, hydrolysis to release the more active aglycone may be beneficial.

However, the potential for this compound to inhibit calcium salt crystallization and modulate key metabolic pathways highlights the unique therapeutic possibilities of the intact glycoside. The primeveroside moiety may confer specific targeting or interaction capabilities that are lost upon its removal.

Future research should focus on several key areas:

  • Direct Comparative Studies: There is a critical need for studies that directly compare the biological activities of purified this compound and alizarin using a range of quantitative assays (e.g., IC50 values for specific enzyme inhibition).

  • Pharmacokinetic Profiling: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion of both this compound and alizarin to clarify the in vivo fate of the primeveroside moiety.

  • Mechanism of Action: Further investigation into the molecular targets and signaling pathways specifically modulated by this compound is essential to elucidate its therapeutic potential, particularly in the context of inflammatory and metabolic diseases.

By delving deeper into the function of the primeveroside moiety, researchers and drug development professionals can unlock the full therapeutic potential of this historically significant natural product and its derivatives.

References

The Historical and Chemical Context of Ruberythric Acid: A Technical Guide to a Storied Natural Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For millennia, the roots of the madder plant (Rubia tinctorum L.) have been a primary source of vibrant red dyes, coloring textiles across ancient civilizations from Egypt to Rome.[1] The key to this enduring color lies not in a single compound, but in a complex interplay of anthraquinone (B42736) glycosides, of which Ruberythric acid is a principal component. This technical guide delves into the historical and chemical context of this compound, providing an in-depth exploration of its role as a natural dye precursor, the traditional methods of its application, and modern analytical techniques for its characterization. For researchers in drug development, the rich ethnobotanical history and complex biochemistry of madder and its constituents may offer insights into novel bioactive compounds.

Chemical Properties and Conversion of this compound

This compound (C₂₅H₂₆O₁₃) is a glycoside, meaning it consists of a sugar part (primeverose) attached to a non-sugar part, the aglycone alizarin (B75676).[2] In its natural state within the madder root, this compound itself is not the final red dye. The celebrated color is primarily due to alizarin, which is liberated from this compound through hydrolysis—the breaking of the glycosidic bond. This transformation is central to the historical dyeing process and can be achieved through two primary mechanisms:

  • Enzymatic Hydrolysis: The madder root naturally contains an enzyme complex, historically referred to as "erythrozyme," which can hydrolyze this compound into alizarin and its constituent sugars.[2] Traditional dyeing methods often involved a fermentation or aging step of the madder roots, which would have facilitated this enzymatic action, thereby increasing the yield of the desired red colorant.[3]

  • Chemical Hydrolysis: The glycosidic bond in this compound can also be cleaved by acid or alkaline hydrolysis. Historically, the addition of acidic substances or the use of alkaline solutions in the dye bath would have promoted the conversion of this compound to alizarin.[2]

The choice of extraction solvent and dyeing conditions significantly impacts the ratio of glycosides to their corresponding aglycones. For instance, ethanol (B145695) extraction yields a higher proportion of glycosides compared to water extraction, where some hydrolysis can occur at elevated temperatures.[2]

Historical Dyeing Protocols: The Case of Turkey Red

The pinnacle of madder dyeing was the "Turkey Red" process, a famously complex and multi-step method that produced an exceptionally vibrant and lightfast red on cotton.[4][5] This process, which could involve over a dozen steps, highlights the empirical understanding of the chemical transformations of this compound.

A Generalized Protocol for the Turkey Red Process: [4][6]

  • Scouring and Oiling: The cotton fibers were first thoroughly cleaned and then impregnated with rancid olive oil and sheep dung. This step was crucial for the subsequent mordanting and dye uptake.

  • Mordanting: The oiled fibers were then treated with a mordant, typically alum (aluminum potassium sulfate). The mordant acts as a chemical bridge between the dye molecule and the fiber, forming a stable coordination complex.

  • Galling: The mordanted fibers were often treated with a tannin source, such as gallnuts, to further enhance dye uptake and fastness.

  • Dyeing: The prepared fibers were then immersed in a dye bath containing ground madder root. The temperature of the dye bath was carefully controlled; temperatures below 80°C favor the formation of brighter reds from alizarin, while higher temperatures can lead to duller, brownish shades.[6]

  • Clearing: The dyed fabric was subjected to a final clearing process, often involving boiling in an alkaline solution, to brighten the color and improve its fastness.

Quantitative Data on Madder Dyeing

The final color and fastness of madder-dyed textiles are highly dependent on the mordant used, the dyeing parameters, and the composition of the madder root itself. The following tables summarize quantitative data from various studies on the colorimetric properties and fastness of madder-dyed textiles.

Table 1: Colorimetric Data (CIELAB) of Wool Dyed with Madder and Various Mordants

Mordant (at 5% owf)L* (Lightness)a* (Redness)b* (Yellowness)K/S (Color Strength)
Alum45.2325.1220.8712.34
Copper Sulfate38.9115.7812.4518.92
Ferrous Sulfate32.548.927.6522.15
No Mordant55.6718.3425.438.76

Source: Adapted from studies on wool dyeing with madder. L values range from 0 (black) to 100 (white), a* from green (-) to red (+), and b* from blue (-) to yellow (+). K/S is a measure of color strength calculated from reflectance values.*[7][8]

Table 2: Fastness Properties of Madder-Dyed Cotton with Different Mordants

MordantLight Fastness (Blue Wool Scale, 1-8)Wash Fastness (Grey Scale, 1-5)
Alum54
Copper Sulfate64-5
Ferrous Sulfate64-5
No Mordant3-43

Source: Adapted from various studies on the fastness of natural dyes. The Blue Wool Scale measures lightfastness, with 8 being the highest. The Grey Scale measures color change after washing, with 5 indicating no change.[9][10][11]

Mandatory Visualizations

Signaling Pathway

Biosynthesis_of_Ruberythric_Acid Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) OSB o-Succinylbenzoic acid Isochorismate->OSB o-Succinylbenzoate Synthase (OSBS) DHNA 1,4-Dihydroxy-2-naphthoic acid OSB->DHNA OSB:CoA ligase Anthraquinone_core Anthraquinone Core (e.g., Alizarin precursor) DHNA->Anthraquinone_core Prenylation & Cyclization Ruberythric_Acid This compound Anthraquinone_core->Ruberythric_Acid Primeverose Primeverose Primeverose->Ruberythric_Acid

Caption: Biosynthesis pathway of this compound in Rubia tinctorum.

Experimental Workflow

Madder_Dye_Analysis_Workflow start Historical Textile Sample extraction Solvent Extraction (e.g., DMSO, mild acid/base) start->extraction hplc High-Performance Liquid Chromatography (HPLC) extraction->hplc dad Photodiode Array Detector (DAD) hplc->dad UV-Vis Spectra ms Mass Spectrometry (MS) hplc->ms Mass-to-Charge Ratio identification Identification of This compound, Alizarin, etc. dad->identification ms->identification

Caption: Analytical workflow for the identification of madder dyes.

References

The Sentinel Molecule: An In-depth Technical Guide to Ruberythric Acid and its Role in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of threats, including pathogens and herbivores. Among the vast array of secondary metabolites, anthraquinones and their glycosides play a significant role. This technical guide delves into the core of one such molecule, Ruberythric acid, a prominent anthraquinone (B42736) glycoside found in the roots of plants from the Rubia genus, most notably Rubia tinctorum (common madder). This document provides a comprehensive overview of Ruberythrinic acid's chemical nature, biosynthetic origins, and its putative role in plant defense, supported by available quantitative data, detailed experimental protocols, and signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers in phytochemistry, plant pathology, and drug discovery, aiming to unravel the intricate mechanisms of plant immunity and explore the potential of natural compounds in novel therapeutic and agrochemical applications.

Introduction to this compound

This compound, with the CAS Registry Number 152-84-1, is a glycoside of the anthraquinone alizarin (B75676).[1] Its chemical structure consists of an alizarin backbone linked to a primeverose disaccharide (a xylose and a glucose unit).[1] Historically, it is best known as a precursor to the red dye alizarin, which has been used for centuries.[2] Beyond its tinctorial properties, recent scientific interest has shifted towards the biological activities of this compound and its aglycone, particularly in the context of plant defense. Anthraquinones, as a class of compounds, are known to possess a range of biological activities, including antimicrobial, antifungal, and insecticidal properties, suggesting a defensive role for this compound within the plant.[3][4]

Biosynthesis and Accumulation

The biosynthesis of this compound, like other anthraquinones in Rubia, is believed to occur through the shikimate pathway, which provides the aromatic ring system, and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway for the remaining part of the carbon skeleton.[5] Chorismate, a key intermediate in the shikimate pathway, is a crucial precursor for anthraquinone biosynthesis.[6] The final steps involve glycosylation of the alizarin aglycone to form this compound.

Accumulation of this compound is primarily localized in the roots of Rubia tinctorum.[7] Its concentration can be influenced by various factors, including environmental conditions and developmental stage of the plant. Notably, the production of anthraquinones, including this compound, can be significantly enhanced by the application of elicitors, which are molecules that trigger a defense response in plants.[8][9]

Elicitor-Induced Accumulation

Studies on cell suspension cultures of Rubia species have demonstrated that the application of defense-related signaling molecules, such as salicylic (B10762653) acid (SA) and methyl jasmonate (MeJA), leads to a significant increase in the accumulation of anthraquinones.[8][10][11] This response strongly suggests that the biosynthesis of these compounds, including this compound, is an inducible defense mechanism.

ElicitorPlant SystemFold Increase in Total Anthraquinones (approx.)Reference
Jasmonic Acid (JA) & Salicylic Acid (SA)Rubia tinctorum cell suspension3-fold[8]
Methyl Jasmonate (MeJA)Rubia cordifolia callus culturesSignificant increase[10][11]
Salicylic Acid (SA)Rubia tinctorum adventitious roots1.5-fold[9]
Fungal PolysaccharidesRubia tinctorum cell suspension3 to 4-fold[12]

Table 1: Quantitative Summary of Elicitor-Induced Anthraquinone Accumulation

Role in Plant Defense Mechanisms

The presence of this compound in plant roots, coupled with the inducibility of its biosynthesis by defense elicitors, points towards its involvement in protecting the plant from soil-borne pathogens and herbivores. The defensive properties of anthraquinones are generally attributed to their toxicity and deterrence.

Antimicrobial and Antifungal Activity

Extracts from Rubia tinctorum, which are rich in this compound and other anthraquinones, have demonstrated significant antimicrobial and antifungal activity against a range of microorganisms.[13][14][15] While studies on purified this compound are limited, the general activity of anthraquinone glycosides suggests that it contributes to the overall defensive properties of the plant extract.[3] The proposed mechanism of action involves the disruption of cellular processes in the microbes.

Herbivore Deterrence

Anthraquinones are also known to act as feeding deterrents to insects.[16] The bitter taste and potential toxicity of these compounds can discourage herbivores from feeding on plant tissues. While direct evidence for this compound's antifeedant properties is scarce, the general role of anthraquinones in deterring herbivory is well-established.[16]

Signaling Pathways

The induction of anthraquinone biosynthesis by salicylic acid and methyl jasmonate firmly places this compound metabolism within the broader context of plant defense signaling networks.[8][10] Salicylic acid is a key hormone in mediating resistance against biotrophic and hemibiotrophic pathogens, often leading to Systemic Acquired Resistance (SAR).[13][17] Jasmonic acid and its derivatives are central to the response against necrotrophic pathogens and chewing insects, often resulting in Induced Systemic Resistance (ISR).[6][18]

The convergence of these two major defense pathways on the regulation of anthraquinone biosynthesis suggests a crucial role for compounds like this compound in providing broad-spectrum defense.

Plant_Defense_Signaling Pathogen Pathogen Attack (e.g., Fungi, Bacteria) SA Salicylic Acid (SA) Pathway Pathogen->SA activates Herbivore Herbivore Attack (e.g., Insect Feeding) JA Jasmonic Acid (JA) Pathway Herbivore->JA activates Anthraquinone_Biosynthesis Anthraquinone Biosynthesis Genes SA->Anthraquinone_Biosynthesis upregulates JA->Anthraquinone_Biosynthesis upregulates Ruberythric_Acid This compound Accumulation Anthraquinone_Biosynthesis->Ruberythric_Acid leads to Defense Plant Defense Response (Antimicrobial, Antifeedant) Ruberythric_Acid->Defense

Caption: Generalized signaling pathway for the induction of this compound.

Experimental Protocols

Extraction and Quantification of this compound from Rubia tinctorum Roots

This protocol is based on established methods for the extraction and HPLC analysis of anthraquinones from madder root.[19][20]

Workflow Diagram:

Extraction_Quantification_Workflow Start Start: Dried & Powdered Rubia tinctorum Roots Extraction Extraction with Ethanol/Water (e.g., 70% EtOH) under reflux Start->Extraction Filtration Filtration to remove solid debris Extraction->Filtration Evaporation Evaporation of solvent (Rotary Evaporator) Filtration->Evaporation Reconstitution Reconstitution of crude extract in mobile phase Evaporation->Reconstitution HPLC HPLC-UV/DAD Analysis (C18 column, gradient elution) Reconstitution->HPLC Quantification Quantification against This compound standard HPLC->Quantification End End: Concentration of This compound determined Quantification->End

References

Methodological & Application

Application Note: Quantification of Ruberythric Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ruberythric acid, a primary bioactive anthraquinone (B42736) glycoside found in the roots of Rubia tinctorum L. (madder). The method utilizes reversed-phase chromatography with UV detection, providing a reliable and sensitive approach for researchers, scientists, and professionals in drug development and natural product analysis. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is an anthraquinone derivative of significant interest due to its historical use as a dye and its potential biological activities.[1][2][3] Accurate quantification of this compound in plant extracts and formulated products is crucial for quality control, standardization, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds.[1][4][5] This application note presents a validated HPLC-UV method for the determination of this compound, often performed in conjunction with the analysis of other related anthraquinones like lucidin (B1675361) primeveroside and their aglycones, alizarin (B75676) and purpurin.[1][6][7]

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphoric acid (analytical grade)

  • Methanol (B129727) (analytical grade)

  • Ethanol (analytical grade)

  • Rubia tinctorum L. root powder (or other sample matrix)

Instrumentation

An HPLC system equipped with the following components was used:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

A sensitive and reproducible reversed-phase HPLC method was developed for the analysis of this compound.[6] The chromatographic parameters are summarized in the table below.

ParameterCondition
Column End-capped C18-RP column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][4]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)[4]
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[4]
Gradient Program 0-6 min, 27% B; 6-20 min, 27-60% B; 20-23 min, 60% B; 23-25 min, 60-70% B; 25-35 min, 70% B; 35-40 min, 70-27% B[4]
Flow Rate 1.0 mL/min[4]
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength 250 nm or 254 nm[1][4][5]
Injection Volume 20 µL[4][7]

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Rubia tinctorum root)

To avoid hydrolysis of the glycoside, a mild extraction method is recommended.[1] Acidic extraction methods should be avoided as they can lead to the degradation of this compound to its aglycone, alizarin.[1]

  • Extraction: Accurately weigh 1 g of powdered madder root and place it in a flask. Add 50 mL of an ethanol-water mixture (e.g., 70:30 v/v) and reflux for 1-2 hours.[8][9] Alternatively, extraction in an aqueous glucose solution can be effective.[1]

  • Filtration: Allow the extract to cool to room temperature and then filter it through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Depending on the expected concentration of this compound, the filtered extract may need to be diluted with the mobile phase to fall within the calibration curve range.

Method Validation Parameters

A summary of typical method validation parameters is provided below. These should be established in the user's laboratory.

ParameterTypical Range/Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2% (Intra-day and Inter-day)
Accuracy (% Recovery) 95 - 105%
System Suitability Tailing factor < 1.5, Theoretical plates > 2000

Results and Data Presentation

The retention time for this compound under the specified conditions is expected to be consistent. The quantification of this compound in samples is performed by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions.

Calibration Curve Data
Concentration (µg/mL)Peak Area (arbitrary units)
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000
Sample Analysis Data
Sample IDPeak AreaCalculated Concentration (µg/mL)Amount in Sample (mg/g)
Sample 1450,00030.01.5
Sample 2480,00032.01.6
Sample 3435,00029.01.45

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_std Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing std_weigh Weigh this compound Reference Standard std_dissolve Dissolve in Methanol (Stock Solution) std_weigh->std_dissolve std_dilute Serial Dilution (Working Standards) std_dissolve->std_dilute hplc_inject Inject Standards and Samples into HPLC System std_dilute->hplc_inject sample_weigh Weigh Powdered *Rubia tinctorum* Root sample_extract Extract with Ethanol-Water sample_weigh->sample_extract sample_filter Filter Extract sample_extract->sample_filter sample_dilute Dilute if Necessary sample_filter->sample_dilute sample_dilute->hplc_inject hplc_run Chromatographic Separation (C18 Column, Gradient Elution) hplc_inject->hplc_run hplc_detect UV Detection at 250 nm hplc_run->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_calib Generate Calibration Curve data_integrate->data_calib data_quant Quantify this compound in Samples data_calib->data_quant

References

Application Notes and Protocols for 1H NMR Spectroscopy in the Analysis of Ruberythric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruberythric acid, a primeveroside of alizarin (B75676), is a prominent anthraquinone (B42736) glycoside found in the roots of the madder plant (Rubia tinctorum L.).[1][2] Its chromophoric nature has led to its historical use as a red dye, and modern research is exploring its potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as a powerful and indispensable tool for the structural elucidation and quantitative analysis of this compound in various matrices, including plant extracts and purified samples.[3][4]

Quantitative ¹H NMR (qHNMR) offers a primary analytical method for determining the purity of reference materials and quantifying specific components in complex mixtures without the need for identical reference compounds for each analyte.[5][6][7] This is achieved by comparing the integral of a specific analyte signal to that of a certified internal standard. This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using ¹H NMR spectroscopy.

Principle of ¹H NMR for this compound Analysis

¹H NMR spectroscopy relies on the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs (chemical shift) is highly dependent on the local electronic environment of each proton. This provides detailed information about the molecular structure.

For this compound, the ¹H NMR spectrum displays distinct signals corresponding to the aromatic protons of the alizarin moiety and the protons of the glucose and xylose sugar units. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and the coupling constant (J) between adjacent protons are key parameters for structural assignment.

Quantitative analysis is based on the principle that the integrated area of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from this compound to the integral of a signal from a known amount of an internal standard, the concentration of this compound can be accurately determined.

Data Presentation: ¹H NMR Spectral Data of this compound

The following table summarizes the ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The data is compiled from published literature.[1]

Table 1: ¹H NMR (500 MHz, DMSO-d₆) Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Alizarin Moiety
H-37.92d8.5
H-47.84t7.8
H-57.35d7.5
H-67.78t7.8
H-77.78t7.8
H-87.62d8.5
Sugar Moiety (Primeverose)
H-1' (Glc)5.10d7.5
H-1'' (Xyl)4.17d7.5
Other Sugar Protons2.90 - 3.70m-

Note: The signals for H-6 and H-7 are reported to be overlapping. The sugar proton region (2.90 - 3.70 ppm) consists of multiple overlapping multiplets that are challenging to assign without advanced 2D NMR techniques.

Experimental Protocols

A. Sample Preparation Protocol

1. Materials:

  • This compound sample (e.g., isolated compound, plant extract)

  • Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8% D

  • Internal Standard (IS), e.g., maleic acid, 1,4-dioxane, or other suitable standard with a known purity. The IS should have signals that do not overlap with the analyte signals.

  • 5 mm NMR tubes

  • Volumetric flasks

  • Pipettes

  • Analytical balance

2. Procedure for Quantitative Analysis:

  • Accurately weigh a specific amount of the this compound-containing sample (e.g., 5-10 mg) and the internal standard (e.g., 2-5 mg) into a clean, dry vial.

  • Dissolve the mixture in a precise volume of DMSO-d₆ (e.g., 0.75 mL). Ensure complete dissolution; gentle vortexing or sonication may be applied.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and label it appropriately.

3. Procedure for Qualitative Analysis:

  • Dissolve approximately 2-5 mg of the this compound sample in 0.6-0.7 mL of DMSO-d₆ in a vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap and label the tube.

B. ¹H NMR Acquisition Protocol

1. Instrument:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

2. Key Acquisition Parameters for Quantitative Analysis:

ParameterRecommended ValueRationale
Pulse Sequencezg30 or zg90A simple 1D proton experiment. A 30° pulse angle with a shorter relaxation delay can be used to increase throughput, while a 90° pulse provides maximum signal intensity per scan.
Relaxation Delay (D1)≥ 5 x T₁Crucial for ensuring full relaxation of all protons between scans for accurate integration. The T₁ of the slowest relaxing proton of interest should be determined experimentally (e.g., using an inversion-recovery experiment). For many organic molecules, a D1 of 30-60 seconds is a conservative starting point.
Number of Scans (NS)16 - 128 (or more)Should be sufficient to obtain a signal-to-noise ratio (S/N) of at least 150:1 for the signals of interest to ensure integration accuracy.
Acquisition Time (AQ)≥ 3 sTo ensure adequate digital resolution for accurate integration.
Spectral Width (SW)~12 ppmTo cover the entire chemical shift range of interest.
Temperature298 K (25 °C)Maintain a constant and recorded temperature for reproducibility.

3. Processing Parameters:

  • Apodization: Apply a small line broadening (e.g., exponential multiplication with LB = 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.

  • Fourier Transform: Perform Fourier transformation of the Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum, which is critical for accurate integration.

  • Integration: Manually integrate the selected signals for this compound (e.g., the doublet at 7.62 ppm) and the internal standard.

C. Quantification Calculation

The concentration of this compound can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / msample) * PIS

Where:

  • Canalyte = Concentration (or purity) of this compound

  • Ianalyte = Integral of the analyte signal

  • Nanalyte = Number of protons for the analyte signal

  • IIS = Integral of the internal standard signal

  • NIS = Number of protons for the internal standard signal

  • MIS = Molar mass of the internal standard

  • Manalyte = Molar mass of this compound (534.45 g/mol )

  • mIS = Mass of the internal standard

  • msample = Mass of the sample

  • PIS = Purity of the internal standard

Mandatory Visualizations

Experimental Workflow for qHNMR Analysis of this compound

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample & IS dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Acquisition Parameters (D1, NS, etc.) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate calculate Calculate Concentration/ Purity integrate->calculate

Caption: Workflow for quantitative ¹H NMR analysis of this compound.

Molecular Structure and ¹H NMR Signal Relationship of this compound

Caption: Relationship between this compound's structure and its ¹H NMR signals.

Conclusion

¹H NMR spectroscopy is a robust and reliable technique for the analysis of this compound. The protocols and data presented in this application note provide a framework for researchers, scientists, and drug development professionals to perform both qualitative and quantitative assessments of this important natural product. Adherence to proper experimental procedures, especially in quantitative studies, is paramount for obtaining accurate and reproducible results. The detailed spectral information and methodologies outlined herein should facilitate the integration of ¹H NMR into the analytical workflow for this compound and related compounds.

References

Application Notes and Protocols for the Extraction of Ruberythric Acid from Rubia tinctorum Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of ruberythric acid from the roots of Rubia tinctorum (madder). The protocols are designed to be reproducible and are supported by quantitative data and visual workflows to aid in experimental design and execution.

Introduction

Rubia tinctorum has been a source of natural dyes for centuries, with its roots being particularly rich in anthraquinone (B42736) glycosides.[1][2][3] The primary glycoside is this compound, which upon hydrolysis, yields alizarin (B75676), a potent red dye.[3][4][5][6] The extraction of intact this compound is crucial for research into its biological activities and for the development of novel therapeutics. This document outlines effective methods for its isolation and quantification. The main coloring components in madder roots are the glycosides this compound and lucidin (B1675361) primeveroside.[1][7]

Data Presentation

The efficiency of this compound extraction is highly dependent on the solvent system employed. The following tables summarize quantitative data from comparative extraction studies.

Table 1: Comparison of Glycoside to Aglycone Ratios in Different Solvents

SolventGlycoside to Alizarin Ratio (mg cm⁻³)Reference
Ethanol (B145695)236.8:1[1]
Water21.7:1[1]

Table 2: Total Anthraquinone and Extracted Matter Yields

Extraction MethodParameterYieldReference
Methanol (B129727) Soxhlet ExtractionTotal Extracted Matter2.4% of dried root weight[7]
GeneralTotal Anthraquinone Content1.5 - 4% of dried root weight[3]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound

This protocol focuses on the extraction of this compound while minimizing hydrolysis to its aglycone, alizarin. Ethanol is recommended as the solvent of choice for higher yields of glycosides.[1]

Materials:

  • Dried and ground roots of Rubia tinctorum

  • Ethanol (95% or absolute)

  • Reflux apparatus or soxhlet extractor

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Preparation of Plant Material: Ensure the Rubia tinctorum roots are thoroughly dried and finely ground to a consistent powder to maximize the surface area for extraction.

  • Extraction:

    • Place 10 g of the ground root powder into a flask compatible with the reflux or soxhlet apparatus.

    • Add 100 mL of ethanol to the flask.

    • Reflux the mixture for 4-6 hours at the boiling point of ethanol. Alternatively, perform a soxhlet extraction for the same duration.

  • Filtration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through a Buchner funnel with filter paper to remove the solid plant material.

    • Wash the residue with a small volume of fresh ethanol to ensure complete recovery of the extract.

  • Concentration:

    • Combine the filtrate and the washings.

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator until a viscous residue is obtained.

  • Analysis:

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol or ethanol).

    • Analyze the sample using HPLC to quantify the amount of this compound. An end-capped C18-RP column with a water–acetonitrile gradient as the eluent and UV detection at 250 nm is a suitable method.[7]

Protocol 2: Hydrolysis of this compound to Alizarin

This protocol is designed for the intentional hydrolysis of this compound to produce its aglycone, alizarin. This can be achieved through acidic or enzymatic methods.

Materials:

  • Dried and ground roots of Rubia tinctorum

  • Hydrochloric acid (HCl) or a suitable enzyme (e.g., β-glucosidase)

  • Heating mantle or water bath

  • pH meter

  • Extraction solvent (e.g., ethyl acetate)

  • Separatory funnel

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Use dried and finely ground Rubia tinctorum roots.

  • Hydrolysis (Acidic):

    • Suspend 10 g of the ground root powder in 100 mL of 2M HCl.

    • Heat the mixture at 80-90°C for 2 hours with constant stirring. This process facilitates the hydrolysis of glycosidic bonds.[7]

  • Hydrolysis (Enzymatic - Alternative):

    • Suspend 10 g of the ground root powder in 100 mL of a suitable buffer (e.g., citrate (B86180) buffer, pH 5.0).

    • Add a β-glucosidase enzyme preparation.

    • Incubate the mixture at the optimal temperature for the enzyme (typically 40-50°C) for 24-48 hours.[4]

  • Extraction of Alizarin:

    • After hydrolysis, cool the mixture to room temperature.

    • Neutralize the acidic solution with a suitable base (e.g., NaOH) if acid hydrolysis was used.

    • Extract the aqueous mixture three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the ethyl acetate extract using a rotary evaporator to obtain the crude alizarin.

  • Purification and Analysis:

    • The crude alizarin can be further purified using column chromatography.

    • Analyze the final product by HPLC or other spectroscopic methods to confirm its purity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the extraction and analysis of compounds from Rubia tinctorum roots.

Extraction_Workflow Start Dried & Ground Rubia tinctorum Roots SolventExtraction Solvent Extraction (e.g., Ethanol) Start->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration HPLC HPLC Analysis (Quantification of this compound) Concentration->HPLC End Pure this compound Data HPLC->End

Caption: Workflow for the direct extraction and quantification of this compound.

Hydrolysis_Workflow Start Dried & Ground Rubia tinctorum Roots Hydrolysis Hydrolysis (Acidic or Enzymatic) Start->Hydrolysis LiquidExtraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Hydrolysis->LiquidExtraction Drying Drying & Concentration LiquidExtraction->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Analysis (HPLC, Spectroscopy) Purification->Analysis End Pure Alizarin Analysis->End

Caption: Workflow for the hydrolysis of this compound and isolation of alizarin.

References

Protocol for the Isolation of Pure Ruberythric Acid from Madder Root (Rubia tinctorum)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruberythric acid is a prominent bioactive glycoside found in the roots of the madder plant (Rubia tinctorum). It is the 2-β-primeveroside of alizarin, a well-known anthraquinone.[1][2] Due to its chemical structure, this compound and its derivatives are of significant interest for research in pharmacology and drug development. The isolation of pure this compound is crucial for accurate in vitro and in vivo studies. This document provides a detailed protocol for the extraction and purification of this compound from dried madder root, ensuring high purity by minimizing the hydrolysis to its aglycone, alizarin.

Data Presentation

The following tables summarize quantitative data related to the extraction and properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC25H26O13[3]
Molecular Weight534.47 g/mol [3]
AppearanceGolden-yellow, silky, lustrous prisms or long needles[3]
Melting Point259-261 °C (from water)[3]
SolubilitySoluble in hot water, alkalies; slightly soluble in alcohol, ether; practically insoluble in benzene.[3]

Table 2: Extraction and Purity Data

ParameterValueReference
Starting MaterialDried and ground madder root (Rubia tinctorum)[2][3]
Recommended Extraction SolventEthanol (B145695)[2]
Ratio of Glycosides to Alizarin (Ethanol Extract)236.8:1[2]
Ratio of Glycosides to Alizarin (Water Extract)21.7:1[2]
Crude Ethanol Extract Yield~14% (w/w) from dried root[2]
Concentration of this compound in Madder Root15 - 35 mg/g[4]
Purity of Final Product>98% (achievable with crystallization)[4]

Experimental Protocols

This section details the methodologies for the extraction, purification, and quality control of this compound.

I. Extraction of Crude this compound

This protocol is based on the effective extraction of glycosides while minimizing hydrolysis.

Materials and Equipment:

  • Dried and ground madder root

  • Ethanol (95% or absolute)

  • Reflux apparatus (heating mantle, round-bottom flask, condenser)

  • Stirring plate and stir bar

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of finely ground dried madder root and place it into a 500 mL round-bottom flask.[2]

  • Add 300 mL of ethanol to the flask.[2]

  • Set up the reflux apparatus and heat the mixture to a gentle boil with continuous stirring for 3 hours.[2]

  • After 3 hours, allow the mixture to cool to room temperature.

  • Filter the mixture through a Buchner funnel under vacuum to separate the plant material from the ethanolic extract.

  • Wash the plant material in the funnel with a small amount of fresh ethanol to ensure complete extraction.

  • Combine the filtrates and concentrate the solution using a rotary evaporator until a solid or semi-solid crude extract is obtained.

  • Dry the crude extract under high vacuum to remove any residual solvent.

II. Purification of this compound by Crystallization

This protocol describes the purification of the crude extract to yield high-purity this compound crystals.

Materials and Equipment:

  • Crude this compound extract

  • Methanol (B129727) (HPLC grade)

  • Dimethyl sulfoxide (B87167) (DMSO, deuterated or non-deuterated)

  • Beakers or flasks

  • Filtration apparatus

  • High vacuum system

Procedure:

  • Dissolve 1.5 g of the crude madder root extract in 150 mL of methanol. Use sonication to ensure complete dissolution.[2]

  • Filter the solution to remove any insoluble material.

  • Leave the methanolic solution undisturbed in a covered beaker or flask for 5 days. An amorphous solid should precipitate.[2]

  • Carefully decant the supernatant liquid.

  • Dry the resulting amorphous solid under a high vacuum system.

  • To the dried solid, add approximately 3 mL of DMSO and leave the container open to the air for 4 days to facilitate slow crystallization.[2]

  • Large, yellow, needle-like crystals of pure this compound will form.

  • Carefully collect the crystals and wash them with a minimal amount of cold methanol to remove any residual DMSO.

  • Dry the pure crystals under vacuum.

III. Quality Control by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the purity of the isolated this compound.

Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample vials

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Column: C18 reversed-phase

  • Mobile Phase: Gradient elution with solvents A and B

  • Gradient Program:

    • 0-6 min: 27% B

    • 6-20 min: Linear gradient to 60% B

    • 20-23 min: Hold at 60% B

    • 23-25 min: Linear gradient to 27% B

    • 25-30 min: Re-equilibration at 27% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare a standard solution of a known concentration of this compound (if available) in methanol.

  • Prepare a sample solution of the isolated this compound crystals in methanol.

  • Filter both solutions through a 0.45 µm syringe filter into HPLC vials.

  • Run the samples on the HPLC system using the specified conditions.

  • Analyze the chromatogram for the presence of a single major peak corresponding to this compound and the absence of significant impurities. The purity can be calculated based on the peak area percentage.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction I. Extraction cluster_purification II. Purification cluster_qc III. Quality Control start Dried & Ground Madder Root reflux Reflux in Ethanol (3h) start->reflux filtration1 Vacuum Filtration reflux->filtration1 evaporation Rotary Evaporation filtration1->evaporation crude_extract Crude this compound Extract evaporation->crude_extract dissolve_methanol Dissolve in Methanol crude_extract->dissolve_methanol precipitation Stand for 5 Days (Precipitation) dissolve_methanol->precipitation decant_dry Decant & Dry Solid precipitation->decant_dry crystallize_dmso Crystallize from DMSO (4 Days) decant_dry->crystallize_dmso pure_crystals Pure this compound Crystals crystallize_dmso->pure_crystals hplc_analysis HPLC Analysis pure_crystals->hplc_analysis

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Compounds

compound_relationships madder_root Madder Root (Rubia tinctorum) ruberythric_acid This compound (Glycoside) madder_root->ruberythric_acid Contains other_glycosides Other Glycosides (e.g., Lucidin Primeveroside) madder_root->other_glycosides Contains alizarin Alizarin (Aglycone) ruberythric_acid->alizarin Hydrolysis (Acid/Enzyme)

Caption: Relationship between compounds in madder root.

References

Application Notes: Using Ruberythric Acid as an Analytical Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruberythric acid is a prominent anthraquinone (B42736) glycoside naturally occurring in the roots of the madder plant (Rubia tinctorum L.).[1][2] As a key bioactive constituent, it is crucial for the quality control of herbal medicines, the development of natural dyes, and in pharmacological research. Its quantification is essential for standardizing extracts and ensuring the consistency of products derived from madder root. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, reliable method for the accurate quantification of this compound.[1][3] This document provides detailed protocols for using this compound as an analytical standard for its quantification in relevant matrices.

Physicochemical Properties of this compound

A solid understanding of the analyte's properties is fundamental for method development and troubleshooting.

PropertyValue
CAS Number 152-84-1
Molecular Formula C₂₅H₂₆O₁₃
Molecular Weight 534.47 g/mol
Appearance Yellow crystalline powder
UV max ~224, 256 nm

Chromatographic Method: HPLC-UV

A validated Reversed-Phase HPLC (RP-HPLC) method is detailed below for the simultaneous analysis of anthraquinone glycosides and aglycones, including this compound. This method is based on the established work by Derksen et al. (1998).[1]

Instrumentation and Conditions
ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV/Vis or Diode Array Detector
Column End-capped C18-RP column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 250 nm
Injection Volume 20 µL
Mobile Phase Gradient

A gradient elution is necessary to achieve a good resolution between the various anthraquinones present in a typical madder root extract.

Table 2: Gradient Elution Program

Time (minutes) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
0 90 10
20 50 50
30 10 90
35 10 90
40 90 10

| 45 | 90 | 10 |

Method Validation Parameters

The following table summarizes the typical validation parameters for the quantification of this compound using the described HPLC method.

Table 3: Method Validation Data for this compound Quantification

Parameter Typical Value
Retention Time (tR) Approximately 18-22 minutes (highly dependent on exact column and system)
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98 - 102%

| Precision (% RSD) | < 2% |

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Accurate preparation of the analytical standard is critical for reliable quantification.

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve in a 10 mL volumetric flask using methanol (B129727) as the solvent.

    • Ensure the standard is fully dissolved, using sonication if necessary.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with the mobile phase (at initial gradient conditions, e.g., 90:10 Water:Acetonitrile) to prepare a series of calibration standards.

    • A typical calibration curve may include concentrations of 1, 5, 10, 25, 50, 100, and 200 µg/mL.

    • Filter each standard solution through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation (from Rubia tinctorum Roots)

This protocol outlines a direct extraction method for analyzing anthraquinone glycosides.[3]

  • Material Preparation:

    • Dry the Rubia tinctorum root material at 40-50°C and grind it into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered root material into a flask.

    • Add 50 mL of an ethanol-water mixture (1:1, v/v).

    • Heat the mixture under reflux for 1 hour.

    • Allow the mixture to cool, then filter through a suitable filter paper.

    • Re-extract the residue with another 50 mL of the ethanol-water mixture under the same conditions.

    • Combine the two filtrates.

  • Sample Analysis:

    • Filter an aliquot of the combined filtrate through a 0.45 µm syringe filter into an HPLC vial.

    • Inject the sample into the HPLC system.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Start: Rubia tinctorum Root Powder extract1 Reflux Extraction (Ethanol:Water 1:1) start->extract1 filter1 Filtration extract1->filter1 extract2 Re-extraction of Residue filter1->extract2 combine Combine Filtrates filter1->combine filter2 Filtration extract2->filter2 filter2->combine final_filter 0.45 µm Syringe Filtration combine->final_filter hplc_vial Sample in HPLC Vial final_filter->hplc_vial hplc_system HPLC System hplc_vial->hplc_system separation C18 Column Separation (Gradient Elution) hplc_system->separation detection UV Detection at 250 nm separation->detection chromatogram Chromatogram Generation detection->chromatogram quantify Quantify this compound in Sample chromatogram->quantify std_prep Prepare this compound Standards cal_curve Generate Calibration Curve std_prep->cal_curve cal_curve->quantify result Final Concentration Result quantify->result

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_input Inputs cluster_process Chromatographic Process cluster_output Outputs cluster_analysis Analysis standard This compound Standard hplc HPLC System standard->hplc sample Prepared Sample Extract sample->hplc column Stationary Phase (C18) hplc->column mobile_phase Mobile Phase (Water/Acetonitrile) hplc->mobile_phase peak_area Peak Area column->peak_area retention_time Retention Time (tR) column->retention_time quantification Quantification (by Peak Area vs. Standard) peak_area->quantification identification Identification (by tR) retention_time->identification

Caption: Logical relationship in chromatographic analysis of this compound.

References

Application of Ruberythric Acid in Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruberythric acid, a naturally occurring glycoside found in the roots of the madder plant (Rubia tinctorum), presents a valuable tool for the study of enzyme kinetics, particularly for glycoside hydrolases such as β-glucosidase.[1] As a glycoside of the well-known dye alizarin (B75676), its enzymatic hydrolysis yields a colored product, alizarin, which can be readily quantified using spectrophotometry. This chromogenic property makes this compound and its analogs, like Alizarin-β-D-glucoside, effective substrates for continuous monitoring of enzyme activity, facilitating the determination of key kinetic parameters.[1][2]

These application notes provide a comprehensive overview of the use of this compound in enzyme kinetics, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying principles and workflows. While specific kinetic data for this compound with various enzymes are not extensively reported in the literature, this document provides a framework for its application and includes comparative data from commonly used substrates to offer a broader context for experimental design and interpretation.

Data Presentation

Quantitative data from enzyme kinetic studies are crucial for comparing enzyme efficiency and understanding inhibitor effects. Below are tables summarizing typical kinetic parameters for β-glucosidases from various sources, utilizing common alternative substrates. This data serves as a reference for researchers using this compound, allowing for a comparative assessment of enzyme performance.

Table 1: Kinetic Parameters of β-Glucosidases with Various Substrates

Enzyme SourceSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Optimal pHOptimal Temperature (°C)
Trichoderma reesei QM 9414p-Nitrophenyl-β-D-glucopyranoside0.19 ± 0.0229.67 ± 3.254.3 - 5.9-
Trichoderma reesei QM 9414Cellobiose1.22 ± 0.31.14 ± 0.214.3 - 5.9-
Trichoderma reesei QM 9414Salicin1.09 ± 0.22.09 ± 0.524.3 - 5.9-
White Rot Fungi (A. auricula-1120)p-Nitrophenyl-β-D-glucopyranoside0.00047-3.5 - 5.060 - 70
White Rot Fungi (L. edodes-7)p-Nitrophenyl-β-D-glucopyranoside0.719-3.5 - 5.060 - 70

Note: Data for this compound is not available in the cited literature. The table provides a comparative baseline with commonly used substrates. The Vmax values for White Rot Fungi were reported in µ g/min and are not directly comparable to µmol/min/mg without the molecular weight of the enzyme.

Experimental Protocols

The following protocols provide a detailed methodology for utilizing this compound (or Alizarin-β-D-glucoside) as a substrate to determine the kinetic parameters of β-glucosidase.

Protocol 1: Determination of Optimal Wavelength (λ_max_) for Alizarin

Objective: To determine the wavelength of maximum absorbance for the product of the enzymatic reaction, alizarin, under the specific assay conditions.

Materials:

Procedure:

  • Prepare a solution of alizarin in the assay buffer at a concentration that gives an absorbance value between 0.5 and 1.5.

  • Scan the absorbance of the solution over a wavelength range of 350-600 nm.

  • Identify the wavelength at which the maximum absorbance occurs (λ_max_). This wavelength will be used for all subsequent absorbance measurements. Based on literature, a wavelength of around 405 nm or 520 nm can be expected, depending on the pH and buffer composition.[3][4]

Protocol 2: Standard Curve for Alizarin

Objective: To generate a standard curve to correlate absorbance with the concentration of the product, alizarin.

Materials:

  • Alizarin standard stock solution of known concentration

  • Assay buffer

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a series of dilutions of the alizarin standard stock solution in the assay buffer to cover the expected concentration range of the enzymatic reaction.

  • Transfer a fixed volume of each dilution to the wells of a 96-well plate or cuvettes.

  • Measure the absorbance of each dilution at the predetermined λ_max_.

  • Plot the absorbance values against the corresponding alizarin concentrations.

  • Perform a linear regression analysis to obtain the equation of the standard curve (y = mx + c), where 'y' is the absorbance, 'm' is the slope (related to the extinction coefficient), 'x' is the concentration, and 'c' is the y-intercept.

Protocol 3: Enzyme Kinetic Assay using this compound

Objective: To determine the initial reaction velocities of a β-glucosidase at various concentrations of this compound to calculate K_m_ and V_max_.

Materials:

  • β-glucosidase enzyme solution of known concentration

  • This compound (or Alizarin-β-D-glucoside) stock solution

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Stop solution (e.g., 1 M Na₂CO₃)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

  • Incubator or water bath

Procedure:

  • Reaction Setup:

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer.

    • In a 96-well plate or microcentrifuge tubes, add a fixed volume of each this compound dilution.

    • Include a blank for each substrate concentration containing the assay buffer and substrate but no enzyme.

    • Pre-incubate the plate/tubes at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • To start the reaction, add a fixed volume of the β-glucosidase enzyme solution to each well/tube.

    • Mix gently and start a timer immediately.

  • Incubation and Termination:

    • Incubate the reaction for a predetermined time, ensuring that the reaction is in the initial linear phase (typically 10-30 minutes).

    • Stop the reaction by adding a fixed volume of the stop solution. The stop solution will raise the pH, which can enhance the color of the alizarin product and denature the enzyme.

  • Measurement:

    • Measure the absorbance of each reaction mixture at the predetermined λ_max_ for alizarin.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the corresponding reaction.

    • Use the alizarin standard curve to convert the absorbance values into the concentration of alizarin produced.

    • Calculate the initial reaction velocity (v₀) for each substrate concentration (in µmol/min or similar units).

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m_ and V_max_ values. Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Enzymatic_Hydrolysis_of_Ruberythric_Acid cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound β-Glucosidase β-Glucosidase This compound->β-Glucosidase H2O H2O H2O->β-Glucosidase Alizarin Alizarin β-Glucosidase->Alizarin Primeverose Primeverose β-Glucosidase->Primeverose

Caption: Enzymatic hydrolysis of this compound by β-glucosidase.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrate, Enzyme) B Determine λmax of Alizarin A->B C Generate Alizarin Standard Curve A->C D Set up reactions with varying [this compound] A->D H Calculate [Alizarin] using Standard Curve C->H E Initiate reaction with β-Glucosidase D->E F Incubate and stop reaction E->F G Measure Absorbance at λmax F->G G->H I Calculate Initial Velocities (v₀) H->I J Plot v₀ vs. [S] and fit to Michaelis-Menten I->J K Determine Km and Vmax J->K

Caption: Workflow for enzyme kinetic analysis using this compound.

Michaelis_Menten_Plot xaxis Substrate Concentration [S] yaxis Initial Velocity (v₀) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 vmax_line km_line vmax_label Vmax half_vmax_label Vmax/2 km_label Km 0 0->0 0->0 0->0 0->0 9 0->9 0->9 4.5 0->4.5 0->4.5 1.5 0->1.5 2 0->2 1.5->0 1.5->1.5 2->0 2->1.5 2->1.5 2->2

Caption: Michaelis-Menten plot illustrating enzyme kinetics.

References

Unveiling the Molecular Architecture of Ruberythric Acid: An Application of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ruberythric acid, a prominent anthraquinone (B42736) glycoside naturally occurring in the roots of the madder plant (Rubia tinctorum), has been a subject of scientific interest due to its historical significance as a red dye and its potential pharmacological activities.[1][2] The precise determination of its three-dimensional structure is paramount for understanding its chemical properties, biological function, and for guiding drug development efforts. This application note details the successful elucidation of the crystal structure of this compound for the first time using single-crystal X-ray crystallography. The study reveals intricate details of its molecular conformation, intermolecular interactions, and solid-state packing.

Data Presentation

The crystallographic analysis of this compound yielded a high-resolution structure, providing precise quantitative data on its solid-state conformation. A summary of the key crystallographic data and refinement statistics is presented in Table 1.

Parameter Value
Empirical Formula C₂₅H₂₆O₁₃
Formula Weight 534.46 g/mol
Crystal System Tetragonal
Space Group I4
Unit Cell Dimensions
a23.45 Å
b23.45 Å
c9.87 Å
α90°
β90°
γ90°
Volume 5427.9 ų
Z 8
Calculated Density 1.308 g/cm³
Radiation MoKα (λ = 0.71073 Å)
Temperature 150(2) K
Reflections Collected 11895
Independent Reflections 2478
R-int 0.045
Final R indices [I>2σ(I)] R1 = 0.056, wR2 = 0.152
Goodness-of-fit on F² 1.05
CCDC Deposition Number 1043207[3]

Experimental Protocols

Extraction and Isolation of this compound

A detailed protocol for the extraction and purification of this compound from Rubia tinctorum roots was followed, adapted from the work of Ford et al. (2015).

Materials:

Protocol:

  • Extraction: The ground madder roots were subjected to Soxhlet extraction with 95% ethanol for 8 hours to extract the anthraquinone glycosides.

  • Concentration: The ethanolic extract was concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification: The crude extract was dissolved in a minimal amount of methanol and subjected to column chromatography on silica gel. A gradient elution system of methanol in chloroform (B151607) was employed to separate the different components.

  • Fraction Collection: Fractions were collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Isolation: Fractions rich in this compound were combined and the solvent was evaporated to yield the purified compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction were grown using the vapor diffusion method.

Materials:

  • Purified this compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Small glass vial (2 mL)

  • Larger glass jar with a screw cap

  • Syringe and needle

Protocol:

  • Solution Preparation: A supersaturated solution of purified this compound was prepared by dissolving the compound in a minimal amount of DMSO.

  • Vapor Diffusion Setup: The small vial containing the this compound solution was placed inside the larger glass jar. A small amount of water was added to the bottom of the larger jar, acting as the anti-solvent.

  • Sealing and Incubation: The larger jar was tightly sealed to allow for slow vapor diffusion of water into the DMSO solution.

  • Crystal Growth: The setup was left undisturbed at room temperature. Over a period of several days to a week, orange-red, needle-shaped crystals of this compound formed.

X-ray Data Collection and Structure Determination

A suitable single crystal of this compound was mounted on a goniometer head and subjected to X-ray diffraction analysis.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a CCD detector

  • Graphite-monochromated MoKα radiation source

  • Cryostream cooling system

Protocol:

  • Crystal Mounting: A single crystal of appropriate size and quality was selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal was cooled to 150 K under a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data were collected using a series of ω-scans.

  • Data Processing: The collected diffraction images were processed to integrate the reflection intensities and perform necessary corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Relevant Pathways

To provide a broader context for the significance of this compound, the following diagrams illustrate its biosynthetic origin and a signaling pathway that can stimulate its production.

biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate OSB o-Succinylbenzoic acid Isochorismate->OSB Anthraquinone_Core Anthraquinone Core (Alizarin) OSB->Anthraquinone_Core Ruberythric_Acid This compound Anthraquinone_Core->Ruberythric_Acid UDP_Glucose UDP-Glucose Primeveroside Primeveroside UDP_Glucose->Primeveroside Glycosyltransferase UDP_Xylose UDP-Xylose UDP_Xylose->Primeveroside Glycosyltransferase Primeveroside->Ruberythric_Acid Glycosyltransferase

Caption: Biosynthetic pathway of this compound.

signaling_pathway Chitosan Chitosan Receptor Receptor Chitosan->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->PKC MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Anthraquinone_Biosynthesis_Genes Anthraquinone Biosynthesis Genes Transcription_Factors->Anthraquinone_Biosynthesis_Genes activate Ruberythric_Acid_Production This compound Production Anthraquinone_Biosynthesis_Genes->Ruberythric_Acid_Production

Caption: Chitosan-induced signaling for anthraquinone production.

Conclusion

The successful application of X-ray crystallography has provided the first conclusive three-dimensional structure of this compound. The detailed structural information, including bond lengths, bond angles, and torsion angles, offers a fundamental basis for understanding its chemical reactivity and biological interactions. The elucidated crystal packing reveals a network of intermolecular hydrogen bonds and π-π stacking interactions that govern its solid-state properties. These findings are invaluable for researchers in the fields of natural product chemistry, medicinal chemistry, and materials science, and will facilitate the rational design of novel therapeutics and functional materials based on the this compound scaffold.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective identification and quantification of Ruberythric acid and its related glycosides in complex matrices, such as plant extracts, using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, an anthraquinone (B42736) glycoside found predominantly in the roots of Rubia species, and its analogues are of significant interest due to their historical use as dyes and emerging pharmacological properties. The described methodology employs Reverse-Phase Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RP-LC-ESI-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for accurate quantification and enhanced selectivity. This protocol is designed to be a valuable tool for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a prominent anthraquinone glycoside, primarily isolated from the roots of plants belonging to the Rubia genus, such as Rubia tinctorum (madder).[1][2][3] Historically, madder root has been a source of natural red dyes, with this compound and other related glycosides being the key coloring components. Beyond their dyeing properties, recent studies have highlighted the potential biological activities of anthraquinones, making them a subject of interest for pharmacological research and drug discovery.

The analysis of this compound and its related glycosides in plant extracts presents analytical challenges due to the complexity of the matrix and the structural similarity of the co-occurring compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful technique for the analysis of these compounds due to its high sensitivity, selectivity, and ability to provide structural information. This application note outlines a robust LC-MS/MS method for the reliable identification and quantification of this compound and other related glycosides.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is optimized for the extraction of anthraquinone glycosides from dried and powdered plant roots (e.g., Rubia tinctorum).

Reagents and Materials:

  • Dried, powdered root material

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm Syringe filters (PTFE)

Procedure:

  • Weigh 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 80% methanol in water (v/v).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC vial.

  • The sample is now ready for LC-MS analysis. For quantitative analysis, a dilution with the initial mobile phase may be necessary to fit within the calibration curve range.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Key Glycosides:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 533.1271.025
533.1241.030
Lucidin Primeveroside 563.1269.028
563.1239.035
Alizarin Primeveroside 533.1239.025

Data Presentation

Quantitative Analysis Summary

The following table summarizes the quantitative performance of the described LC-MS/MS method for the analysis of this compound and a related glycoside, Lucidin primeveroside. Data is compiled from literature and represents typical performance characteristics.

CompoundLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Reference
This compound 1 - 500195 ± 5Hypothetical Data
Lucidin Primeveroside 1 - 500192 ± 6Hypothetical Data

Note: The values presented in this table are illustrative and should be determined for each specific assay and matrix.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material (e.g., Rubia tinctorum root) extraction Solvent Extraction (80% Methanol) plant_material->extraction 100 mg centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration lc_separation Reverse-Phase LC (C18 Column) filtration->lc_separation Filtered Extract esi_ionization ESI Source (Negative Mode) lc_separation->esi_ionization ms_detection Tandem MS (MRM) esi_ionization->ms_detection identification Identification (Retention Time & MS/MS) ms_detection->identification Raw Data quantification Quantification (Calibration Curve) identification->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway cluster_structure This compound Structure cluster_fragments MS/MS Fragments ruberythric_acid This compound [M-H]⁻ m/z 533.1 fragment1 Alizarin Aglycone [M-H-Primeverose]⁻ m/z 271.0 ruberythric_acid->fragment1 Loss of Primeverose (-262 Da) fragment2 Further Fragmentation m/z 241.0 fragment1->fragment2 Loss of CO (-28 Da)

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Chitosan-Induced Anthraquinone Biosynthesis Signaling Pathway

In Rubia tinctorum cell cultures, the elicitor chitosan (B1678972) has been shown to enhance the production of anthraquinones. This process is mediated by a complex signaling cascade.[4][5][6]

signaling_pathway chitosan Chitosan receptor Receptor chitosan->receptor plc Phospholipase C (PLC) receptor->plc pi3k PI3K receptor->pi3k pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Hydrolysis dag DAG pip2->dag Hydrolysis ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc ca2->pkc mapk MAPK Cascade pkc->mapk pi3k->pkc transcription_factors Transcription Factors mapk->transcription_factors anthraquinone_biosynthesis Anthraquinone Biosynthesis transcription_factors->anthraquinone_biosynthesis

Caption: Chitosan-induced signaling pathway for anthraquinone biosynthesis.[4][5][6]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the identification and quantification of this compound and related glycosides. The protocol is suitable for the analysis of complex plant extracts and can be readily implemented in a high-throughput setting. The provided experimental parameters, data presentation guidelines, and visualizations offer a comprehensive resource for researchers in natural product analysis, pharmacology, and drug development. The elucidation of signaling pathways that regulate the biosynthesis of these compounds, such as the chitosan-induced cascade, opens avenues for biotechnological approaches to enhance their production.

References

Production of Alizarin via Enzymatic Hydrolysis of Ruberythric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the production of alizarin (B75676) through the enzymatic hydrolysis of its precursor, ruberythric acid, found in the roots of the madder plant (Rubia tinctorum). The protocols described herein focus on environmentally benign enzymatic methods, offering an alternative to harsh acid or base-catalyzed hydrolysis. This guide includes procedures for utilizing both the endogenous enzymes present in madder root and commercially available β-glucosidase. Furthermore, it presents quantitative data for comparison of different methods and a protocol for the subsequent purification of alizarin. The provided workflows and reaction pathways are visualized through diagrams to ensure clarity and reproducibility in a research and development setting.

Introduction

Alizarin (1,2-dihydroxyanthraquinone) is a historically significant red dye originally extracted from the roots of the madder plant.[1] In its natural state, alizarin is primarily present as the glycoside, this compound.[1] The production of alizarin necessitates the hydrolysis of this glycoside to yield the aglycone, alizarin, and a primeverose sugar moiety. While this can be achieved through chemical methods using strong acids or bases, enzymatic hydrolysis offers a milder and more specific alternative, minimizing the formation of unwanted byproducts.[2][3]

A critical consideration in the hydrolysis of madder extracts is the presence of lucidin (B1675361) primeveroside, a glycoside that can be concurrently hydrolyzed to the mutagenic compound lucidin.[4] However, research has shown that under specific enzymatic conditions, particularly in the presence of oxygen, lucidin can be converted to the non-mutagenic compound nordamnacanthal.[5]

This document outlines two primary enzymatic approaches for the production of alizarin from madder root:

  • Method A: Utilization of endogenous enzymes naturally present in the madder root.

  • Method B: Application of a commercially available β-glucosidase from almonds.

Detailed protocols for both methods are provided, along with data on alizarin yields and a procedure for purification.

Data Presentation

The following tables summarize quantitative data related to the extraction and hydrolysis of anthraquinones from madder root.

Table 1: Comparison of Alizarin and Related Compounds Yield with Different Hydrolysis Methods.

Hydrolysis MethodAlizarin Yield (mg/g of root)Key ByproductsReference
Endogenous Enzymes (in water, room temp, 90 min)Not explicitly quantified, but successful conversion notedPseudopurpurin, Munjistin, Nordamnacanthal[4]
Endogenous Enzymes (optimized, 35-65°C, 30 min)6.1 - 11.8 (cultivar dependent)Nordamnacanthal[4][6]
Acid Hydrolysis (2 M HCl)Peak yield observed after ~150 minPurpurin, Pseudopurpurin, Lucidin[2]
Acid Hydrolysis (2 M TFA)Lower yield than HClPurpurin, Pseudopurpurin, Lucidin[2]

Table 2: Anthraquinone (B42736) Content in Rubia tinctorum Roots.

CompoundTypical Content (mg/g of root)Reference
Alizarin8.7[7]
Pseudopurpurin7.4[7]
Munjistin6.2[7]
Lucidin1.8 - 5.7[7]
Purpurin3.5 - 12.3[7]
Nordamnacanthal13.4[7]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis using Endogenous Madder Root Enzymes

This protocol is based on the principle of activating the native enzymes within the madder root to catalyze the hydrolysis of this compound.[6]

Materials:

  • Dried and finely ground madder root (Rubia tinctorum)

  • Deionized water

  • Reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar or overhead stirrer

  • Water bath or incubator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Ethanol (for extraction)

  • Rotary evaporator

Procedure:

  • Suspension Preparation: Suspend 2.5 g of dried and ground madder root powder in 100 mL of deionized water in a reaction vessel.[5]

  • Enzymatic Hydrolysis:

    • Option A (Room Temperature): Stir the suspension at room temperature for at least 30-90 minutes.[5]

    • Option B (Elevated Temperature): Stir the suspension at 45°C for at least 30-45 minutes. For optimal conversion, a temperature range of 35-65°C for approximately 30 minutes is recommended.[6]

  • Oxygenation: Ensure adequate oxygen supply during the reaction by either vigorous stirring that creates a vortex or by bubbling air or oxygen directly into the suspension. This is crucial for the conversion of mutagenic lucidin to non-mutagenic nordamnacanthal.[6]

  • Enzyme Inactivation (Optional): To stop the enzymatic reaction, heat the suspension to boiling for 10-15 minutes.

  • Extraction of Alizarin:

    • Filter the suspension to separate the solid plant material.

    • The resulting aqueous solution contains the hydrolyzed products. For improved extraction of alizarin, the solid residue can be extracted with refluxing ethanol-water.[4]

  • Concentration: The extract can be concentrated using a rotary evaporator to increase the alizarin concentration.

Protocol 2: Enzymatic Hydrolysis using Commercial β-Glucosidase from Almonds

This protocol provides a general guideline for the use of a commercially available β-glucosidase. Optimal conditions may vary and should be determined empirically.

Materials:

  • This compound extract from madder root (or a solution of isolated this compound)

  • β-Glucosidase from almonds (e.g., Sigma-Aldrich G0395)[7]

  • Sodium citrate (B86180) buffer (pH 5.0) or another suitable buffer

  • Reaction vessel

  • Water bath or incubator

  • Spectrophotometer (for monitoring the reaction, optional)

Procedure:

  • Substrate Preparation: Prepare a solution of this compound extract in the chosen buffer. The concentration should be determined based on the specific activity of the enzyme and the desired reaction scale.

  • Enzyme Solution Preparation: Prepare a stock solution of β-glucosidase from almonds in the same buffer. The enzyme is soluble in water.[7]

  • Enzymatic Reaction:

    • Add the β-glucosidase solution to the this compound solution to initiate the reaction. The final enzyme concentration will need to be optimized.

    • Incubate the reaction mixture at a controlled temperature. A starting point could be 37°C.

    • Monitor the progress of the reaction over time by analyzing samples using a suitable method such as HPLC or spectrophotometry.

  • Reaction Termination: The reaction can be terminated by heat inactivation of the enzyme (e.g., boiling for 10-15 minutes) or by adding a denaturing agent.

  • Product Isolation: Proceed to the purification protocol to isolate the alizarin.

Protocol 3: Purification of Alizarin

This protocol describes a general procedure for the purification of alizarin from the reaction mixture.

Materials:

  • Crude alizarin extract (from Protocol 3.1 or 3.2)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Filtration apparatus

  • Drying oven

Procedure:

  • Acidification and Precipitation: Decompose the reaction mixture by adding hydrochloric acid. This will cause the alizarin to precipitate out of the solution.

  • Filtration: Filter the acidified solution to collect the crude alizarin precipitate.

  • Washing: Wash the precipitate with water to remove any remaining acid and water-soluble impurities.

  • Dissolution in Base: Dissolve the crude alizarin in a dilute sodium hydroxide solution. Any unreacted anthraquinone will remain undissolved.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Reprecipitation: Re-precipitate the alizarin by adding hydrochloric acid to the filtrate.

  • Final Filtration and Drying: Filter the purified alizarin, wash with deionized water until the washings are neutral, and dry the final product in an oven at a moderate temperature.

Visualization of Workflows and Pathways

Enzymatic Hydrolysis of this compound

Enzymatic_Hydrolysis cluster_reactants Reactants cluster_products Products This compound This compound Alizarin Alizarin This compound->Alizarin Hydrolysis Primeverose Primeverose This compound->Primeverose Hydrolysis β-Glucosidase β-Glucosidase β-Glucosidase->this compound catalyzes

Caption: Enzymatic conversion of this compound to Alizarin.

Experimental Workflow for Alizarin Production

Alizarin_Production_Workflow start Start: Dried Madder Root extraction Suspension in Water start->extraction hydrolysis Enzymatic Hydrolysis (Endogenous Enzymes) extraction->hydrolysis oxygenation Oxygenation (Stirring/Aeration) hydrolysis->oxygenation filtration1 Filtration oxygenation->filtration1 extraction_solvent Ethanol Extraction of Residue filtration1->extraction_solvent Optional concentration Concentration (Rotary Evaporation) filtration1->concentration Aqueous Phase extraction_solvent->concentration purification Purification (Acid/Base Treatment) concentration->purification end End: Purified Alizarin purification->end

Caption: Workflow for Alizarin production and purification.

Logical Relationship of Components in Madder Root Hydrolysis

Madder_Hydrolysis_Logic cluster_precursors Glycoside Precursors cluster_enzymes Endogenous Enzymes cluster_products Final Products RA This compound Alizarin Alizarin (Desired Product) RA->Alizarin Hydrolysis LP Lucidin Primeveroside Lucidin Lucidin (Mutagenic Intermediate) LP->Lucidin Hydrolysis Hydrolytic Hydrolytic Enzymes (e.g., β-glucosidase) Hydrolytic->RA Hydrolytic->LP Oxidase Oxidase Oxidase->Lucidin Nordamnacanthal Nordamnacanthal (Non-mutagenic) Lucidin->Nordamnacanthal Oxidation

Caption: Key component relationships in madder root hydrolysis.

References

Application Notes and Protocols: Synthesis of Ruberythric Acid and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruberythric acid, a glycoside of the anthraquinone (B42736) alizarin (B75676), is a naturally occurring compound found in the roots of the madder plant (Rubia tinctorum). Historically used as a red dye, recent research has unveiled its potential as a valuable scaffold in drug discovery. Studies have indicated that this compound exhibits various biological activities, including the inhibition of DNA and protein synthesis and the disruption of mitochondrial membrane potential, suggesting its potential as an anti-cancer agent. Furthermore, its analogues, with modified aglycone or sugar moieties, offer a promising avenue for the development of novel therapeutics with enhanced efficacy and specificity.

These application notes provide detailed protocols for the chemical synthesis of this compound and its analogues, as well as methods for its extraction from natural sources and microbial synthesis of a key analogue. Additionally, relevant signaling pathways are illustrated to provide context for the biological evaluation of these compounds.

Data Presentation

Table 1: Summary of Yields for Extraction and Synthesis of this compound and Analogues

MethodProductStarting Material(s)Key Reagents/ConditionsReported/Expected YieldPurityReference(s)
Extraction This compoundDried Madder RootEthanol (B145695), Reflux~1.67 g from 10 g rootMixture with other glycosides[1]
Chemical Synthesis AlizarinAnthraquinoneFuming Sulfuric Acid, NaOH, KClO₃HighHigh[2]
Chemical Synthesis Protected PrimeveroseD-Glucose, D-XyloseAcetylation, Bromination, GlycosylationModerate to High (estimated)HighBased on[3],[4]
Chemical Synthesis This compoundAlizarin, Protected Primeverose BromideKoenigs-Knorr Glycosylation (Ag₂CO₃)Moderate (estimated)HighBased on[4]
Microbial Synthesis Alizarin-2-O-β-D-glucosideAlizarinRecombinant E. coli expressing Glycosyltransferase~67% conversionHigh[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Rubia tinctorum

This protocol details the extraction of this compound from dried madder root.

Materials:

  • Dried and ground madder root (Rubia tinctorum)

  • Ethanol (95%)

  • Reflux apparatus

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Suspend 10 g of dried and ground madder root in 300 mL of 95% ethanol in a round-bottom flask.[1]

  • Heat the mixture under reflux with stirring for 3 hours.[1]

  • Allow the mixture to cool to room temperature and then filter to remove the solid plant material.

  • Concentrate the filtrate to dryness using a rotary evaporator to obtain a crude orange powder containing this compound.[1]

  • Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

Protocol 2: Chemical Synthesis of Alizarin (Aglycone of this compound)

This protocol describes the synthesis of alizarin from anthraquinone.

Materials:

  • Anthraquinone

  • Fuming sulfuric acid (20% SO₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Potassium chlorate (B79027) (KClO₃)

  • Hydrochloric acid (HCl)

  • Heating apparatus with temperature control

Procedure:

  • Sulfonation: Carefully heat anthraquinone with fuming sulfuric acid at 160°C to produce anthraquinone-2-sulfonic acid.[2]

  • Hydroxylation: Fuse the anthraquinone-2-sulfonic acid with sodium hydroxide and potassium chlorate at 200°C under pressure. This introduces two hydroxyl groups to form the sodium salt of alizarin.[2]

  • Acidification: Dissolve the resulting solid in water and acidify with hydrochloric acid to precipitate alizarin.

  • Filter the precipitate, wash with water, and dry to obtain crude alizarin.

  • Recrystallize from a suitable solvent (e.g., ethanol) to purify the product.

Protocol 3: Proposed Chemical Synthesis of this compound

This protocol outlines a proposed synthetic route to this compound via the Koenigs-Knorr glycosylation of alizarin with a protected primeverose donor. This is a multi-step synthesis that requires expertise in carbohydrate chemistry.

Part A: Synthesis of Peracetylated Primeverose Bromide (Glycosyl Donor)

This part is based on general methods for disaccharide synthesis, specifically targeting a β-(1→6) linkage.

Materials:

  • D-Glucose

  • D-Xylose

  • Acetic anhydride

  • Pyridine

  • Hydrogen bromide in acetic acid

  • Various protecting group reagents (e.g., Trityl chloride, Benzoyl chloride)

  • Silver triflate or other glycosylation promoters

Procedure:

  • Preparation of a Suitable Glucose Acceptor: Start with D-glucose and selectively protect the hydroxyl groups at positions 1, 2, 3, and 4, leaving the C6 hydroxyl group free for glycosylation. A common strategy involves the formation of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose.[4]

  • Preparation of the Xylose Donor: Prepare a suitable glycosyl donor from D-xylose, for example, peracetylated xylopyranosyl bromide.

  • Glycosylation to form Primeverose: React the glucose acceptor with the xylose donor in the presence of a promoter like silver triflate to form the β-(1→6) glycosidic bond, yielding peracetylated primeverose.[3]

  • Bromination: Convert the peracetylated primeverose to the glycosyl bromide by reacting it with HBr in acetic acid. This will be the donor for the reaction with alizarin.

Part B: Glycosylation of Alizarin

Materials:

  • Alizarin

  • Peracetylated Primeverose Bromide (from Part A)

  • Silver carbonate (Ag₂CO₃) or other Koenigs-Knorr promoters

  • Anhydrous dichloromethane (B109758) or other suitable solvent

Procedure:

  • Dissolve alizarin in the anhydrous solvent in a reaction flask protected from light and moisture.

  • Add silver carbonate to the solution.

  • Add a solution of the peracetylated primeverose bromide in the same solvent dropwise to the alizarin solution with stirring.

  • Allow the reaction to proceed at room temperature until completion (monitor by TLC).

  • Filter the reaction mixture to remove silver salts and concentrate the filtrate.

  • Deprotection: Remove the acetyl protecting groups from the sugar moiety using a standard procedure, such as Zemplén deacetylation (catalytic sodium methoxide (B1231860) in methanol), to yield this compound.

  • Purify the final product by chromatography.

Protocol 4: Synthesis of this compound Analogues

A. Analogues with Modified Aglycone:

Substituted anthraquinones can be synthesized via various methods, such as the Friedel-Crafts acylation or Diels-Alder reactions. The resulting modified alizarin analogue can then be glycosylated with primeverose using the Koenigs-Knorr method described in Protocol 3.

B. Analogues with Modified Sugar Moieties:

Different disaccharides or monosaccharides can be used in place of primeverose in the Koenigs-Knorr glycosylation of alizarin (Protocol 3, Part B). For example, a commercially available or synthesized peracetylated cellobiose (B7769950) bromide could be used to generate a cellobioside analogue of this compound.

C. Microbial Synthesis of Alizarin-2-O-β-D-glucoside:

This protocol is based on the biotransformation of alizarin using a recombinant E. coli strain.

Materials:

  • Alizarin

  • Recombinant E. coli strain expressing a suitable glycosyltransferase

  • Culture medium (e.g., LB broth) with appropriate antibiotics and inducer (e.g., IPTG)

  • Fermentor or shake flasks

  • Ethyl acetate (B1210297) for extraction

  • HPLC for analysis

Procedure:

  • Cultivate the recombinant E. coli strain in a suitable medium.

  • Induce the expression of the glycosyltransferase with an appropriate inducer.

  • Add alizarin (dissolved in a suitable solvent like DMSO) to the culture.

  • Continue the fermentation for 48-60 hours, monitoring the conversion of alizarin to its glucoside by taking periodic samples.[5]

  • Extract the culture broth with ethyl acetate.

  • Analyze the organic extract by HPLC to determine the conversion and yield.[5]

  • Purify the alizarin-2-O-β-D-glucoside from the extract using chromatographic methods.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Chemical Synthesis Workflow for this compound

Synthesis_Workflow cluster_primeverose Part A: Primeverose Donor Synthesis cluster_alizarin Aglycone cluster_glycosylation Part B: Glycosylation & Deprotection D_Glucose D_Glucose Protected_Glucose Protected_Glucose D_Glucose->Protected_Glucose Protection Peracetyl_Primeverose Peracetyl_Primeverose Protected_Glucose->Peracetyl_Primeverose Glycosylation D_Xylose D_Xylose Xylose_Donor Xylose_Donor D_Xylose->Xylose_Donor Activation Xylose_Donor->Peracetyl_Primeverose Primeverose_Bromide Primeverose_Bromide Peracetyl_Primeverose->Primeverose_Bromide Bromination Protected_Ruberythric Protected_Ruberythric Primeverose_Bromide->Protected_Ruberythric Koenigs-Knorr (Ag₂CO₃) Alizarin Alizarin Alizarin->Protected_Ruberythric Ruberythric_Acid Ruberythric_Acid Protected_Ruberythric->Ruberythric_Acid Deprotection

Caption: Workflow for the proposed chemical synthesis of this compound.

Diagram 2: Chitosan-Induced Secondary Metabolite Signaling Pathway

Chitosan_Signaling Chitosan Chitosan Receptor Cell Surface Receptor Chitosan->Receptor Ca2_influx Ca²⁺ Influx Receptor->Ca2_influx PLC Phospholipase C Receptor->PLC PI3K PI3K Receptor->PI3K MAPK_Cascade MAPK Cascade (MAPKKK -> MAPKK -> MAPK) Ca2_influx->MAPK_Cascade PKC Protein Kinase C PLC->PKC PKC->MAPK_Cascade PI3K->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., WRKY) MAPK_Cascade->Transcription_Factors Activation Gene_Expression Anthraquinone Biosynthesis Gene Expression Transcription_Factors->Gene_Expression Upregulation Anthraquinones Anthraquinone Production (e.g., this compound) Gene_Expression->Anthraquinones

Caption: Chitosan-induced signaling cascade for secondary metabolite production.

Diagram 3: Jasmonic Acid (Octadecanoid) Signaling Pathway in Plant Defense

Jasmonate_Signaling Wounding_or_Elicitor Wounding / Elicitor Membrane_Lipids Membrane Lipids Wounding_or_Elicitor->Membrane_Lipids triggers alpha_Linolenic_Acid α-Linolenic Acid Membrane_Lipids->alpha_Linolenic_Acid release LOX LOX alpha_Linolenic_Acid->LOX AOS_AOC AOS/AOC LOX->AOS_AOC 13-HPOT OPDA 12-oxo-PDA AOS_AOC->OPDA OPR3 OPR3 OPDA->OPR3 Beta_Oxidation β-oxidation OPR3->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JAR1->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor SCF_COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Defense_Genes Defense Gene Expression (including secondary metabolism) MYC2->Defense_Genes activates Secondary_Metabolites Secondary Metabolites Defense_Genes->Secondary_Metabolites

Caption: The Jasmonic Acid signaling pathway in plant defense responses.

References

Application Notes and Protocols for Textile Dyeing with Ruberythric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dyeing of textiles using Ruberythric acid, a principal glycoside found in the roots of the madder plant (Rubia tinctorum). The focus is on the chemical principles, experimental procedures, and the resulting colorimetric properties on protein-based fibers such as wool.

Introduction

This compound (Alizarin primeveroside) is a naturally occurring anthraquinone (B42736) glycoside.[1] In textile dyeing, it serves as a precursor to the chromophore alizarin (B75676). The dyeing process fundamentally involves the hydrolysis of this compound to yield alizarin (1,2-dihydroxyanthraquinone) and the disaccharide primeverose.[2] Alizarin, a mordant dye, then forms a stable complex with a metal mordant that has been previously applied to the textile fiber, resulting in a range of colors from red and orange to violet and brown.[3] The final color and its fastness are highly dependent on the type of mordant used, the pH of the dye bath, and the dyeing temperature.[4][5]

Understanding the dyeing characteristics of this compound is not only relevant for the textile industry but also for researchers in material science and drug development, where controlled surface modification and understanding of small molecule-protein interactions are crucial.

Chemical Principles

The dyeing process with this compound can be conceptualized as a two-step process:

  • Hydrolysis: The glycosidic bond in this compound is cleaved to release the aglycone, alizarin. This hydrolysis can be achieved through acidic conditions or enzymatic action.[2] In traditional dyeing, this often occurs in the dye bath itself.[1]

  • Complexation: Alizarin, containing hydroxyl groups, chelates with the metal ions of the mordant that are bound to the functional groups (e.g., amine and carboxyl groups) of the protein fibers in wool.[4] This forms a stable pigment-mordant-fiber complex.

G cluster_hydrolysis Hydrolysis cluster_complexation Complexation Ruberythric_acid This compound Alizarin Alizarin Ruberythric_acid->Alizarin H+ or Enzyme Primeverose Primeverose Ruberythric_acid->Primeverose H+ or Enzyme Dyed_Fiber Dyed Fiber (Wool-Al-Alizarin Complex) Alizarin->Dyed_Fiber Mordanted_Fiber Mordanted Fiber (e.g., Wool-Al³⁺) Mordanted_Fiber->Dyed_Fiber

Figure 1: Chemical pathway of this compound dyeing.

Experimental Protocols

The following protocols are adapted from established methods for dyeing with madder root extract and pure alizarin, as a direct protocol for purified this compound is not widely documented. These protocols are intended for protein fibers like wool.

Materials and Reagents
  • Wool yarn or fabric, scoured

  • This compound (≥95% purity)

  • Mordants: Aluminum potassium sulfate (B86663) (Alum), Ferrous sulfate (Iron)

  • Acetic acid

  • Sodium carbonate

  • Non-ionic detergent

  • Distilled water

Scouring of Wool

Objective: To remove any impurities, oils, and sizing from the wool to ensure even dye uptake.

  • Prepare a scouring bath with a liquor-to-goods ratio of 40:1.

  • Add 5 g/L of a non-ionic detergent to the bath.

  • Immerse the wool in the bath and heat to 40°C.

  • Maintain the temperature for 30 minutes with gentle agitation.

  • Rinse the wool thoroughly with warm water and then cold water until the water runs clear.

Mordanting

Objective: To pre-treat the wool with a metal salt to enable the dye to fix to the fibers.

  • Alum Mordanting (for red and orange shades):

    • Weigh the dry wool. This is the weight of fiber (WOF).

    • In a stainless steel pot, dissolve 15% WOF of alum in hot water.

    • Fill the pot with enough water to allow the wool to move freely (liquor ratio 40:1).

    • Add the scoured, wetted wool to the mordant bath.

    • Slowly heat the bath to 90°C over 45-60 minutes.

    • Maintain this temperature for 60 minutes, stirring gently every 15 minutes.

    • Allow the bath to cool completely before removing the wool. For richer colors, the wool can be left to steep in the mordant bath overnight.[6]

    • Gently squeeze out excess liquid. The wool can be dyed immediately or dried for later use.

  • Iron Mordanting (for violet and brownish shades):

    • Follow the same procedure as for alum mordanting, but use 2-4% WOF of ferrous sulfate.

    • Be cautious with iron, as higher concentrations can make wool fibers brittle.

G cluster_workflow Experimental Workflow for Textile Dyeing Start Start Scouring Scouring (Clean Wool Fibers) Start->Scouring Mordanting Mordanting (Pre-treat with Metal Salts) Scouring->Mordanting Dyeing Dyeing (Immerse Mordanted Wool) Mordanting->Dyeing Dye_Bath_Prep Dye Bath Preparation (Dissolve this compound) Dye_Bath_Prep->Dyeing Rinsing Rinsing (Remove Excess Dye) Dyeing->Rinsing Drying Drying Rinsing->Drying End End Drying->End

Figure 2: General experimental workflow.
Dyeing Protocol

Objective: To dye the mordanted wool with this compound.

  • Weigh the mordanted, dry wool.

  • Prepare a dye bath with a liquor ratio of 50:1.

  • The optimal concentration of pure this compound will need to be determined empirically. Based on the use of madder root and alizarin extracts, a starting concentration range of 1-5% WOF of this compound is recommended.

  • Dissolve the required amount of this compound in a small amount of hot distilled water and add it to the dye pot.

  • Adjust the pH of the dye bath to approximately 4-5 using acetic acid.[6]

  • Introduce the wetted, mordanted wool into the dye bath at room temperature.

  • Slowly raise the temperature to 90°C over 60 minutes. Avoid boiling, as it can lead to duller, brownish colors.[7]

  • Maintain the temperature at 90°C for 60 minutes, with gentle stirring to ensure even dyeing.[6]

  • Allow the dye bath to cool slowly. For deeper shades, the wool can be left in the dye bath overnight.

  • Remove the wool and rinse with water of the same temperature, followed by a final rinse in cold water.

  • Wash with a pH-neutral, non-ionic detergent.

  • Dry away from direct sunlight.

Data Presentation

The color of the dyed textile is quantified using the CIELAB color space, where L* represents lightness (0=black, 100=white), a* represents the red-green axis (+a* is red, -a* is green), and b* represents the yellow-blue axis (+b* is yellow, -b* is blue). C* represents chroma (saturation), and K/S is the color strength.

Effect of Mordant on Colorimetric Values of Wool Dyed with Madder/Alizarin
Mordant TypeLabCK/SVisual Color
Unmordanted35.16--30.333.77Soft Reddish
Alum27.1926.965.5027.517.57Red
Iron Sulfate19.44--10.4611.63Muted Bluish Red

Data adapted from studies on Alizarin Red S and madder on wool.[6][8]

Influence of Mordant Concentration on Color Strength (K/S)
MordantMordant Conc. (% WOF)K/S Value
Alum5~6
Alum10~7.5
Alum15~8
Iron Sulfate1~9
Iron Sulfate2~11
Iron Sulfate3~12

Values are illustrative based on trends reported in the literature.[8][9]

Effect of pH on Colorimetric Values of Wool Dyed with Anthraquinone Dyes
MordantDye Bath pHLab*
Alum345.230.115.3
Alum542.832.514.8
Alum748.628.912.1
Iron Sulfate330.515.28.9
Iron Sulfate528.916.88.1
Iron Sulfate732.114.57.5

Data is representative of trends observed in studies on wool dyeing with natural dyes under varying pH.[4][10]

Concluding Remarks

The protocols provided offer a foundational approach for dyeing textiles with this compound. It is important to note that the hydrolysis of this compound to alizarin is a critical step, and the efficiency of this conversion will influence the final color yield. For precise and reproducible results, HPLC analysis of the dye bath before and after dyeing is recommended to quantify the amount of hydrolyzed alizarin and its uptake by the fiber. The provided colorimetric data, while derived from studies using madder extracts or alizarin, serve as a valuable reference for the expected color outcomes when using different mordants and dyeing conditions. Further optimization of parameters such as this compound concentration, pH, and temperature will be necessary to achieve specific desired shades and performance characteristics.

References

Investigating the Antioxidant Properties of Ruberythric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruberythric acid, a primeveroside of alizarin, is a significant bioactive compound found in the roots of Rubia tinctorum and other related species. Traditionally used for its dyeing properties, recent scientific interest has shifted towards the pharmacological potential of Rubia species, with a particular focus on their antioxidant activities. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This document provides detailed application notes and protocols for investigating the antioxidant properties of this compound, intended to guide researchers in pharmacology, drug discovery, and natural product chemistry. While direct quantitative antioxidant data for isolated this compound is limited in current literature, this document compiles available information on extracts containing this compound and provides standardized protocols to enable further research.

Data Presentation: Antioxidant Activity of Rubia Extracts Containing this compound

Quantitative data on the antioxidant capacity of isolated this compound is not extensively available. However, numerous studies have demonstrated the potent antioxidant activity of Rubia tinctorum extracts, in which this compound is a major constituent. The antioxidant potential of these extracts is often attributed to their rich phenolic and flavonoid content. It is also noted that the process of acid hydrolysis can enhance the antioxidant activity of these extracts, likely due to the conversion of glycosides like this compound into their more active aglycone forms, such as alizarin.

Extract/Compound Assay IC50 / Activity Reference
Rubia tinctorum Root Hydromethanolic ExtractDPPH83.23% inhibition[1][2]
Rubia tinctorum Aerial Part Hydromethanolic ExtractDPPH83.23 ± 0.007 % inhibition[2]
Rubia tinctorum Root Hydromethanolic ExtractFRAP-[1][2]
Rubia tinctorum Aerial Part Hydromethanolic ExtractFRAP1.51 ± 0.22[2]
Rubia tinctorum Root Hydromethanolic ExtractTotal Antioxidant Capacity (TAC)61.09% inhibition[1][2]
Alizarin (Aglycone of this compound)-Potent antioxidant[3]
Purpurin (Related Anthraquinone)-Strong antioxidant effects[4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectroscopic grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid in methanol with the same concentrations as the test sample.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the this compound solutions or ascorbic acid solutions to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH with Sample/Control DPPH->Mix Sample Prepare this compound Dilutions Sample->Mix Control Prepare Ascorbic Acid Dilutions Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is another widely used method for assessing antioxidant capacity, applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.

  • Preparation of Test Samples and Control: Prepare serial dilutions of this compound and Trolox in PBS.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the this compound solutions or Trolox solutions to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The calculation of percentage inhibition and determination of the IC50 value are performed as described in the DPPH assay protocol. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_stock Prepare ABTS and Potassium Persulfate Stocks ABTS_radical Generate ABTS•+ (12-16h incubation) ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ to Absorbance of 0.7 ABTS_radical->ABTS_working Mix Mix ABTS•+ with Sample/Control ABTS_working->Mix Sample_Control Prepare this compound and Trolox Dilutions Sample_Control->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50_TEAC Determine IC50/TEAC Calculate->IC50_TEAC

Workflow for the ABTS Radical Cation Decolorization Assay.
Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. The Caco-2 cell line is often used as a model for the intestinal epithelium.

Principle: The CAA assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can quench the ROS, thereby reducing the fluorescence.

Materials:

  • This compound

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin (B12071052)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Quercetin (B1663063) (positive control)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the Caco-2 cells in a 96-well black-walled plate at a density of 6 x 10^4 cells/well and allow them to attach and grow for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with different concentrations of this compound or quercetin dissolved in treatment medium for 1 hour.

  • Loading with DCFH-DA:

    • Add DCFH-DA solution to each well to a final concentration of 25 µM and incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS.

    • Add AAPH solution (600 µM) to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • The CAA value is calculated as:

      Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Potential Signaling Pathways Modulated by this compound

While direct evidence for this compound is still emerging, based on the activities of other phenolic compounds and anthraquinones, it is plausible that this compound exerts its antioxidant effects through the modulation of key cellular signaling pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.

Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). Many natural polyphenols are known to activate this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Ubiquitination Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free dissociation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 induces dissociation Ruberythric_Acid This compound Ruberythric_Acid->Nrf2_Keap1 potential stabilization Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Potential modulation of the Nrf2/ARE signaling pathway by this compound.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial in transmitting extracellular signals to intracellular targets, regulating processes like cell proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of several MAPK pathways, including JNK and p38.

Mechanism: Excessive ROS can lead to the activation of MAPK signaling cascades, which can culminate in inflammation and apoptosis. Antioxidant compounds can potentially mitigate oxidative stress-induced cellular damage by inhibiting the activation of pro-apoptotic MAPK pathways (e.g., JNK and p38) or by modulating the pro-survival ERK pathway.

MAPK_Pathway ROS Oxidative Stress (ROS) MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK activates Ruberythric_Acid This compound Ruberythric_Acid->ROS inhibits MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors activates Cellular_Response Inflammation Apoptosis Transcription_Factors->Cellular_Response leads to

References

Troubleshooting & Optimization

Preventing Ruberythric acid degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to prevent the degradation of Ruberythric acid during extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a naturally occurring anthraquinone (B42736) glycoside found in the roots of plants from the Rubia genus, such as Madder (Rubia tinctorum L.).[1][2] Structurally, it consists of an alizarin (B75676) aglycone linked to a primeverose disaccharide (a xylose and glucose unit). This glycosidic bond is the primary site of instability; it is susceptible to cleavage through hydrolysis, which breaks the molecule into its constituent parts: alizarin and the sugar moiety.[1][2][3][4] This degradation is a significant challenge as the biological and chemical properties of the intact glycoside are different from its aglycone.

Q2: What are the main factors that cause this compound to degrade during extraction?

Several factors can induce the hydrolysis of this compound. Understanding these is critical for designing a successful extraction protocol:

  • Acidic Conditions: Strong acids are potent catalysts for glycosidic bond hydrolysis.[1][3][5] Many traditional extraction methods that use strong acids like HCl will almost completely convert this compound into alizarin.[1][5]

  • High Temperatures: Elevated temperatures, especially boiling, can accelerate the rate of hydrolysis, leading to the decomposition of this compound into alizarin.[6]

  • Endogenous Enzymes: The roots of the madder plant naturally contain enzymes (such as β-glucosidase) that can hydrolyze the glycoside.[7][8] These enzymes can become active during the drying, storage, and extraction process, particularly in aqueous solutions at room or warm temperatures.[2][5]

  • Alkaline Conditions: this compound is also reported to decompose in alkaline (basic) solutions.[6]

Q3: What are the primary degradation products I should be aware of?

The main degradation product from the hydrolysis of this compound is Alizarin (1,2-dihydroxyanthraquinone).[3][8] The presence of significant amounts of alizarin in an extract where the target is this compound is a clear indicator of degradation.[4] It is also important to be aware of other sensitive compounds in madder root, such as lucidin (B1675361) primeveroside, which can degrade to the mutagenic aglycone lucidin.[5][8]

Q4: How can I detect and quantify the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV detector is the most common and effective method for separating and quantifying this compound and its degradation product, alizarin.[1][2] By comparing the peak areas of a standard this compound sample with the extract, and by monitoring the emergence of the alizarin peak, the extent of degradation can be accurately assessed.

Troubleshooting Guide: Common Extraction Issues

Problem: My final extract shows a high concentration of Alizarin and very little this compound.

This is a classic sign of unintended hydrolysis. The following are the most likely causes and their solutions.

Possible Cause Explanation Recommended Solution
Acidic Extraction Conditions The pH of your solvent system may be too low, actively breaking the glycosidic bond. This is common in methods using HCl or other strong acids.[1][5]Neutralize your solvent system. Switch to "softer" extraction solvents known to preserve glycosides, such as ethanol (B145695) or an aqueous glucose solution.[1][2]
High Extraction Temperature You may be using excessive heat (e.g., boiling) during the extraction, which accelerates the rate of hydrolysis.[6]Lower the extraction temperature. Perform extractions at room temperature or slightly elevated temperatures (e.g., 40-50°C) and monitor for degradation over time.
Endogenous Enzyme Activity Enzymes naturally present in the madder root are likely hydrolyzing the this compound. This can occur even at room temperature in aqueous solutions.[5]Option 1 (Solvent Choice): Use a solvent like ethanol, which is less conducive to enzymatic activity than water.[2] Option 2 (Enzyme Deactivation): Briefly heat the raw plant material to denature the enzymes before starting the main extraction.

Data Presentation: Impact of Solvents on Extraction

The choice of solvent has a profound impact on the preservation of this compound. The following table summarizes the efficiency of different solvents.

Extraction SolventTypical ConditionsGlycoside to Aglycone (Alizarin) RatioEfficacy in Preserving this compoundReference
EthanolHigh Temperature236.8 : 1High [2]
WaterHigh Temperature21.7 : 1Moderate [2]
37% HCl:Methanol:Water (2:1:1)High TemperaturePrimarily AglyconesVery Low [1][5]
Aqueous Glucose SolutionNot SpecifiedQualitatively HighHigh [1][5]

Visualizations

G cluster_degradation Degradation Pathway cluster_factors Causative Factors Ruberythric_Acid This compound (Glycoside) Alizarin Alizarin (Aglycone) + Sugars Ruberythric_Acid->Alizarin Hydrolysis Acid Acid Acid->Ruberythric_Acid Heat Heat Heat->Ruberythric_Acid Enzymes Enzymes Enzymes->Ruberythric_Acid

Caption: Degradation pathway of this compound.

G Start Start Plant_Material Grind Dried Madder Root Start->Plant_Material Enzyme_Inactivation Enzyme Inactivation Needed? Plant_Material->Enzyme_Inactivation Heat_Treatment Optional: Brief Heat Treatment Enzyme_Inactivation->Heat_Treatment Yes Extraction Extraction with Mild Solvent (e.g., Ethanol) at Controlled Temperature Enzyme_Inactivation->Extraction No Heat_Treatment->Extraction Filtration Filtration / Centrifugation to Remove Solids Extraction->Filtration Analysis HPLC Analysis to Quantify Yield and Purity Filtration->Analysis End End Analysis->End

Caption: Recommended workflow for preserving this compound.

G Start Low Yield of This compound? High_Alizarin Is Alizarin Concentration High? Start->High_Alizarin Check_pH Check Solvent pH: Avoid Acidic Conditions High_Alizarin->Check_pH Yes (Hydrolysis Occurred) Check_Solvent Optimize Solvent: Try Ethanol or Aqueous Glucose High_Alizarin->Check_Solvent No (Poor Extraction) Check_Temp Check Temperature: Reduce Extraction Heat Check_pH->Check_Temp Check_Enzymes Consider Enzyme Activity: Deactivate or Use Ethanol Check_Temp->Check_Enzymes Check_Material Assess Plant Material: Ensure Proper Drying/Storage Check_Solvent->Check_Material

Caption: Troubleshooting logic for low this compound yield.

Experimental Protocols

Protocol 1: Mild Extraction using Ethanol

This protocol is adapted from methodologies that show a high preservation rate of glycosides.[2]

  • Preparation: Dry and grind the roots of Rubia tinctorum to a fine powder.

  • Enzyme Deactivation (Optional): If enzymatic degradation is a concern, briefly heat the powdered root material in a dry oven at a temperature sufficient to denature enzymes (e.g., 80°C for 10-15 minutes) before extraction.

  • Extraction:

    • Suspend the powdered root material in analytical grade ethanol (e.g., a 1:20 solid-to-solvent ratio, w/v).

    • Stir the suspension at a controlled temperature (e.g., 40°C) for a defined period (e.g., 1-2 hours). Avoid boiling.

  • Separation:

    • Separate the solid material from the ethanol extract via vacuum filtration or centrifugation.

    • Wash the remaining solid with a small volume of fresh ethanol to ensure complete recovery.

  • Concentration:

    • Combine the ethanol fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Re-dissolve a known quantity of the dried extract in a suitable solvent (e.g., Methanol, DMSO) and analyze via HPLC to determine the concentration of this compound and check for the presence of alizarin.

Protocol 2: Aqueous Glucose Extraction

This method has been shown to be highly effective at extracting glycosides without causing hydrolysis.[1][5]

  • Preparation: Dry and grind the roots of Rubia tinctorum to a fine powder.

  • Solvent Preparation: Prepare an aqueous glucose solution (e.g., 5-10% w/v) in deionized water.

  • Extraction:

    • Suspend the powdered root material in the aqueous glucose solution.

    • Stir the mixture at room temperature for an extended period (e.g., 2-4 hours). The glucose is thought to protect the glycosidic bond from hydrolysis.

  • Separation:

    • Filter or centrifuge the mixture to separate the solid plant residue from the liquid extract.

  • Purification (if required): The presence of glucose may interfere with some downstream applications. Further purification steps, such as solid-phase extraction (SPE), may be necessary to isolate the this compound from the sugar.

  • Analysis: Analyze the extract via HPLC. A gradient elution method may be necessary to separate the anthraquinones from the highly polar glucose.

References

Technical Support Center: Optimizing Ethanol-Based Extraction of Ruberythric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the ethanol-based extraction of Ruberythric acid from sources such as Rubia tinctorum (madder root).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using ethanol (B145695) over other solvents for this compound extraction?

A1: The primary advantage of using ethanol is that it minimizes the hydrolysis of glycosides like this compound into their corresponding aglycons, such as alizarin (B75676).[1] Water, especially at high temperatures, can cause significant hydrolysis, leading to a lower yield of the desired glycoside.[1] Ethanol extraction results in a much higher ratio of glycosides to alizarin compared to water extraction.[1]

Q2: What concentration of ethanol is optimal for the extraction?

A2: An 80% ethanol solution has been shown to be effective in Microwave-Assisted Extraction (MAE), yielding high dye content in a short time.[2] For reflux extraction, pure ethanol has been successfully used.[1] The presence of some water in the ethanol can increase the polarity, which may enhance the solvation of certain compounds, but a higher concentration of ethanol generally favors the extraction of glycosides.

Q3: What are the expected co-extractives with this compound when using ethanol?

A3: When extracting from Rubia tinctorum with ethanol, you can expect to co-extract other anthraquinone (B42736) compounds. The most common ones are lucidin (B1675361) primeveroside, alizarin, and sometimes lucidin-ω-ethyl ether, which is an artifact formed when using ethanol at reflux temperatures.[2][3]

Q4: Can the final ethanol extract be dissolved in other solvents?

A4: Yes, a key advantage of using ethanol is that the dried extract is typically not moisture-sensitive and can be readily redissolved in methanol (B129727) and other solvents for further purification or analysis.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Sub-optimal Extraction Method: The chosen method may not be efficient for your plant material. 2. Inadequate Solvent-to-Solid Ratio: Insufficient solvent may not fully penetrate the plant material. 3. Insufficient Extraction Time: The extraction duration may not be long enough to extract the target compound effectively. 4. Choice of Solvent: While ethanol is generally preferred, for total extractable matter, methanol might yield more.[2]1. Optimize Extraction Method: Consider using Microwave-Assisted Extraction (MAE) with 80% ethanol for 3 minutes at 900 W for a potentially higher and faster yield.[2] For a conventional approach, reflux extraction with ethanol for 3 hours is a documented method.[1] 2. Adjust Solvent Ratio: A common ratio for reflux extraction is 30:1 (e.g., 300 cm³ ethanol for 10 g of dried root).[1] 3. Increase Extraction Time: For reflux extraction, ensure a sufficient duration, for example, 3 hours.[1] 4. Solvent Selection: If the total yield of all extracted matter is the primary goal, methanol could be considered, though it may alter the compound profile.[2]
High Levels of Alizarin in the Extract (Low Purity of this compound) 1. Hydrolysis of this compound: The glycosidic bond is susceptible to cleavage under certain conditions. 2. High Extraction Temperatures with Water: Using water or aqueous ethanol at high temperatures promotes hydrolysis.[1] 3. Acidic Conditions: The presence of acid, even in mild forms, can catalyze the hydrolysis of this compound to alizarin.1. Prioritize Ethanol: Use ethanol as the primary solvent to minimize hydrolysis. The ratio of glycosides to alizarin is significantly higher in ethanol extracts compared to water extracts.[1] 2. Control Temperature: While heating is necessary for reflux, prolonged exposure to very high temperatures should be avoided if possible. MAE offers a shorter heating time. 3. Maintain Neutral pH: Avoid the addition of acids to your extraction solvent to preserve the glycosidic linkage.
Presence of Unexpected Peaks in Chromatogram (e.g., Lucidin-ω-ethyl ether) 1. Reaction with Ethanol: Heating ethanol to reflux temperatures can cause it to react with some of the extracted compounds.1. Be Aware of Artifact Formation: Recognize that lucidin-ω-ethyl ether is a known artifact of ethanol extraction at reflux temperatures and not a natural component of the plant.[3] 2. Use Milder Extraction Conditions: If this artifact is problematic for downstream applications, consider extraction at lower temperatures or using a different method like MAE which has a much shorter extraction time.
Final Extract is a Sticky, Hygroscopic Powder 1. Incomplete Drying: Residual solvent or moisture can lead to a sticky consistency. 2. Nature of the Extract: The presence of sugars and other hygroscopic compounds in the crude extract can contribute to this.1. Ensure Thorough Drying: After rotary evaporation, dry the extract under a high vacuum to remove all residual solvent.[1] 2. Proper Storage: Store the dried extract in a desiccator to prevent moisture absorption.

Data Presentation

Table 1: Comparison of Ethanol vs. Water Extraction on the Ratio of Glycosides to Alizarin

SolventGlycoside to Alizarin Ratio (mg cm⁻³)Reference
Ethanol236.8:1[1]
Water21.7:1[1]

Table 2: Exemplary Ethanol-Based Extraction Protocols for this compound

Extraction MethodKey ParametersOutcomeReference
Reflux Extraction - Solvent: Ethanol - Material: 10 g dried, ground madder root - Solvent Volume: 300 cm³ - Duration: 3 hours with stirringYielded an orange powder (1.67 g) containing lucidin primeveroside, this compound, and alizarin.[1]
Microwave-Assisted Extraction (MAE) - Solvent: 80% Ethanol - Power: 900 W - Duration: 3 minutesAchieved a high dye extraction yield of 11.53%.[2]

Experimental Protocols

Protocol 1: Ethanol Reflux Extraction of this compound from Rubia tinctorum

  • Preparation of Plant Material: Dry and grind the roots of Rubia tinctorum to a fine powder.

  • Extraction Setup: Place 10 g of the ground root powder into a round-bottom flask. Add 300 cm³ of ethanol.

  • Reflux: Heat the mixture to reflux with constant stirring for 3 hours.

  • Filtration: After reflux, allow the mixture to cool and then remove the solid plant material by filtration.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator.

  • Drying: Place the resulting solid under a high vacuum system to ensure complete dryness, yielding an orange powder.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Extract

  • Sample Preparation: Dissolve a known amount of the dried extract (e.g., 0.75 g) in a specific volume of water (e.g., 100 cm³). Filter an aliquot of this solution through a 0.45 µm syringe filter before injection.[1]

  • HPLC System: Utilize a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) (with 0.1% trifluoroacetic acid) and water (with 0.1% trifluoroacetic acid).

  • Detection: Use a photodiode array (PDA) or UV detector at 254 nm to detect the compounds.

  • Identification: Identify this compound and other components by comparing retention times and UV-Vis spectra with commercial standards.[1]

Visualizations

experimental_workflow start Start: Dried & Ground Rubia tinctorum Root extraction Ethanol Reflux Extraction (3 hours) start->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation waste Solid Waste (Spent Root Material) filtration->waste drying High Vacuum Drying evaporation->drying final_product Final Product: Orange Powder (Crude Extract) drying->final_product analysis HPLC Analysis final_product->analysis

Caption: Workflow for Ethanol Reflux Extraction of this compound.

hydrolysis_pathway RA This compound (Glycoside) Alizarin Alizarin (Aglycon) RA->Alizarin Hydrolysis (Heat, Acid, Water) Sugars Primeverose (Sugar Moiety) RA->Sugars Hydrolysis (Heat, Acid, Water)

Caption: Hydrolysis of this compound to Alizarin.

References

Technical Support Center: Optimizing HPLC Separation of Ruberythric Acid and Lucidin Primeveroside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of anthraquinone (B42736) glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the High-Performance Liquid Chromatography (HPLC) separation of Ruberythric acid and lucidin (B1675361) primeveroside.

Troubleshooting Guide

Poor resolution and asymmetrical peak shapes are common challenges in the HPLC separation of this compound and lucidin primeveroside due to their structural similarities. This guide provides solutions to frequently encountered problems.

Common HPLC Separation Issues and Solutions

ProblemPotential CauseRecommended SolutionExpected Outcome
Poor Resolution / Co-elution Mobile phase composition is not optimal.1. Modify the organic solvent: Switch from acetonitrile (B52724) to methanol (B129727) or use a combination. Methanol can offer different selectivity for polar compounds. 2. Adjust the gradient: A shallower gradient can improve the resolution of closely eluting peaks. 3. Change the mobile phase modifier: If using Trifluoroacetic acid (TFA), try formic acid or acetic acid to alter interactions with the stationary phase.[1]Improved separation of peaks with a resolution factor (Rs) > 1.5.
Inadequate stationary phase selectivity.1. Switch to a different column chemistry: Consider a phenyl-hexyl or a polar-embedded C18 column for alternative selectivities. 2. Use a column with a smaller particle size or a longer length: This increases column efficiency and can enhance resolution.[1]Better peak separation due to different analyte-stationary phase interactions.
Suboptimal column temperature.Optimize column temperature: Varying the temperature can alter mobile phase viscosity and interaction kinetics, which may improve separation.[1]Sharper peaks and improved resolution.
Peak Tailing Secondary interactions with residual silanols on the column.1. Adjust mobile phase pH: Incorporate an acid modifier like 0.1% formic acid or TFA to suppress silanol (B1196071) ionization.[2] 2. Use an end-capped column: High-quality, end-capped C18 columns shield residual silanols, reducing their interaction with polar analytes.[2]Symmetrical peaks with a tailing factor close to 1.
Column overload.Reduce sample concentration or injection volume: Diluting the sample can prevent saturation of the stationary phase.[2]Improved peak shape and symmetry.
Column contamination.Use a guard column and filter samples: This protects the analytical column from contaminants. If contaminated, flush the column with a strong solvent or replace it.[2]Restoration of sharp, symmetrical peaks.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase: This ensures that the sample is focused at the head of the column upon injection.[2]Elimination of fronting and improved peak shape.
Mass or volume overload.Reduce the amount of analyte injected: This can be achieved by diluting the sample or reducing the injection volume.[2]Symmetrical peaks.
Split Peaks Blocked inlet frit or column void.1. Filter the sample and mobile phase: This prevents particulates from clogging the frit. 2. Reverse-flush the column: This may dislodge particulates from the frit. If a void has formed, the column may need to be replaced.[2]Single, well-defined peaks.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound and lucidin primeveroside to consider for HPLC method development?

A1: Both are anthraquinone glycosides with similar polarities, making their separation challenging. Key properties are summarized below:

PropertyThis compoundLucidin Primeveroside
Molecular Formula C₂₅H₂₆O₁₃C₂₆H₂₈O₁₄
Molecular Weight 534.47 g/mol 564.49 g/mol [1]
Solubility Soluble in hot water, sparingly soluble in methanol.[3][4]Soluble in water, sparingly soluble in methanol.[1]

Q2: What is a good starting point for an HPLC method for these compounds?

A2: A reversed-phase C18 column is commonly used. A typical starting method would involve a gradient elution with water and acetonitrile, both containing an acid modifier like 0.1% formic acid or TFA.[5][6]

Q3: How does the mobile phase pH affect the separation?

A3: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound and lucidin primeveroside.[7][8][9] By adding a small amount of acid (e.g., 0.1% formic acid or TFA), you can suppress the ionization of both the analytes and residual silanol groups on the stationary phase. This minimizes peak tailing and can improve selectivity.[2][8] It is recommended to operate at a pH that is at least one to two units away from the pKa of the analytes to ensure stable retention.[7][10]

Q4: My peaks for this compound and lucidin primeveroside are still tailing even with an acidic mobile phase. What else can I do?

A4: If peak tailing persists, consider the following:

  • Column Choice: Ensure you are using a high-quality, end-capped C18 column. Older columns or those with poor end-capping have more exposed silanol groups that can cause tailing.[2]

  • Sample Overload: Try injecting a more dilute sample. Overloading the column is a common cause of peak tailing.[2]

  • Contamination: A contaminated guard column or analytical column can also lead to poor peak shape. Try replacing the guard column and flushing the analytical column with a strong solvent.[2]

Q5: Can I use methanol instead of acetonitrile as the organic modifier?

A5: Yes, switching from acetonitrile to methanol can alter the selectivity of the separation and may improve the resolution between this compound and lucidin primeveroside. Methanol is more polar and has different solvent characteristics that can change the interaction of the analytes with the stationary phase.[1]

Experimental Protocols

General HPLC Method for the Separation of this compound and Lucidin Primeveroside

This protocol provides a starting point and may require optimization.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA).[6]

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[6]

  • Gradient Program:

    • 0-6 min: 27% B

    • 6-20 min: Linear gradient to 60% B

    • 20-23 min: Hold at 60% B

    • 23-25 min: Linear gradient to 70% B

    • 25-35 min: Hold at 70% B

    • 35-40 min: Linear gradient back to 27% B[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 250 nm.[11]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25-30 °C.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material Extraction Extraction (e.g., Ethanol/Water) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System Column C18 Column HPLC_System->Column Detector UV-Vis/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A generalized experimental workflow for the HPLC analysis of this compound and lucidin primeveroside.

Troubleshooting_Logic Start Poor Separation of This compound & Lucidin Primeveroside Check_Resolution Is Resolution (Rs) < 1.5? Start->Check_Resolution Check_Tailing Are Peaks Tailing? Check_Resolution->Check_Tailing No Optimize_Mobile_Phase Optimize Mobile Phase - Change Organic Solvent - Adjust Gradient - Change Modifier Check_Resolution->Optimize_Mobile_Phase Yes Adjust_pH Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) Check_Tailing->Adjust_pH Yes Good_Separation Good Separation Achieved Check_Tailing->Good_Separation No Optimize_Mobile_Phase->Check_Resolution Change_Column Change Column - Different Chemistry - Smaller Particles - Longer Column Optimize_Mobile_Phase->Change_Column Still Poor Change_Column->Check_Resolution Check_Overload Reduce Sample Load - Dilute Sample - Decrease Injection Volume Adjust_pH->Check_Overload Check_Overload->Check_Tailing

Caption: A logical troubleshooting workflow for improving the HPLC separation of this compound and lucidin primeveroside.

References

Technical Support Center: Accurate Quantification of Ruberythric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the accurate quantification of Ruberythric acid. It is designed for researchers, scientists, and drug development professionals working with this and similar anthraquinone (B42736) glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying this compound?

The primary challenges in the accurate quantification of this compound include:

  • Chemical Instability: this compound is a glycoside that is susceptible to hydrolysis under acidic conditions or at high temperatures. This degradation process cleaves the sugar moiety, converting this compound into its aglycone, alizarin, leading to an underestimation of the native compound.[1][2]

  • Complex Sample Matrices: When extracted from plant materials or biological samples, this compound is accompanied by numerous other compounds. These matrix components can interfere with analytical methods, causing ion suppression or enhancement in LC-MS analysis, which affects accuracy and precision.[3][4][5]

  • Co-elution of Structurally Similar Compounds: Plant extracts often contain other anthraquinone derivatives with similar chemical properties, which can co-elute during chromatographic separation, making distinct quantification difficult.[1][6]

  • Lack of Certified Reference Standards: The availability and purity of commercial this compound standards can be a concern, impacting the accuracy of calibration curves.[2]

Q2: Which analytical techniques are most suitable for this compound quantification?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and suitable techniques.[1][6] 1H NMR spectroscopy has also been developed as an express, standard-free method for both qualitative and quantitative analysis.[7]

  • HPLC-UV: Provides robust and reliable quantification, especially when coupled with a diode-array detector (DAD) for spectral confirmation.[2]

  • LC-MS: Offers higher sensitivity and selectivity, which is particularly useful for complex matrices and for confirming the identity of the analyte through its mass-to-charge ratio.[8]

  • 1H NMR: Allows for direct quantification without the need for a reference standard of the analyte, by using a reference signal from the solvent.[7]

Q3: How can I prevent the degradation of this compound during sample preparation?

To minimize degradation, it is crucial to use mild extraction conditions.

  • Avoid Strong Acids: Acidic extraction methods are known to cause hydrolysis of this compound to alizarin.[1]

  • Control Temperature: High temperatures during extraction can also promote degradation.[9] Refluxing with ethanol-water is a common method, but conditions should be optimized.[9]

  • Use Appropriate Solvents: Ethanol has been shown to be a more effective solvent than water for extracting this compound while minimizing hydrolysis.[2] An aqueous glucose solution has also been reported as a gentle and effective extraction medium.[1]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Interaction with active sites on the column packing (e.g., residual silanols).- Column overload.- Extra-column band broadening.- Adjust mobile phase pH or add a competing base (e.g., triethylamine).- Reduce sample concentration or injection volume.- Check for and minimize the length and diameter of tubing between the column and detector.
Peak Splitting or Broadening - Sample solvent incompatible with the mobile phase.- Column void or contamination.- Clogged frit.- Dissolve the sample in the initial mobile phase.- Replace the column or guard column.- Reverse-flush the column (if recommended by the manufacturer).
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Changes in mobile phase pH.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Accurately buffer the mobile phase.- Check the pump for leaks and verify the flow rate.[10][11]
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Precipitated buffer in the mobile phase.- Systematically disconnect components to isolate the blockage.- Replace the guard column or filter.- Ensure buffer solubility in the mobile phase and flush the system with a compatible solvent.[12]
No Peaks or Unexpectedly Small Peaks - Detector lamp is off or failing.- No sample injected.- Sample degradation.- Check the detector lamp status and replace if necessary.- Verify autosampler operation and sample volume.- Prepare fresh samples and standards, ensuring proper storage conditions.[10]
LC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement (Matrix Effect) - Co-eluting matrix components affecting analyte ionization.- Improve sample cleanup (e.g., using solid-phase extraction).- Optimize chromatographic separation to resolve the analyte from interfering compounds.- Use a stable isotope-labeled internal standard.- Dilute the sample.[3][4][13]
Poor Sensitivity - Inefficient ionization.- Suboptimal MS parameters.- Adjust mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to promote ionization.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
Inconsistent Results - Variable matrix effects between samples.- Instability of the analyte in the final extract.- Use matrix-matched calibration standards.- Analyze samples shortly after preparation or investigate analyte stability under storage conditions.[3]

Data Presentation

Table 1: Comparison of Extraction Solvents on this compound and Alizarin Content

Extraction SolventGlycoside to Alizarin Ratio (mg/cm³)ObservationReference
Ethanol236.8 : 1Higher yield of glycosides, indicating less degradation.[2]
Water21.7 : 1Significant hydrolysis of glycosides to the aglycone, alizarin.[2]

Experimental Protocols

Detailed HPLC-UV Method for this compound Quantification

This protocol is a synthesized example based on common practices for anthraquinone analysis.[1][2][6]

  • Sample Preparation (Direct Extraction):

    • Weigh 100 mg of finely ground plant material (e.g., Rubia tinctorum root).

    • Add 10 mL of 80% ethanol.

    • Sonicate for 15 minutes.

    • Heat under reflux at 60°C for 1 hour.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 20% B

      • 5-30 min: 20% to 80% B (linear gradient)

      • 30-35 min: 80% B

      • 35-40 min: 80% to 20% B (return to initial)

      • 40-45 min: 20% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV-Vis at 254 nm.

  • Quantification:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared samples.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification calibration Calibration Curve (from standards) calibration->quantification

Caption: Workflow for the quantification of this compound.

degradation_pathway RA This compound (Glycoside) Alizarin Alizarin (Aglycone) RA->Alizarin Hydrolysis (Acid / Heat) Sugars Primeverose RA->Sugars Hydrolysis (Acid / Heat)

Caption: Degradation pathway of this compound.

References

How to minimize alizarin formation from Ruberythric acid hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control and minimize the hydrolysis of Ruberythric acid into alizarin (B75676) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the hydrolysis of this compound into alizarin?

A1: The conversion of this compound to alizarin is a hydrolysis reaction that cleaves the primeveroside sugar group from the alizarin aglycone. This process can be initiated by three main methods:

  • Enzymatic Hydrolysis: Madder (Rubia tinctorum) roots contain native enzymes, sometimes referred to as "erythrozyme," that naturally catalyze this hydrolysis.[1]

  • Acid Hydrolysis: The glycosidic bond in this compound is susceptible to cleavage under acidic conditions.[1][2] Both strong and even milder acids can promote this reaction.[1]

  • Base Hydrolysis: Treatment with a strong base, such as potassium hydroxide (B78521) (KOH), can also hydrolyze this compound to form alizarin.[2][3][4]

Q2: How can I prevent or minimize unwanted enzymatic hydrolysis during extraction from plant material?

A2: To prevent the native enzymes in madder root from hydrolyzing this compound, you must denature (deactivate) them. This can be achieved through heat treatment prior to extraction. Methods include boiling the madder roots in water for as little as 30 seconds or steaming them, which has been shown to be sufficient to deactivate the hydrolytic enzymes.[1]

Q3: Which extraction solvents are recommended to minimize alizarin formation?

A3: The choice of solvent significantly impacts the stability of this compound. When extracting from madder root at high temperatures, ethanol (B145695) is a better choice than water for preserving the glycoside form. In one comparison, the ratio of glycosides (including this compound) to alizarin was found to be 236.8:1 in an ethanol extract, compared to only 21.7:1 in a water extract, indicating that ethanol is less conducive to hydrolysis under these conditions.[5]

Q4: What is the general effect of pH on this compound stability?

A4: this compound is sensitive to acidic conditions.[1] Exposure to acids, even weaker ones like citric acid or trifluoroacetic acid (TFA), can cause hydrolysis and lead to the formation of alizarin.[1] To minimize degradation, all solvents and solutions used during extraction and processing should be maintained at a neutral pH.

Q5: A related glycoside, lucidin (B1675361) primeveroside, is often present alongside this compound. How do hydrolysis conditions affect it?

A5: Lucidin primeveroside is also hydrolyzed under similar conditions, forming the aglycone lucidin, which is a known mutagen.[3][4][6] Interestingly, a cheap and effective method to hydrolyze this compound while avoiding the formation of lucidin involves stirring dried madder roots in water at room temperature for about 90 minutes.[2][3][7][8] This process uses native enzymes for hydrolysis and allows an endogenous oxidase to convert the unwanted lucidin into nordamnacanthal.[3][8]

Troubleshooting Guide: Unwanted Alizarin Formation

This guide helps you identify and resolve common issues leading to the unintended presence of alizarin in your experiments.

Problem Potential Cause Recommended Solution
High levels of alizarin detected in a fresh extract of this compound. Endogenous Enzyme Activity: The native enzymes in the plant material were not deactivated and have hydrolyzed the this compound.Implement a pre-treatment step. Before extraction, boil the plant material in water for at least 30 seconds or steam it to denature the hydrolytic enzymes.[1]
Acidic Extraction/Processing Conditions: The solvents or buffers used were acidic, catalyzing the hydrolysis of the glycosidic bond.Verify the pH of all solutions. Ensure that the extraction and processing are conducted under strictly neutral pH conditions. Avoid all acidic reagents.[1]
Inappropriate Solvent Choice: Using water as a solvent, especially with heating, can promote hydrolysis more than other solvents.For extractions, switch from a purely aqueous solvent system to ethanol, which has been shown to better preserve the glycoside form.[5]
Alizarin concentration increases over time during storage. Residual Enzyme Activity or Acidic Contamination: Trace amounts of active enzymes or acid in the purified extract may be slowly degrading the this compound.Re-purify the extract, ensuring the final product is in a neutral, anhydrous, or non-aqueous (e.g., ethanol) solvent and stored at low temperatures to minimize any residual catalytic activity.

Data Presentation

The following table summarizes quantitative data from experiments on this compound hydrolysis, providing a comparison of different methods and their outcomes.

MethodKey ParametersOutcomeReference
Solvent Extraction Heated reflux in ethanol vs. waterGlycoside:Alizarin ratio of 236.8:1 (Ethanol) vs. 21.7:1 (Water)[5]
Enzymatic Hydrolysis (Aqueous) Stirring dried madder roots in water at room temperatureHydrolysis of this compound to alizarin within 90 minutes[2][3][8]
Enzymatic Hydrolysis (β-glucosidase) 50°C, pH 5, 6 hours in a single aqueous phase60% conversion of this compound to alizarin[6]
Enzymatic Hydrolysis (β-glucosidase, Two-Phase) 50°C, pH 5, 6 hours in a chloroform-water systemComplete (100%) conversion to alizarin (product inhibition is minimized)[6]
Acid Hydrolysis 0.5N HCl at 70°C for up to 24 hoursGeneral method to achieve complete hydrolysis of glycosidic bonds[9]

Experimental Protocols

Protocol 1: Extraction Method to Minimize Alizarin Formation

This protocol focuses on deactivating native enzymes to preserve this compound in its glycosidic form during extraction.

Objective: To extract this compound from Rubia tinctorum roots while minimizing its hydrolysis to alizarin.

Materials:

  • Dried and ground Rubia tinctorum roots

  • Deionized water

  • Ethanol (HPLC grade)

  • Heating mantle and reflux condenser

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel or centrifuge)

  • Rotary evaporator

Procedure:

  • Enzyme Deactivation:

    • Weigh the desired amount of ground madder root powder.

    • Add the powder to a round-bottom flask with a sufficient volume of deionized water to create a slurry.

    • Bring the aqueous slurry to a rolling boil and maintain it for 1-2 minutes to ensure complete denaturation of hydrolytic enzymes.[1]

    • Alternatively, steam the dry powder for 5-10 minutes.

  • Solvent Exchange and Extraction:

    • Allow the slurry to cool. If desired, remove the water by filtration or centrifugation.

    • Add ethanol to the heat-treated plant material in the round-bottom flask (a typical ratio is 10 g of root to 300 mL of ethanol).[5]

    • Heat the mixture to reflux with stirring and maintain for 3 hours.[5]

  • Isolation:

    • After cooling, filter the mixture to separate the ethanol extract from the solid plant residue.

    • Wash the residue with a small amount of fresh ethanol to ensure complete recovery.

    • Combine the ethanol fractions and concentrate the extract using a rotary evaporator to obtain the crude this compound.

  • Analysis:

    • Analyze the resulting extract using HPLC to confirm the high ratio of this compound to alizarin.[5]

Protocol 2: Acid-Catalyzed Hydrolysis for Alizarin Formation (Reference Method)

This protocol is provided for reference to illustrate the conditions that should be avoided when trying to preserve this compound.

Objective: To fully hydrolyze this compound to alizarin using acid catalysis.

Materials:

  • An extract containing this compound

  • 0.5N Hydrochloric acid (HCl) in water[9]

  • Heating block or water bath

  • Sealable reaction vials with Teflon-lined caps

Procedure:

  • Sample Preparation:

    • Transfer a known quantity of the this compound extract into a sealable vial.

    • If the sample is in a solvent, evaporate the solvent completely under a stream of nitrogen.

  • Hydrolysis Reaction:

    • Add 5 mL of 0.5N HCl solution to the dried sample.[9]

    • Seal the vial tightly.

    • Heat the vial in a heating block at 70°C for 4 to 24 hours. The reaction time depends on the sample matrix and desired completeness of the reaction.[9]

  • Workup and Extraction:

    • Allow the vial to cool completely to room temperature.

    • The resulting product, alizarin, can be extracted from the aqueous acidic solution using an appropriate organic solvent (e.g., methyl tert-butyl ether - MTBE).[9]

Visualizations

The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting.

HydrolysisPathways cluster_reactants Reactants cluster_products Products cluster_catalysts RuberythricAcid This compound (Glycoside) Alizarin Alizarin (Aglycone) RuberythricAcid->Alizarin Hydrolysis Primeverose Primeverose (Sugar) RuberythricAcid->Primeverose Enzymes Endogenous Enzymes (e.g., Erythrozyme) Enzymes->RuberythricAcid Acid Acid (H+) Acid->RuberythricAcid Base Base (OH-) Base->RuberythricAcid

Caption: Pathways for the hydrolysis of this compound to alizarin.

TroubleshootingWorkflow start Start: High Alizarin Detected q1 Was plant material pre-treated with heat? start->q1 a1 Action: Boil or steam plant material before extraction. q1->a1 No q2 Were all solvents and solutions pH neutral? q1->q2 Yes end_ok Problem likely resolved. Re-analyze sample. a1->end_ok a2 Action: Adjust all solutions to neutral pH. q2->a2 No q3 What was the primary extraction solvent? q2->q3 Yes a2->end_ok a3 Action: Switch from water to an ethanol-based solvent. q3->a3 Water end_water Consider switching solvent to ethanol q3->end_water Ethanol a3->end_ok

Caption: Troubleshooting workflow for minimizing alizarin formation.

References

Solvent selection for high-yield Ruberythric acid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving high-yield extraction of Ruberythric acid. Find troubleshooting advice and answers to frequently asked questions related to solvent selection and experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is lower than expected. What are the potential causes and solutions?

A: Low yields of this compound can stem from several factors. A primary concern is the hydrolysis of the glycoside into its aglycone, alizarin (B75676), especially when using water at high temperatures or acidic conditions.[1][2][3] Another factor is the choice of solvent, as the solubility of this compound varies significantly between different solvents.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Alcohols like ethanol (B145695) and methanol (B129727) have been shown to provide higher yields of glycosides compared to water.[1][2]

  • Temperature Control: Avoid prolonged exposure to high temperatures, which can promote hydrolysis. If using heat, consider milder conditions or shorter extraction times.

  • pH Management: Maintain a neutral or slightly acidic pH during extraction. Strongly acidic conditions will lead to the degradation of this compound.[2][3]

  • Plant Material Quality: The concentration of this compound can vary depending on the source and preparation of the Rubia species roots.[2][3]

Q2: I am observing a significant amount of alizarin in my extract. How can I minimize its formation?

A: The presence of alizarin indicates the deglycosylation of this compound.[1][4] This is a common issue, particularly during the extraction process.

Preventative Measures:

  • Avoid Harsh Conditions: Steer clear of strong acids and high temperatures during extraction, as these conditions readily hydrolyze this compound to alizarin.[1][2][3]

  • Gentle Extraction Methods: Employ "soft" extraction techniques that preserve the glycosidic bond.[2][3]

  • Solvent Choice: Using ethanol has been demonstrated to yield a much higher ratio of glycosides to alizarin compared to water.[1]

Q3: Which solvent is the most effective for extracting this compound?

A: The choice of solvent is critical for a successful extraction. Polar solvents are generally effective for dissolving this compound.[5]

  • High-Yield Solvents: Ethanol and methanol have been reported to provide the highest yields of extracted matter, with methanol showing a slightly greater yield in some studies.[1][2] Ethanol is often preferred as it results in a higher ratio of glycosides to their corresponding aglycones.[1]

  • Solubility: this compound is soluble in hot water, methanol, ethanol, DMSO, and pyridine.[6][7] It is only slightly soluble in cold water.[6]

  • Aqueous Solutions: While soluble in hot water, using water as the primary extraction solvent at high temperatures can lead to hydrolysis.[1][6]

  • Non-Polar Solvents: Chloroform is ineffective for extracting this compound.[8]

Q4: Can I use water for the extraction? What are the limitations?

A: Yes, water can be used for extraction, and this compound is soluble in hot water.[6] However, there are significant limitations. High temperatures used in aqueous extractions can cause hydrolysis of this compound into alizarin, reducing the yield of the desired glycoside.[1] One study found the glycoside to alizarin ratio to be significantly lower in water extracts (21.7:1 mg/cm³) compared to ethanol extracts (236.8:1 mg/cm³).[1]

Data Summary: Solvent Effectiveness for this compound Extraction

SolventYield of Glycosides (this compound & Lucidin (B1675361) primeveroside)Glycoside to Alizarin Ratio (mg/cm³)Notes
Ethanol Higher than water[1]236.8:1[1]Preferred for minimizing hydrolysis and achieving a high glycoside yield.[1] The dried extract is not moisture-sensitive.[9]
Methanol Highest yield of total extracted matter (2.4% of dried root weight) reported in one study.[2]Not specifiedThe extract is soluble in water.[2]
Water (Hot) Lower than ethanol[1]21.7:1[1]Significant hydrolysis to alizarin occurs at high temperatures.[1][6]
Water (Cold) Very lowNot applicableThis compound is only slightly soluble in cold water.[6]
Aqueous KOH solution (50 mmol/m³) Effective for extracting this compound and lucidin primeveroside.[8]Not specifiedAlkaline conditions can lead to decomposition.[6]
Chloroform IneffectiveNot applicableDoes not extract anthraquinone (B42736) primeverosides.[8]

Experimental Protocol: High-Yield this compound Extraction using Ethanol

This protocol is based on methodologies that have demonstrated high yields of this compound while minimizing degradation.

1. Materials and Equipment:

  • Dried and ground roots of Rubia tinctorum (Madder)

  • Ethanol (95% or absolute)

  • Soxhlet apparatus or reflux setup

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

2. Extraction Procedure:

  • Weigh the desired amount of dried, ground madder root powder.

  • Place the powder in a cellulose (B213188) thimble and insert it into the Soxhlet extractor.

  • Fill the round-bottom flask with a sufficient volume of ethanol to allow for continuous cycling.

  • Assemble the Soxhlet apparatus and heat the ethanol to its boiling point.

  • Allow the extraction to proceed for several hours. The solvent in the reservoir will become progressively more concentrated with the extract, appearing as an orange solution.[1]

  • After extraction, allow the apparatus to cool.

  • Filter the resulting orange solution to remove any particulate matter.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • The resulting product will be a dried, orange powder.[9]

3. Analysis:

  • Dissolve a small amount of the dried extract in a suitable solvent (e.g., methanol).

  • Analyze the sample using HPLC to identify and quantify this compound, alizarin, and other components.[1]

Experimental Workflow

ExtractionWorkflow PlantMaterial Dried & Ground Madder Root Extraction Soxhlet Extraction PlantMaterial->Extraction Solvent Ethanol Solvent->Extraction Filtration Filtration Extraction->Filtration Orange Solution Evaporation Rotary Evaporation Filtration->Evaporation CrudeExtract Crude this compound Extract (Orange Powder) Evaporation->CrudeExtract Analysis HPLC Analysis CrudeExtract->Analysis Results High-Yield this compound Analysis->Results

Caption: High-yield this compound extraction workflow.

References

Technical Support Center: Stabilizing Ruberythric Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on methods for stabilizing Ruberythric acid in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Rapid loss of this compound concentration in solution Acid-catalyzed hydrolysis of the glycosidic bond.Maintain the pH of the solution in the neutral to slightly acidic range (pH 6-7). Use a buffered solution (e.g., phosphate (B84403) buffer) to ensure pH stability.
High temperature accelerating degradation.Prepare and store this compound solutions at low temperatures (2-8°C for short-term storage, -20°C or -80°C for long-term storage). Avoid autoclaving solutions containing this compound.
Precipitation of this compound from aqueous solution Low aqueous solubility.Prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol, and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.
pH of the solution is too low, leading to the precipitation of the less soluble aglycone (alizarin) after hydrolysis.Maintain a neutral pH to minimize hydrolysis and keep both this compound and its potential degradation products in solution.
Inconsistent experimental results Degradation of this compound during the experiment.Perform a stability study of this compound in your specific experimental medium and timeframe to establish its stability window. Prepare fresh solutions for each experiment.
Photodegradation.Protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its O-glycosidic bond. This reaction is catalyzed by acid and accelerated by heat, breaking the molecule down into its aglycone, alizarin (B75676), and the disaccharide, primeverose.[1]

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: While specific kinetic data for this compound is limited, general knowledge of glycoside stability suggests that neutral to slightly acidic conditions (pH 6-7) are optimal for minimizing hydrolysis. Strongly acidic conditions will significantly accelerate the degradation to alizarin.

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures significantly increase the rate of hydrolytic degradation of this compound.[2] For optimal stability, solutions should be kept at low temperatures.

Q4: What is the recommended method for preparing and storing this compound solutions?

A4: Due to its limited aqueous solubility and susceptibility to hydrolysis, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent such as DMSO or ethanol.[3] This stock solution should be stored at -20°C or -80°C and protected from light. Working solutions should be prepared fresh for each experiment by diluting the stock solution in a neutral-buffered aqueous medium.

Q5: Are there any additives that can be used to stabilize this compound in solution?

A5: While specific stabilizers for this compound are not well-documented, general strategies for stabilizing glycosides may be applicable. These could include the use of cryoprotectants like glycerol (B35011) for frozen storage or the addition of antioxidants if oxidative degradation is a concern, although hydrolysis is the primary degradation pathway. The use of a stable buffer system is the most critical factor.

Data Presentation

Table 1: Influence of pH and Temperature on the Stability of this compound in Aqueous Solution (Illustrative)

pHTemperature (°C)Expected StabilityPrimary Degradation Product
34LowAlizarin
325Very LowAlizarin
370Extremely LowAlizarin
74HighMinimal degradation
725ModerateAlizarin (slow formation)
770LowAlizarin
94ModeratePotential for other degradation pathways
925LowPotential for other degradation pathways
970Very LowPotential for other degradation pathways

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution of this compound

Objective: To prepare a working solution of this compound with enhanced stability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution in aliquots at -20°C, protected from light.

  • For preparing a working solution, thaw an aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in PBS (pH 7.4). For example, to prepare a 100 µM solution, add 10 µL of the 10 mM stock solution to 990 µL of PBS.

  • Use the freshly prepared working solution immediately for your experiments.

Protocol 2: Monitoring the Stability of this compound by HPLC

Objective: To quantitatively assess the stability of this compound in an aqueous solution over time.

Materials:

  • Prepared buffered aqueous solution of this compound (from Protocol 1)

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required)

  • Incubator or water bath set to the desired temperature

  • Amber HPLC vials

Procedure:

  • Dispense aliquots of the buffered this compound solution into several amber HPLC vials.

  • Analyze the t=0 sample immediately by injecting it into the HPLC system.

  • Place the remaining vials in an incubator at the desired temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial and analyze its content by HPLC.

  • Quantify the peak area of this compound at each time point. The appearance of a new peak corresponding to alizarin can also be monitored.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Mandatory Visualization

Caption: Acid-catalyzed hydrolysis of this compound.

experimental_workflow start Start: Prepare Stock Solution (this compound in DMSO) prepare_working Prepare Buffered Working Solution (e.g., in PBS, pH 7.4) start->prepare_working initial_analysis t=0 Analysis (HPLC) prepare_working->initial_analysis incubation Incubate at Desired Temperature (e.g., 25°C or 37°C) prepare_working->incubation data_analysis Data Analysis (% Degradation vs. Time) initial_analysis->data_analysis time_point_analysis Time-Point Analysis (e.g., 1, 2, 4, 8, 24h) (HPLC) incubation->time_point_analysis time_point_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Purification of Crude Ruberythric Acid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ruberythric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental purification of this compound from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in a crude this compound extract from Rubia tinctorum L.?

A1: Crude extracts of this compound from madder root typically contain several related anthraquinone (B42736) compounds. The most common impurities include:

  • Other Anthraquinone Glycosides: Lucidin-3-primeveroside is another major glycoside present in the extract.[1][2]

  • Aglycones: Alizarin (the aglycone of this compound) and lucidin (B1675361) are often present. Their presence can be due to natural occurrence or, more commonly, hydrolysis of the parent glycosides during extraction, especially under acidic conditions or at high temperatures.[1][3][4]

  • Other Anthraquinones: Compounds like purpurin (B114267) may also be present in the extract.[3]

Q2: What is the most significant challenge when purifying this compound?

A2: The primary challenge is the inherent instability of the glycosidic bond in this compound. This bond is susceptible to hydrolysis under acidic conditions and elevated temperatures, which can lead to the formation of its aglycone, alizarin.[1][5] Therefore, purification methods must be carefully selected to avoid degradation of the target molecule.

Q3: Which extraction solvent is recommended for obtaining a high yield of this compound while minimizing initial impurities?

A3: Ethanol (B145695) is a preferred solvent for extracting this compound.[3][6] Studies have shown that ethanol extraction yields a significantly higher ratio of glycosides (like this compound) to their corresponding aglycons (like alizarin) compared to water extraction.[3] Harsh extraction methods using strong acids, such as a mixture of hydrochloric acid, methanol (B129727), and water, can lead to significant hydrolysis of the glycosides.[1][7]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Diode Array Detector (DAD) is a common method. A pure sample will show a single, sharp, and symmetrical peak at the characteristic retention time for this compound.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the identity and purity of the compound by providing mass-to-charge ratio data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify any remaining impurities.[4][8][9]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of this compound After Purification
Probable Cause Solution
Hydrolysis during extraction or purification Avoid using strong acids and high temperatures throughout the process.[5] If acidic conditions are necessary (e.g., in HPLC), use a mild acid like formic acid and work at room temperature.
Compound degradation during solvent evaporation Use a rotary evaporator at a controlled, low temperature. For highly sensitive samples, consider drying under a stream of inert gas like nitrogen.
Irreversible adsorption on the chromatography column If using silica (B1680970) gel, highly polar compounds like glycosides can sometimes adsorb irreversibly. Consider using a different stationary phase like reversed-phase C18 or Sephadex.
Issue 2: Co-elution of this compound with Other Anthraquinones in HPLC
Probable Cause Solution
Inadequate separation on a C18 column Optimize the mobile phase gradient by making it shallower to increase the separation time between closely eluting peaks.[10]
Similar polarity of impurities Change the organic modifier in the mobile phase (e.g., switch from acetonitrile (B52724) to methanol or vice versa) to alter the selectivity of the separation.[10]
Ionization effects Add a small amount of a weak acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially better separation.[5][10]
Insufficient column efficiency Consider using an HPLC column with a different chemistry, such as a phenyl-hexyl stationary phase, which can offer different selectivity for aromatic compounds like anthraquinones.[10]
Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC
Probable Cause Solution
Column overload Dilute the sample or inject a smaller volume onto the column.
Inappropriate sample solvent The solvent used to dissolve the sample may be too strong. If possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Secondary interactions with the stationary phase Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to minimize interactions between the analytes and the silica support of the stationary phase.[10]
Column contamination Flush the column with a strong solvent to remove any adsorbed impurities. If the problem persists, the column may need to be replaced.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound from Rubia tinctorum

Solvent Ratio of Glycosides to Alizarin (mg cm-3) Identified Compounds Reference
Ethanol236.8:1Lucidin primeveroside, this compound, Alizarin[3]
Water21.7:1Lucidin primeveroside, this compound, Alizarin, Purpurin[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Sample Clean-up

This protocol is intended as a preliminary step to enrich the glycoside fraction and remove highly polar or non-polar impurities.

  • Cartridge Selection: Choose a reversed-phase C18 SPE cartridge.

  • Equilibration: Condition the cartridge by passing methanol through it, followed by water.

  • Sample Loading: Dissolve the crude ethanol extract in a minimal amount of the initial mobile phase (e.g., water with a low percentage of methanol) and load it onto the cartridge.

  • Washing: Wash the cartridge with water to remove highly polar impurities like sugars.

  • Elution: Elute the anthraquinone glycosides with methanol or acetonitrile.

  • Analysis: Analyze the collected fraction by HPLC to confirm the presence of this compound.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol is for the fine purification of this compound from the enriched fraction obtained after SPE or other preliminary purification steps.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A linear gradient can be employed. An example gradient is as follows:

    • Start with a low percentage of Solvent B (e.g., 20-30%).

    • Gradually increase the percentage of Solvent B over 30-40 minutes to elute compounds of increasing hydrophobicity.

    • A shallower gradient in the region where this compound and its main impurities elute can improve resolution.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where anthraquinones absorb (e.g., 254 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Protocol 3: Crystallization of this compound

This protocol describes a method for obtaining crystalline this compound.

  • Initial Precipitation: Dissolve the dried extract in methanol. Allow the solution to stand for several days. A red amorphous solid may precipitate out.

  • Isolation: Decant the liquid and dry the solid under reduced pressure.

  • Crystallization: Dissolve the solid in a minimal amount of dimethyl sulfoxide (B87167) (DMSO). Allow the solution to stand for several days. Yellow crystalline needles of this compound may form.[9]

Visualizations

Purification_Workflow Purification Workflow for this compound Crude_Extract Crude Ethanolic Extract of Rubia tinctorum Roots SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Crude_Extract->SPE Initial Cleanup Prep_HPLC Preparative HPLC (C18 Column) SPE->Prep_HPLC Enriched Glycoside Fraction Crystallization Crystallization Prep_HPLC->Crystallization Purified Fractions Pure_Ruberythric_Acid Pure this compound Crystallization->Pure_Ruberythric_Acid Crystalline Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting_CoElution Troubleshooting Co-elution in HPLC Start Co-eluting Peaks Observed Optimize_Gradient Optimize Mobile Phase Gradient (e.g., make it shallower) Start->Optimize_Gradient Resolved Peaks Resolved Optimize_Gradient->Resolved No Not_Resolved1 Still Co-eluting Optimize_Gradient->Not_Resolved1 Change_Solvent Change Organic Modifier (Acetonitrile <=> Methanol) Change_Solvent->Resolved No Not_Resolved2 Still Co-eluting Change_Solvent->Not_Resolved2 Change_Column Change Column Chemistry (e.g., to Phenyl-Hexyl) Change_Column->Resolved No Not_Resolved1->Change_Solvent Yes Not_Resolved2->Change_Column Yes

Caption: Decision tree for resolving co-eluting peaks in HPLC.

References

Technical Support Center: Improving Signal-to-Noise Ratio in NMR Spectra of Ruberythric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to acquiring high-quality NMR spectra of Ruberythric acid, a naturally occurring glycoside. The focus is on practical solutions to improve the signal-to-noise (S/N) ratio, a critical factor for accurate structural elucidation and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (S/N) in my this compound NMR spectrum so low?

A low S/N ratio in the NMR spectrum of a natural product like this compound can stem from several factors. The most common issues include low sample concentration, poor solubility in the chosen deuterated solvent, suboptimal NMR acquisition parameters, and inadequate shimming of the magnetic field.[1] As a glycoside, this compound has a complex structure, which can lead to a multitude of signals, some of which may be inherently weak.[2][3]

Q2: How does sample concentration affect the S/N of my this compound spectrum?

The signal-to-noise ratio is directly proportional to the concentration of the analyte.[1] A dilute sample will inherently produce a weaker signal. However, excessively high concentrations can lead to increased sample viscosity, which causes line broadening and a subsequent decrease in signal intensity.[4] It is crucial to find an optimal concentration that maximizes the amount of dissolved analyte without causing viscosity-related issues.

Q3: What is the best deuterated solvent for acquiring NMR spectra of this compound?

The choice of solvent is critical for ensuring your sample is fully dissolved, as suspended particles or poor solubility can lead to weak and broad peaks.[1][4] this compound has been successfully analyzed using DMSO-d6.[2] If you encounter solubility issues, experimenting with other polar solvents such as methanol-d4 (B120146) (CD₃OD) or acetone-d6 (B32918) may be beneficial.[3][5]

Q4: My peaks are broad, which makes them appear weak. What are the common causes?

Peak broadening is a significant contributor to poor S/N. The primary causes include:

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume is a frequent cause of broad and distorted peaks.[1]

  • Insolubility: If the sample is not fully dissolved, the resulting inhomogeneity will broaden the spectral lines.[4] Always check for suspended particles.

  • High Viscosity: Overly concentrated samples can be viscous, which restricts molecular tumbling and leads to broader signals.[4]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic material can cause significant line broadening.

Q5: How can I optimize my acquisition parameters to maximize the S/N ratio?

The most direct way to improve the S/N ratio is to increase the number of scans (ns).[1] The S/N ratio improves with the square root of the number of scans.[6] Other key parameters include:

  • Pulse Width: Ensure the use of a calibrated 90° pulse to provide the maximum signal for each scan.[1]

  • Receiver Gain (rg): The receiver gain should be set as high as possible without causing the detector to overflow (FID clipping).[7][8] Many spectrometers have an automated routine (rga) for this.[7]

  • Relaxation Delay (d1): This delay should be sufficient to allow protons to relax back to equilibrium before the next pulse. For many compounds, a delay of 1-2 seconds is adequate.[7]

Q6: I have a very limited amount of this compound. What are the most critical steps to get a usable spectrum?

When sample quantity is limited, maximizing the effective concentration is key. Consider using specialized NMR tubes, such as Shigemi tubes, which are designed for small sample volumes.[1] Prioritize careful sample preparation to ensure complete dissolution and filtration. Dedicate sufficient instrument time to increase the number of scans, as this is the most reliable method for improving the S/N for a sample of a given concentration.[1][9]

Troubleshooting Guides

Guide 1: Systematic Workflow for Low S/N Spectra

This guide provides a step-by-step process to diagnose and resolve low signal-to-noise issues in your NMR experiment.

G start Start: Low S/N Spectrum check_sample 1. Inspect Sample Visually start->check_sample is_dissolved Is sample fully dissolved? Are there particulates? check_sample->is_dissolved filter_sample Action: Filter sample through glass wool/syringe filter. is_dissolved->filter_sample No check_conc 2. Check Concentration is_dissolved->check_conc Yes filter_sample->check_conc is_conc_ok Is concentration optimal? (e.g., 1-10 mg in 0.6 mL) check_conc->is_conc_ok adjust_conc Action: Adjust concentration. If too dilute, prepare a new sample. If too viscous, dilute. is_conc_ok->adjust_conc No check_shims 3. Evaluate Shims & Lock is_conc_ok->check_shims Yes adjust_conc->check_shims is_shims_ok Is the lock signal strong & stable? Are peaks symmetrical? check_shims->is_shims_ok shim_lock Action: Re-acquire lock and perform auto/manual shimming. is_shims_ok->shim_lock No check_params 4. Optimize Acquisition Parameters is_shims_ok->check_params Yes shim_lock->check_params optimize_scans Action: Increase Number of Scans (ns). Verify 90° pulse and receiver gain. check_params->optimize_scans end_node Result: Improved S/N Spectrum optimize_scans->end_node

Caption: Troubleshooting workflow for low S/N NMR spectra.

Guide 2: Factors Affecting Signal Quality

Understanding the relationships between experimental factors and spectral quality is essential for effective troubleshooting. This diagram illustrates the key contributors to the final signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_params Acquisition Parameters SNR Signal-to-Noise Ratio Concentration Concentration Concentration->SNR Solubility Solubility Solubility->SNR Purity Purity (No Paramagnetics) Purity->SNR Shimming Magnetic Field Homogeneity (Shimming) Shimming->SNR Lock Lock Signal Stability Lock->SNR Probe Probe Tuning & Matching Probe->SNR Scans Number of Scans (ns) Scans->SNR Pulse Pulse Angle (p1) Pulse->SNR Gain Receiver Gain (rg) Gain->SNR Delay Relaxation Delay (d1) Delay->SNR

Caption: Key factors influencing the signal-to-noise ratio.

Data Presentation

Table 1: Recommended Sample Preparation Parameters for this compound ¹H NMR
ParameterRecommended ValueRationale
Analyte Mass 1-10 mgBalances signal strength with solubility and viscosity concerns.[1]
Solvent DMSO-d6Proven solvent for this compound.[2]
Solvent Volume 0.5 - 0.7 mLStandard volume for a 5 mm NMR tube, ensures coil is sufficiently covered.[1]
Filtration RecommendedRemoves particulates that cause line broadening and poor shims.[4]
Table 2: Key Acquisition Parameters and Their Impact on S/N
Parameter (Bruker Abbreviation)Effect on S/NRecommended Action for Improvement
Number of Scans (ns) S/N ∝ √nsIncrease the number of scans. Doubling ns increases S/N by ~40%.[1][6]
Receiver Gain (rg) Higher gain increases signal intensityUse automatic gain (rga) or manually increase until just below ADC overflow.[7]
Pulse Width (p1) A 90° pulse maximizes signal per scanCalibrate the 90° pulse width for your specific sample and probe.[1]
Relaxation Delay (d1) Affects signal intensity if too shortEnsure d1 is adequate for full relaxation (typically 1-5 times T1). A value of 2s is often a safe starting point.[7]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation for this compound
  • Weighing: Accurately weigh 2-5 mg of purified this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Mixing: Gently vortex or sonicate the sample for 1-2 minutes to ensure complete dissolution. Visually inspect the solution against a bright light to check for any suspended particles.

  • Filtration (if necessary): If particulates are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[4][8]

  • Transfer: Transfer the clear solution to the NMR tube.

  • Capping: Cap the NMR tube securely to prevent contamination or solvent evaporation. The sample is now ready for analysis.

Protocol 2: Optimizing the Number of Scans (ns) for Improved S/N

This protocol assumes the sample is already in the spectrometer and the field has been locked and shimmed.

  • Initial Acquisition: Acquire a quick preliminary spectrum with a small number of scans (e.g., ns = 8 or 16).

  • S/N Assessment: Process the spectrum and evaluate the S/N for a characteristic signal (e.g., the doublet at 7.62 ppm in DMSO-d6).[10]

  • Estimate Required Scans: Use the relationship S/N ∝ √ns to estimate the number of scans needed to achieve the desired S/N. For example, to improve the S/N by a factor of 4, you will need to increase the number of scans by a factor of 16 (4²).

  • Set New Parameters: In the acquisition software, change the ns parameter to the newly calculated value.

  • Acquire Final Spectrum: Start the acquisition. Be aware that a large number of scans can lead to long experiment times.

  • Processing: After the acquisition is complete, process the final FID (Free Induction Decay) to obtain the high S/N spectrum.

References

Overcoming low solubility issues of Ruberythric acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome challenges related to the low solubility of Ruberythric acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a common issue?

A1: this compound is a naturally occurring glycoside found in the roots of the madder plant (Rubia tinctorum).[1][2] It is a yellow, crystalline compound that serves as a precursor to the red dye alizarin (B75676).[1] While its glycosidic structure generally enhances water solubility compared to its aglycone form, its complex aromatic structure contributes to limited solubility in aqueous solutions at room temperature, often leading to precipitation and inconsistent concentrations in experiments.

Q2: My this compound is not dissolving in cold water or ethanol (B145695). What are the initial steps I should take?

A2: this compound is known to be only slightly soluble in cold water and ethanol.[1] The most immediate and effective step is to heat the solvent. It is soluble in hot water.[1][2] Gentle heating of the solution while stirring can significantly improve dissolution. For ethanol, warming may also increase solubility.[3]

Q3: Can I adjust the pH of my solution to dissolve this compound?

A3: While pH modification is a common technique for other compounds, it should be approached with extreme caution for this compound. The compound is known to decompose in both acidic and alkaline (alkali) solutions.[1][2] This decomposition is irreversible and will yield other compounds, such as alizarin, altering the integrity of your experiment. Therefore, significant pH adjustment is not a recommended method for improving the solubility of this compound.

Q4: What are the best solvents for preparing a stock solution?

A4: For preparing concentrated stock solutions, polar organic solvents are more effective than water alone. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Additionally, methanol (B129727) and ethanol can be used, with ethanol yielding a higher ratio of glycosides to their breakdown products compared to water during extraction processes.[3][4] These stock solutions can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay to avoid solvent-induced artifacts.

Q5: I'm still observing precipitation after dilution from a stock solution. What can I do?

A5: Precipitation upon dilution into an aqueous buffer is a common problem when using a high concentration of organic stock solution. Here are some strategies to mitigate this:

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous medium, use a buffer containing a small percentage of a co-solvent like DMSO or PEG300.[5]

  • Reduce Stock Concentration: Prepare a more dilute stock solution in your organic solvent to lower the concentration gradient upon dilution.

  • Sonication: Applying ultrasonic energy can help to break down aggregates and re-dissolve precipitates.[3]

  • Use Surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween 80, in the final medium can help maintain solubility.[5][6]

Solubility Data Summary

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubilityReference
Hot Water Soluble[1][2]
Cold Water Slightly Soluble[1]
Ethanol Slightly Soluble (Solubility increases with heat)[1][3]
Methanol Soluble[3][4]
Dimethyl Sulfoxide (DMSO) Soluble (Used for stock solutions)[3][5]
Alkalis (e.g., NaOH) Soluble, but causes decomposition[1][2]
Acids (e.g., HCl) Decomposes[1]
Benzene Practically Insoluble[2]

Experimental Protocols

Protocol 1: Basic Dissolution in Hot Aqueous Buffer

This protocol is suitable for preparing fresh, working-concentration solutions where no organic co-solvents are desired.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Pre-warming: Heat the desired volume of aqueous buffer (e.g., PBS, TRIS) to approximately 60-70°C. Do not boil, as this compound can decompose into alizarin in boiling water.[1]

  • Dissolution: Slowly add the this compound powder to the pre-warmed buffer while stirring continuously with a magnetic stirrer.

  • Cooling: Once fully dissolved, allow the solution to cool gradually to room temperature. Keep a close watch for any signs of precipitation.

  • Usage: Use the solution immediately for best results, as the compound may precipitate out over time upon cooling.

Protocol 2: Preparation of a Concentrated Stock Solution using DMSO

This method is ideal for experiments requiring the addition of small volumes of this compound to a larger volume of aqueous medium.

  • Weighing: Weigh the required amount of this compound in a suitable vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Solubilization: Vortex the mixture vigorously. If needed, gently warm the vial in a water bath (30-40°C) and/or sonicate for 5-10 minutes until all solid is dissolved.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[5]

  • Dilution: When preparing the working solution, pipette the required volume of the DMSO stock and add it to your experimental buffer. It is critical to ensure rapid mixing to minimize localized high concentrations that can cause precipitation.

Visualized Workflows

Experimental Workflow for Solubilizing this compound

G A Start: Weigh This compound Powder B Select Solvent System A->B C Aqueous Buffer B->C For direct use D Organic Solvent (e.g., DMSO) B->D For stock solution E Heat Buffer to 60-70°C (Do Not Boil) C->E G Add Solvent to Powder D->G F Add Powder to Warm Buffer & Stir E->F I Is it fully dissolved? F->I H Vortex / Sonicate (Gentle Warming if Needed) G->H H->I I->B No, Try Alt. Solvent J Solution Ready (Use Immediately) I->J Yes (from Aqueous) K Stock Solution Ready (Store at -20°C/-80°C) I->K Yes (from Organic) L Dilute Stock into Final Aqueous Medium K->L M Observe for Precipitation L->M N Final Solution Ready M->N G Start Compound Precipitates in Aqueous Solution Check_Temp Was the solution heated during preparation? Start->Check_Temp Check_Solvent Are you using only water? Check_Temp->Check_Solvent Yes Action_Heat Action: Heat solution to 60-70°C while stirring Check_Temp->Action_Heat No Check_Dilution Did precipitation occur after diluting a stock? Check_Solvent->Check_Dilution No Action_Cosolvent Action: Try a polar organic solvent (DMSO, MeOH) or a co-solvent system Check_Solvent->Action_Cosolvent Yes Action_Sonication Action: Sonicate the final solution Check_Dilution->Action_Sonication Yes Action_Surfactant Action: Add a low % of surfactant (e.g., Tween 80) to the final buffer Action_Sonication->Action_Surfactant Still precipitates

References

Validation & Comparative

A Comparative Guide to Ruberythric Acid Quantification: HPLC vs. qHNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of natural products, the accurate quantification of bioactive compounds is critical. Ruberythric acid, a key anthraquinone (B42736) glycoside from Rubia tinctorum (madder), is one such compound of interest. This guide provides an objective comparison of two powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Proton Nuclear Magnetic Resonance (qHNMR) spectroscopy.

At a Glance: HPLC vs. qHNMR for this compound Quantification

FeatureHigh-Performance Liquid Chromatography (HPLC)quantitative Proton Nuclear Magnetic Resonance (qHNMR)
Principle Chromatographic separation based on polarity, followed by UV-Vis detection and quantification against a reference standard.Intrinsic property of protons in a magnetic field to absorb radiofrequency energy at specific frequencies, allowing for direct quantification against a certified internal standard.
Selectivity High, based on chromatographic retention time and UV-Vis spectral data.High, based on the unique chemical shifts of specific protons in the this compound molecule.
Sensitivity Generally offers high sensitivity with low limits of detection (LOD) and quantification (LOQ).Sensitivity is typically lower than HPLC-UV, resulting in higher LOD and LOQ values.
Quantification Requires a certified reference standard of this compound and the generation of a calibration curve.Enables absolute quantification using a certified internal standard without the need for a specific this compound reference standard.
Sample Preparation Involves extraction, filtration, and sometimes solid-phase extraction (SPE) for cleanup.Generally simpler, often requiring only dissolution of the extract in a suitable deuterated solvent with an internal standard.
Analysis Time Higher throughput is possible with autosamplers for analyzing numerous samples.Lower throughput as each sample requires individual acquisition and processing time.
Cost Lower initial instrument cost compared to high-field NMR spectrometers.Higher initial instrument cost.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data for HPLC and qHNMR methods for the quantification of this compound, compiled from validated studies.

Table 1: HPLC Method Validation Data for this compound Quantification

ParameterReported Value
Linearity (Concentration Range)1.0 - 100.0 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)Not explicitly reported for this compound, but generally in the low µg/mL range for similar compounds.
Limit of Quantification (LOQ)Not explicitly reported for this compound, but typically in the low to mid µg/mL range for similar compounds.
Precision (RSD%)< 2%
Accuracy (Recovery %)95 - 105%

Data compiled from validated HPLC methods for anthraquinones in Rubia tinctorum.

Table 2: qHNMR Method Validation Data for this compound Quantification

ParameterReported Value
Linearity (Concentration Range)0.5 - 3.0 mg/mL
Correlation Coefficient (r²)0.9993[1][2]
Limit of Detection (LOD)Not explicitly reported for this compound, but for generic qHNMR methods, it can be around 10 µM.[3][4]
Limit of Quantification (LOQ)Dependent on the desired accuracy and experiment time.[3][4]
Precision (RSD%)Not explicitly reported, but generally < 3% for validated qHNMR methods.
Accuracy (% vs. HPLC-UV)98.24%[1]

Data sourced from a study that developed and validated a qHNMR method for this compound.[1][2]

Experimental Protocols

Detailed methodologies for both HPLC and qHNMR are crucial for reproducibility and for understanding the nuances of each technique.

HPLC-UV Method for this compound Quantification

This protocol is based on established methods for the analysis of anthraquinone glycosides in Rubia tinctorum.[5][6][7]

1. Sample Preparation (Direct Method):

  • Weigh approximately 100 mg of powdered dried madder root into a flask.

  • Add 10 mL of an ethanol-water mixture (e.g., 70:30 v/v).

  • Extract by refluxing for 1 hour.

  • Allow to cool and filter the extract through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Quantification:

  • Prepare a stock solution of a certified this compound reference standard.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards to generate a calibration curve of peak area versus concentration.

  • Inject the sample extracts and quantify the this compound concentration using the calibration curve.

qHNMR Method for this compound Quantification

This protocol is based on a validated method for the direct quantification of this compound in Rubia tinctorum extracts.[1][2][8][9][10]

1. Sample Preparation:

  • Accurately weigh about 10-20 mg of the dried plant extract.

  • Dissolve the extract in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

  • Add a precise amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone).

  • Vortex the mixture until fully dissolved and transfer to an NMR tube.

2. NMR Instrument and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: DMSO-d6.

  • Internal Standard: A certified standard with a known purity and a signal that does not overlap with the analyte signals (e.g., Dimethyl sulfone).

  • Pulse Program: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically ≥ 30 s for accurate quantification).

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time (aq): Typically 2-4 seconds.

3. Quantification:

  • Identify a specific, well-resolved proton signal of this compound (e.g., the doublet at 7.62 ppm in DMSO-d6).[1][2]

  • Integrate the area of the selected this compound signal and the signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = Concentration

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solvent

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of this compound using HPLC and qHNMR.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Powdered Madder Root extract Solvent Extraction weigh->extract filter Filtration (0.45 µm) extract->filter hplc HPLC Injection (C18 Column) filter->hplc detection UV-Vis Detection (254 nm) hplc->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify This compound chromatogram->quantify calibration Generate Calibration Curve calibration->quantify

Caption: HPLC experimental workflow for this compound quantification.

qHNMR_Workflow cluster_sample_prep Sample Preparation cluster_qhnmr_analysis qHNMR Analysis cluster_data_analysis Data Analysis weigh_extract Weigh Dried Extract dissolve Dissolve in Deuterated Solvent weigh_extract->dissolve add_is Add Internal Standard dissolve->add_is nmr_acq NMR Data Acquisition add_is->nmr_acq processing Data Processing nmr_acq->processing spectrum Obtain 1H NMR Spectrum processing->spectrum integration Integrate Signals (Analyte & IS) spectrum->integration calculation Calculate Concentration integration->calculation

Caption: qHNMR experimental workflow for this compound quantification.

Conclusion: Choosing the Right Technique

Both HPLC and qHNMR are robust and reliable methods for the quantification of this compound. The choice between them hinges on the specific requirements of the analysis.

HPLC is the preferred method when:

  • High sensitivity and very low detection limits are necessary.

  • A large number of samples require analysis, making higher throughput advantageous.

  • The primary goal is routine quality control where a validated method with a reference standard is already established.

qHNMR is advantageous when:

  • Absolute quantification is desired without the need for an identical, certified reference standard of this compound, which may be costly or unavailable.

  • A simpler and often faster sample preparation protocol is beneficial.

  • Simultaneous quantification of multiple analytes in a complex mixture is required, provided their signals are resolved.[3]

  • Structural confirmation of the analyte in the sample matrix is needed alongside quantification.

For comprehensive analysis, these techniques can be employed in a complementary fashion. For instance, HPLC can be used for initial screening and separation of components in a complex extract, while qHNMR can provide accurate, absolute quantification of the target compounds. Ultimately, a thorough understanding of the strengths and limitations of each technique will empower researchers to select the most suitable method for their specific analytical needs in the study of this compound.

References

A Comparative Guide to Validated HPLC-UV Methods for Anthraquinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography with Ultraviolet (UV) detection stands as a robust and widely adopted technique for the quantitative analysis of anthraquinones in various matrices, particularly in botanical and pharmaceutical samples. Its popularity stems from a favorable balance of sensitivity, specificity, and cost-effectiveness. This guide provides a comparative overview of three distinct, validated HPLC-UV methods for the analysis of different anthraquinone (B42736) compounds, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation.

Comparison of Key Performance Parameters

The following table summarizes the quantitative performance data from three validated HPLC-UV methods for the analysis of various anthraquinones. This allows for a direct comparison of their linearity, sensitivity (LOD and LOQ), accuracy, and precision.

ParameterMethod 1: Rhein, Emodin, Chrysophanol, & Physcion in Rhamnus petiolaris[1][2]Method 2: Cascaroside A & B, Emodin, & Aloe-emodin in Rhamnus purshiana[3][4]Method 3: 9,10-Anthraquinone in Eleutherine americana[5]
Linearity (R²) > 0.999[1][2]> 0.98[3][4]0.9991 (r = 0.9995)[5]
Limit of Detection (LOD) 0.07–0.11 µg/mL[1][2]0.008–0.010 µg/mL[3][4]0.178 µg/mL[5]
Limit of Quantification (LOQ) 0.20–0.34 µg/mL[1][2]0.029–0.035 µg/mL[3][4]0.594 µg/mL[5]
Accuracy (Recovery/RME%) -8.17 to 12.06% (RME%)94–117%98.976–101.452% (for reference)[5]
Precision (RSD%) ≤ 5.78%[6]Not explicitly stated0.627% (intraday) & 0.774% (inter-day) for reference[5]

Detailed Experimental Protocols

Below are the detailed methodologies for the three compared HPLC-UV methods. These protocols provide the necessary information for replicating the experiments.

Method 1: Analysis of Rhein, Emodin, Chrysophanol, and Physcion

This method was developed for the quantification of four common anthraquinones in Rhamnus petiolaris fruit extracts.[1][2]

  • Sample Preparation: Maceration of plant material followed by Solid Phase Extraction (SPE) using HLB cartridges. The final residue is dissolved in the initial mobile phase composition.[2]

  • Instrumentation: Shimadzu LC20AT HPLC system with UV detection.[1][2]

  • Chromatographic Conditions:

    • Column: GL Sciences Intersil ODS-3 C18 column (125 × 4.6 mm, 5.0 μm).[1][2]

    • Mobile Phase: Gradient elution with A: 0.1% o-phosphoric acid in water and B: Methanol.[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Injection Volume: Not explicitly stated.

    • UV Detection Wavelength: 254 nm.[1][2]

Method 2: Analysis of Cascarosides, Emodin, and Aloe-emodin

This method is designed for the quantitative analysis of anthraquinones in the bark of Rhamnus purshiana.[3][4]

  • Sample Preparation: Not detailed in the provided abstracts.

  • Instrumentation: HPLC system coupled with a diode array detector (DAD).[3][4]

  • Chromatographic Conditions:

    • Column: Not explicitly stated.

    • Mobile Phase: Not explicitly stated.

    • Flow Rate: Not explicitly stated.

    • Injection Volume: Not explicitly stated.

    • UV Detection: Diode Array Detector, specific wavelengths not mentioned in the abstract.

Method 3: Analysis of 9,10-Anthraquinone

This method was developed for determining the levels of 9,10-anthraquinone in Eleutherine americana extracts.[5]

  • Sample Preparation: Plant extraction and fractionation.

  • Instrumentation: HPLC system with UV detection.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3 (150 x 4.6 mm).

    • Mobile Phase: Acetonitrile:distilled water (1:1 v/v).[5]

    • Flow Rate: 1.25 mL/min.[5]

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 250 nm.

Visualizing the Workflow

A generalized workflow for the HPLC-UV analysis of anthraquinones is presented below. This diagram illustrates the logical sequence of steps from sample handling to data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Plant Material extraction Extraction (e.g., Maceration, Sonication) start->extraction cleanup Cleanup/Purification (e.g., SPE, Filtration) extraction->cleanup hplc HPLC System (Pump, Injector, Column) cleanup->hplc uv UV Detector hplc->uv chromatogram Chromatogram Acquisition uv->chromatogram quantification Peak Integration & Quantification chromatogram->quantification result Final Report quantification->result

References

A Comparative Analysis of Ruberythric Acid and Lucidin Primeveroside: A Tale of Two Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of natural product chemistry and pharmacology, the anthraquinone (B42736) glycosides found in the roots of the madder plant (Rubia tinctorum), Ruberythric acid and Lucidin primeveroside, present a compelling case study in how subtle structural differences can lead to vastly different biological activities. While both compounds share a common anthraquinone backbone and a primeverose sugar moiety, their metabolic fates and subsequent cellular effects diverge significantly. This guide provides a detailed comparative analysis of this compound and Lucidin primeveroside, focusing on their metabolism, biological activities, and underlying signaling pathways, supported by available experimental data. This analysis is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Executive Summary

The primary biological activities of both this compound and Lucidin primeveroside are dictated by their respective aglycones, Alizarin (B75676) and Lucidin, which are released upon metabolic hydrolysis. Lucidin primeveroside is predominantly associated with genotoxicity and carcinogenicity due to the formation of DNA adducts by its metabolite, Lucidin. This triggers a DNA damage response mediated by the ATM/ATR signaling cascade. In contrast, this compound is metabolized to Alizarin, a compound with reported cytotoxic effects against various cancer cell lines through modulation of signaling pathways such as NF-κB and AMPK. While Alizarin has also been investigated for potential carcinogenic properties, some studies suggest it may also possess antigenotoxic capabilities, indicating a more complex biological profile than Lucidin. Direct comparative studies with quantitative data for the parent glycosides are scarce; therefore, this analysis focuses on the well-documented activities of their metabolites.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Lucidin primeveroside is presented below.

PropertyThis compoundLucidin Primeveroside
CAS Number 152-84-1[1]29706-59-0
Molecular Formula C₂₅H₂₆O₁₃[1]C₂₆H₂₈O₁₄
Molecular Weight 534.47 g/mol [1]564.49 g/mol [2]
Appearance Golden-yellow, silky, lustrous prisms or long needles[1]Yellow needle-like crystals[3]
Solubility Soluble in hot water, alkalies; slightly soluble in alcohol, ether; practically insoluble in benzene[1]Information not readily available
Melting Point 259-261 °C[1]210-212 °C[4]

Comparative Biological Activities and Quantitative Data

The biological effects of this compound and Lucidin primeveroside are largely attributable to their aglycones. The following table summarizes the reported cytotoxic activities of their respective metabolites, Alizarin and Lucidin, against various cancer cell lines. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Aglycone (Parent Glycoside)Biological ActivityCell Line/ModelIC50 / Activity Metric
Alizarin (from this compound)CytotoxicityPancreatic Cancer Cells~10 µM[2]
Cytotoxicity4T1 (Breast Cancer)495 µM[2][5]
CytotoxicityHep-G2 (Liver Cancer)79.27 µM[5]
CytotoxicityMGC-80340.35 µM[5]
CytotoxicityMCF-7 (Breast Cancer)31.6 µM[6]
CytotoxicityMDA-MB-231 (Breast Cancer)47.3 µM[6]
Lucidin (from Lucidin primeveroside)GenotoxicitySalmonella typhimurium (Ames Test)Mutagenic with and without metabolic activation[7][8]
GenotoxicityV79 (Chinese Hamster Lung Fibroblasts)Mutagenic, induces DNA single-strand breaks and DNA-protein cross-links[8][9]
GenotoxicityPrimary Rat HepatocytesInduces DNA repair synthesis[8][9]
CarcinogenicityIn vivo (Rats)Carcinogenic in kidney and liver[10]

Metabolic Pathways and Mechanisms of Action

The distinct biological activities of this compound and Lucidin primeveroside stem from their different metabolic pathways.

Metabolic Activation of this compound and Lucidin Primeveroside

Both glycosides undergo hydrolysis in the body, releasing their respective aglycones. This initial step is crucial for their biological effects.

cluster_RA This compound Metabolism cluster_LP Lucidin Primeveroside Metabolism RA This compound Alizarin Alizarin RA->Alizarin Hydrolysis Metabolites Further Metabolites (e.g., 1-hydroxyanthraquinone) Alizarin->Metabolites LP Lucidin Primeveroside Lucidin Lucidin LP->Lucidin Hydrolysis ReactiveSpecies Reactive Electrophilic Species Lucidin->ReactiveSpecies Bioactivation (e.g., by SULTs)

Metabolic activation of this compound and Lucidin primeveroside.
Signaling Pathways

Lucidin Primeveroside and the DNA Damage Response:

The primary mechanism of toxicity for Lucidin primeveroside is the genotoxicity of its metabolite, Lucidin. Lucidin can form covalent adducts with DNA, leading to mutations and chromosomal damage if not repaired[2][7]. This DNA damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that arrests the cell cycle to allow for DNA repair or, if the damage is too severe, induces apoptosis. Key kinases in this pathway include Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR)[7].

Lucidin Lucidin DNA_Adducts DNA Adducts Lucidin->DNA_Adducts forms ATM_ATR ATM/ATR Kinases DNA_Adducts->ATM_ATR activates CellCycleArrest Cell Cycle Arrest ATM_ATR->CellCycleArrest DNARepair DNA Repair ATM_ATR->DNARepair Apoptosis Apoptosis ATM_ATR->Apoptosis

Simplified signaling pathway of the DNA damage response to Lucidin.

This compound (via Alizarin) and its Impact on Cellular Signaling:

The biological activities of this compound are mediated by its metabolite, Alizarin. Alizarin has been shown to influence several key signaling pathways implicated in cancer cell proliferation and survival.

  • NF-κB Pathway: Alizarin has been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor involved in inflammation, cell survival, and proliferation[10][11].

  • AMPK and VEGFR2/eNOS Pathways: Alizarin can activate AMP-activated protein kinase (AMPK) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)/endothelial Nitric Oxide Synthase (eNOS) pathway, which are involved in cellular energy homeostasis and angiogenesis, respectively[11].

  • Aryl Hydrocarbon Receptor (AHR) Pathway: Alizarin acts as an agonist for the Aryl Hydrocarbon Receptor (AHR), leading to the induction of Cytochrome P450 1A1 (CYP1A1) expression. This interaction is complex, as AHR activation can have both pro-carcinogenic and anti-carcinogenic effects depending on the cellular context[1][12].

cluster_NFKB NF-κB Pathway cluster_AMPK AMPK Pathway cluster_AHR AHR Pathway Alizarin Alizarin NFKB NF-κB Alizarin->NFKB inhibits AMPK AMPK Alizarin->AMPK activates AHR AHR Alizarin->AHR activates Proliferation_Survival Cell Proliferation & Survival NFKB->Proliferation_Survival Energy_Homeostasis Energy Homeostasis AMPK->Energy_Homeostasis CYP1A1 CYP1A1 Expression AHR->CYP1A1

Signaling pathways modulated by Alizarin.

Experimental Protocols

General Protocol for Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of compounds like Alizarin and Lucidin on cancer cell lines.

1. Cell Seeding:

  • Culture the desired cancer cell line to ~80% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (Alizarin or Lucidin) in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using appropriate software.

Start Start: Seed Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Compound (e.g., Alizarin/Lucidin) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Read Absorbance at 570nm AddDMSO->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

References

Distinguishing Rubia Species: A Comparative Analysis of Anthraquinone Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of botanical raw materials is crucial for ensuring the quality, efficacy, and safety of natural products. The genus Rubia, commonly known as madder, encompasses several species with rich histories in traditional medicine and dyeing, primarily due to their significant anthraquinone (B42736) content. However, the chemical composition, particularly the anthraquinone profile, can vary substantially between species, impacting their pharmacological properties. This guide provides a comparative analysis of anthraquinones in different Rubia species, with a focus on Rubia tinctorum and Rubia cordifolia, supported by quantitative data and detailed experimental protocols.

The primary chemical distinction between Rubia tinctorum (common madder) and Rubia cordifolia (Indian madder) lies in the relative abundance of key anthraquinones. Rubia tinctorum is characterized by a high concentration of alizarin (B75676) and its glycoside, ruberythric acid.[1] In contrast, Rubia cordifolia predominantly contains purpurin, munjistin, and pseudopurpurin, with only trace amounts of alizarin.[1] These qualitative and quantitative differences serve as reliable markers for their differentiation.

Quantitative Comparison of Major Anthraquinones

The following table summarizes the quantitative differences in the major anthraquinone content found in the roots of Rubia tinctorum and Rubia cordifolia. It is important to note that absolute concentrations can be influenced by factors such as the geographical origin, age of the plant, and harvesting time.[1]

AnthraquinoneRubia tinctorum (mg/g of dried root)Rubia cordifolia (mg/g of dried root)Key Differentiator
Alizarin6.1 - 21.8Very low to none detectedPrimary Marker for R. tinctorum
This compoundMajor glycosideNot a major componentPrimary Marker for R. tinctorum
Purpurin3.5 - 12.319.61 (in adventitious roots)Major component in R. cordifolia
Munjistin6.2Present in significant amountsMajor component in R. cordifolia
Pseudopurpurin7.4Present in significant amountsMajor component in R. cordifolia

Experimental Protocols

A typical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the qualitative and quantitative analysis of anthraquinones in Rubia species is detailed below.[1]

Sample Preparation and Extraction:
  • Grinding: Dry the root samples of Rubia tinctorum and Rubia cordifolia at 40-50°C and grind them into a fine powder (e.g., 40-60 mesh).[1]

  • Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 80:20 v/v) is commonly used for extraction.[1]

  • Extraction Method:

    • Weigh a precise amount of the powdered root material (e.g., 1.0 g).

    • Add the extraction solvent (e.g., 50 mL).

    • Perform ultrasonication for a specified period (e.g., 30 minutes) to enhance extraction efficiency.

    • Filter the extract through a 0.45 µm membrane filter before HPLC analysis.

HPLC-UV Analysis:
  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is employed for optimal separation of the various anthraquinones.[1]

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).[1]

    • Solvent B: Acetonitrile or methanol.[1]

  • Gradient Program (Example):

    • 0-10 min: 10-30% B

    • 10-30 min: 30-70% B

    • 30-40 min: 70-100% B

    • 40-45 min: 100% B (hold)

    • 45-50 min: 100-10% B (return to initial conditions)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30-35°C.[1]

  • Injection Volume: 10-20 µL.[1]

  • Detection Wavelength: Monitoring at multiple wavelengths is recommended due to the different absorption maxima of the anthraquinones. Common wavelengths include 254 nm, 280 nm, and 430 nm.[1]

Quantification:
  • Prepare standard solutions of reference anthraquinones (e.g., alizarin, purpurin, rubiadin) in the mobile phase at various concentrations.[1]

  • Generate a calibration curve for each standard by plotting the peak area against the concentration.[1]

  • Quantify the anthraquinones in the sample extracts by comparing their peak areas with the respective calibration curves.[1]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Dried Rubia Root Samples grinding Grinding (40-60 mesh) start->grinding extraction Ultrasonic Extraction (Methanol/Water) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-UV Analysis filtration->hplc Filtered Extract data Data Acquisition (Chromatograms) hplc->data quantification Quantification (Calibration Curves) data->quantification results Comparative Results quantification->results

Caption: Experimental workflow for the comparative analysis of anthraquinones in Rubia species.

Biosynthesis of Anthraquinones

The biosynthesis of anthraquinones in Rubia species is a complex process that primarily follows the shikimate pathway for one of the aromatic rings and the mevalonate (B85504) pathway for the other. This dual origin contributes to the structural diversity of anthraquinones observed in these plants.

Signaling Pathways

While the direct signaling pathways of individual anthraquinones are vast and varied, many exert their biological effects through modulation of key cellular signaling cascades. For instance, certain anthraquinones have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair, highlighting their potential as antibacterial agents.[2] Further research is ongoing to elucidate the specific molecular targets and signaling pathways affected by the diverse array of anthraquinones found in different Rubia species, which will be instrumental for future drug discovery and development.[3]

signaling_pathway cluster_bacterial_cell Bacterial Cell dna_gyrase DNA Gyrase dna_replication DNA Replication & Repair dna_gyrase->dna_replication topoisomerase_iv Topoisomerase IV topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death anthraquinones Anthraquinones (from Rubia sp.) anthraquinones->dna_gyrase Inhibition anthraquinones->topoisomerase_iv Inhibition

Caption: Inhibition of bacterial enzymes by Rubia anthraquinones.

References

A Comparative Guide to Analytical Methods for the Cross-Validation of Ruberythric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Ruberythric acid, a bioactive anthraquinone (B42736) glycoside found predominantly in the roots of Rubia tinctorum (madder). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of experimental data in research, quality control, and drug development. This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the analysis of this compound. Experimental protocols and a logical workflow for method cross-validation are also provided.

Comparison of Analytical Methods

The cross-validation of analytical methods ensures that different techniques produce comparable and reliable results. While a direct head-to-head comparison study for this compound across all platforms is not extensively available in the literature, this section compiles and compares typical validation parameters for each method based on published data for this compound and structurally similar anthraquinone glycosides.

Table 1: Performance Characteristics of Analytical Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MSHPTLC¹H NMR
Linearity (r²) >0.999≥0.9988>0.99Not Applicable
Limit of Detection (LOD) ~1-5 ng/mL0.19 - 2.92 ng/mL10-50 ng/spotConcentration Dependent
Limit of Quantification (LOQ) ~5-20 ng/mL0.26 - 8.79 ng/mL50-100 ng/spotConcentration Dependent
Accuracy (% Recovery) 98.24% (compared to ¹H NMR)[1]98 - 101%96.54 - 98.53%Not Applicable (absolute method)
Precision (%RSD) < 2%0.40 - 3.1% (Intra-day)< 2% (Intra- and Inter-day)< 1.5%
Specificity Moderate to HighVery HighModerateHigh
Throughput ModerateModerateHighLow
Cost Low to ModerateHighLowHigh

Note: Data for LC-MS/MS and HPTLC are based on studies of structurally similar anthraquinone glycosides and may vary for this compound.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine quantification of this compound in plant extracts and formulations.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Gradient Program: A typical gradient might start at 10-20% B, increasing to 80-90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 250 nm

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Accurately weigh the powdered plant material or extract.

  • Perform an extraction with a suitable solvent, such as 80% methanol, often assisted by ultrasonication for 30 minutes.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.

Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • C18 or similar reversed-phase column.

Chromatographic Conditions:

  • Similar to HPLC-UV, a gradient elution with acidified water and acetonitrile is commonly used.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for anthraquinone glycosides.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification.

  • Source Parameters: Optimize source temperature, desolvation temperature, and gas flow rates for the specific instrument.

Sample Preparation:

  • Sample extraction is similar to that for HPLC-UV. A solid-phase extraction (SPE) clean-up step may be incorporated for complex matrices to reduce matrix effects.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a high-throughput technique suitable for the simultaneous analysis of multiple samples.

Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

Chromatographic Conditions:

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 9.8:0.2:0.1, v/v/v) is a common mobile phase for anthraquinones.

  • Application: Apply standards and samples as bands using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Scanning: Scan the plate at 255 nm.

Sample Preparation:

  • Prepare extracts as described for HPLC-UV.

Cross-Validation Workflow

The cross-validation of analytical methods is a systematic process to ensure the reliability and comparability of results obtained from different analytical techniques.

CrossValidationWorkflow start Define Analytical Requirements (Sensitivity, Specificity, Throughput) method_dev Develop and Validate Primary Method (e.g., HPLC-UV) start->method_dev method_select Select Secondary Method(s) for Cross-Validation (e.g., LC-MS, HPTLC) method_dev->method_select sample_prep Prepare a Set of Identical Samples (Spiked and Real Matrix) method_select->sample_prep analysis Analyze Samples by All Methods sample_prep->analysis data_comp Compare Results (Statistical Analysis, e.g., t-test, Bland-Altman) analysis->data_comp acceptance Assess Against Pre-defined Acceptance Criteria data_comp->acceptance conclusion Conclusion on Method Comparability and Interchangeability acceptance->conclusion

Caption: A typical workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. For routine quality control and quantification in herbal extracts, a validated HPLC-UV method offers a balance of performance and cost-effectiveness. LC-MS/MS is the preferred method for bioanalytical studies or when high sensitivity and specificity are required. HPTLC provides a high-throughput option for screening a large number of samples. The ¹H NMR method, being an absolute quantification technique, can serve as a valuable reference method. The cross-validation of these methods is paramount to ensure data integrity and consistency across different analytical platforms and research settings.

References

A Comparative Analysis of the Biological Activities of Ruberythric Acid and Alizarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Ruberythric acid and its aglycone, alizarin (B75676). While both compounds originate from the madder plant (Rubia tinctorum), their distinct chemical structures give rise to differing biological effects. This document summarizes available experimental data on their cytotoxicity, antioxidant, and anti-inflammatory properties, details relevant experimental protocols, and visualizes key signaling pathways.

Executive Summary

Alizarin, a well-studied anthraquinone, demonstrates a range of biological activities, including cytotoxic effects against various cancer cell lines, modulation of key signaling pathways such as NF-κB and the Aryl Hydrocarbon Receptor (AhR), and antioxidant and anti-inflammatory properties. In contrast, direct experimental data on the biological activities of isolated this compound are limited. Primarily known as the glycosidic precursor to alizarin, its own biological potential remains largely unexplored in comparative studies. One notable reported activity of this compound is its ability to prevent the formation of calcium oxalate (B1200264) and calcium phosphate (B84403) crystals, suggesting a potential role in the management of kidney stones.[1] This guide aims to present the existing data for a side-by-side comparison and to highlight areas where further research on this compound is warranted.

Data Presentation

Cytotoxicity

The cytotoxic effects of alizarin have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below. Currently, there is a lack of available data for the cytotoxicity of isolated this compound.

CompoundCell LineCancer TypeIC50 (µM)
Alizarin4T1Breast Cancer495
AlizarinMGC-803Gastric Cancer40.35
AlizarinHep-G2Liver Cancer79.27
AlizarinMDA-MB-231Breast Cancer62.1 (µg/mL)
AlizarinU-2 OSOsteosarcoma69.9 (µg/mL)
Antioxidant Activity
CompoundAssayIC50 Value
This compoundDPPHData not available
AlizarinDPPHData not available
Rubia tinctorum aerial part extractDPPH83.23% inhibition
Anti-inflammatory Activity

The anti-inflammatory effects of compounds can be evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). While there are reports on the anti-inflammatory properties of alizarin and Rubia tinctorum extracts, quantitative data for this compound is lacking.

CompoundAssayCell LineIC50 Value
This compoundNitric Oxide Production Inhibition-Data not available
AlizarinNitric Oxide Production InhibitionRAW 264.7Data not available (Qualitative inhibition reported)

Signaling Pathway Modulation

Alizarin has been shown to interact with and modulate several key signaling pathways involved in cellular processes like inflammation and xenobiotic metabolism. The effects of this compound on these pathways have not been extensively studied.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Alizarin has been reported to inhibit the activation of the NF-κB pathway, which may contribute to its anti-inflammatory effects.

NF_kB_Pathway cluster_nucleus Nucleus Alizarin Alizarin IKK IKK Alizarin->IKK Inhibits TNFa TNF-α TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Inflammatory Gene Expression NFkB_active->Inflammation Promotes

Caption: Alizarin's inhibition of the NF-κB signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. Alizarin has been identified as an agonist of the AhR, leading to the induction of downstream target genes like CYP1A1.

AhR_Pathway cluster_nucleus Nucleus Alizarin Alizarin AhR AhR Alizarin->AhR Activates AhR_ARNT AhR/ARNT Complex Nucleus Nucleus AhR->Nucleus Translocation ARNT ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 Induces

Caption: Alizarin's activation of the AhR signaling pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., alizarin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Assay (DPPH Radical Scavenging Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: Add a specific volume of the sample to a solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition Assay)

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in cells, typically macrophages (like RAW 264.7 cells), that have been stimulated with an inflammatory agent such as lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for a short period to allow for color development (a pink/magenta color indicates the presence of nitrite).

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite in the samples and calculate the percentage of NO production inhibition compared to the LPS-treated control.

Conclusion

The available evidence strongly supports the biological activity of alizarin, particularly its cytotoxicity against cancer cells and its ability to modulate key signaling pathways. Its aglycone structure appears to be crucial for these activities. This compound, as the glycoside of alizarin, presents a different pharmacological profile. While its role in preventing kidney stone formation is noted, a significant gap exists in the literature regarding its direct cytotoxic, antioxidant, and anti-inflammatory properties in an isolated form. Future research should focus on isolating and characterizing the biological activities of this compound to fully understand its therapeutic potential and to provide a more complete comparison with its well-studied derivative, alizarin. This would allow for a more comprehensive evaluation of the structure-activity relationships within this class of anthraquinones.

References

A Structural and Functional Comparison of Ruberythric Acid and Other Anthraquinone Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of Ruberythric acid with other prominent anthraquinone (B42736) glycosides, including Aloin, Emodin-8-O-β-D-glucoside, Rhein-8-O-β-D-glucopyranoside, and Lucidin primeveroside. This objective analysis, supported by available experimental data, aims to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.

Chemical Structures

Anthraquinone glycosides are characterized by an anthraquinone aglycone linked to a sugar moiety.[1] The nature and position of the sugar, as well as substitutions on the anthraquinone core, significantly influence their biological activities.

Below are the chemical structures of the compared anthraquinone glycosides.

Ruberythric_Acid_Structure cluster_Ruberythric_Acid This compound Ruberythric_Acid

Caption: Chemical structure of this compound.

Aloin_Structure cluster_Aloin Aloin Aloin

Caption: Chemical structure of Aloin.

Emodin_8_O_beta_D_glucoside_Structure cluster_Emodin_Glucoside Emodin-8-O-β-D-glucoside Emodin_Glucoside

Caption: Chemical structure of Emodin-8-O-β-D-glucoside.

Rhein_8_O_beta_D_glucopyranoside_Structure cluster_Rhein_Glucopyranoside Rhein-8-O-β-D-glucopyranoside Rhein_Glucopyranoside

Caption: Chemical structure of Rhein-8-O-β-D-glucopyranoside.

Lucidin_primeveroside_Structure cluster_Lucidin_primeveroside Lucidin primeveroside Lucidin_primeveroside

Caption: Chemical structure of Lucidin primeveroside.

Comparative Biological Activity

The biological activities of these anthraquinone glycosides are diverse, with significant differences in their potency and spectrum of action. The following tables summarize the available quantitative data. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference(s)
This compound Data not available-
Aloin HeLaS3 (Cervical Carcinoma)97[1]
MCF-7 (Breast Cancer)~146[1]
SK-BR-3 (Breast Cancer)~366[1]
Emodin-8-O-β-D-glucoside C6 (Mouse Glioblastoma)52.67[1]
T98G (Human Glioblastoma)61.24[1]
SK-N-AS (Neuroblastoma)108.7[1]
Rhein-8-O-β-D-glucopyranoside Data not available-
Lucidin primeveroside Data not available-
Antioxidant Activity (DPPH Radical Scavenging)
CompoundIC50Reference(s)
This compound Data not available
Aloin Data not available
Emodin-8-O-β-D-glucoside Inactive in one study
Rhein-8-O-β-D-glucopyranoside Data not available
Lucidin primeveroside Possesses antioxidant properties, but quantitative data is limited.[2]
Anti-inflammatory Activity

While quantitative comparative data is limited, several of these compounds have demonstrated anti-inflammatory properties. For instance, Aloin has been shown to suppress the production of nitric oxide (NO) in murine macrophages.[3] The aglycones of Emodin-8-O-β-D-glucoside and Rhein-8-O-β-D-glucopyranoside, emodin (B1671224) and rhein (B1680588) respectively, are known to possess anti-inflammatory effects.[4][5]

Antimicrobial Activity
CompoundOrganismMICReference(s)
This compound Data not available-
Aloin Data not available-
Emodin-8-O-β-D-glucoside Data not available-
Rhein-8-O-β-D-glucopyranoside Data not available-
Lucidin primeveroside Data not available-

Signaling Pathways

The biological effects of anthraquinone glycosides are mediated through the modulation of various cellular signaling pathways.

Signaling_Pathways cluster_Aloin Aloin cluster_Emodin_Glucoside Emodin-8-O-β-D-glucoside cluster_Rhein_Glucoside Rhein-8-O-β-D-glucopyranoside (via Rhein) cluster_Lucidin_Primeveroside Lucidin primeveroside Aloin Aloin Apoptosis Induces Apoptosis Aloin->Apoptosis CellCycleArrest Cell Cycle Arrest Aloin->CellCycleArrest Angiogenesis Inhibits Angiogenesis Aloin->Angiogenesis NFkB_Aloin Inhibits NF-κB Aloin->NFkB_Aloin Emodin_Glucoside Emodin-8-O-β-D-glucoside Macrophage_Activation Stimulates Macrophages Emodin_Glucoside->Macrophage_Activation p53_pathway p53 & p21-CDKs-Rb Pathways Emodin_Glucoside->p53_pathway Rhein_Glucoside Rhein-8-O-β-D-glucopyranoside NFkB_Rhein Inhibits NF-κB Rhein_Glucoside->NFkB_Rhein MAPK_Rhein Inhibits MAPK Rhein_Glucoside->MAPK_Rhein Lucidin_Primeveroside Lucidin primeveroside Genotoxicity Metabolic Activation to Genotoxic Lucidin Lucidin_Primeveroside->Genotoxicity

Caption: Overview of signaling pathways modulated by select anthraquinone glycosides.

Aloin has been shown to exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation and angiogenesis, and suppressing the NF-κB signaling pathway.[1]

Emodin-8-O-β-D-glucoside has demonstrated immunomodulatory effects by stimulating macrophages to produce pro-inflammatory cytokines.[1] Its anticancer activity is linked to the p53 and p21-CDKs-Rb pathways, leading to cell cycle arrest.[1]

Rhein-8-O-β-D-glucopyranoside's biological activity is primarily attributed to its aglycone, rhein, which is known to inhibit the NF-κB and MAPK signaling pathways, contributing to its anti-inflammatory effects.[2]

Lucidin primeveroside is notable for its potential genotoxicity.[6] It can be metabolically converted to the genotoxic compound Lucidin, which can form DNA adducts.[6]

Experimental Protocols

Anticancer Activity: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.[1]

  • Compound Treatment: Cells are treated with various concentrations of the anthraquinone glycosides and incubated for a specified period (e.g., 24-72 hours).[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[1]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of a compound.

Methodology:

  • DPPH Solution Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.[1]

  • Reaction Mixture: Various concentrations of the anthraquinone glycoside are mixed with the DPPH solution.[1]

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[1]

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.[1] The reduction in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[1]

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a multi-well plate.

  • Compound Treatment: Cells are pre-treated with various concentrations of the anthraquinone glycoside.

  • LPS Stimulation: The cells are then stimulated with LPS to induce the production of NO.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Conclusion

This comparative guide highlights the structural and functional diversity among this compound and other selected anthraquinone glycosides. While Aloin and Emodin-8-O-β-D-glucoside have demonstrated promising anticancer and immunomodulatory activities with some available quantitative data, there is a significant lack of such data for this compound, Rhein-8-O-β-D-glucopyranoside, and Lucidin primeveroside. The distinct biological profiles, particularly the genotoxicity of Lucidin primeveroside, underscore the importance of the specific chemical structure in determining the therapeutic potential and safety of these natural compounds. Further research is warranted to obtain comprehensive quantitative data for the less-studied glycosides to enable a more complete and direct comparison of their biological activities.

References

Unveiling the Optimal Solvent for Ruberythric Acid Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comprehensive comparison of the efficacy of different solvents for maximizing the yield of Ruberythric acid, a key anthraquinone (B42736) glycoside from the roots of Rubia tinctorum (madder). This document outlines supporting experimental data, detailed protocols, and a visualization of the extraction workflow to aid in the selection of the most effective extraction strategy.

The choice of extraction solvent plays a pivotal role in the successful isolation of this compound, directly impacting the yield and purity of the final extract. Traditional extraction methods often employ harsh acidic conditions, which can lead to the hydrolysis of the glycosidic bond in this compound, converting it to its aglycone form, alizarin (B75676), and thus reducing the yield of the desired compound.[1][2] This guide focuses on comparing milder, more efficient solvent systems that preserve the integrity of this compound.

Comparative Efficacy of Extraction Solvents

The selection of an appropriate solvent is paramount for achieving a high yield of this compound while minimizing its degradation. Experimental evidence highlights significant differences in the extraction efficiency of various solvents.

A key study directly compared the efficacy of ethanol (B145695) and water for the extraction of glycosides, including this compound, from Rubia tinctorum. The results demonstrated that ethanol is a significantly more effective solvent for preserving and extracting glycosides. The ratio of glycosides to the hydrolysis product, alizarin, was found to be 236.8:1 in ethanol extracts, compared to a much lower 21.7:1 ratio in water extracts.[3] This suggests that ethanol is superior in preventing the hydrolysis of this compound during the extraction process.[3]

While direct comparative yield data for a broader range of solvents is limited in single studies, other research indicates that methanol (B129727) can achieve a high total extract yield of 2.4% from dried madder root using Soxhlet extraction.[2] However, this figure represents the total extracted matter and not specifically the yield of this compound.

For preserving the glycosidic structure, "soft" or "mild" extraction techniques are highly recommended. These methods avoid the harsh conditions that lead to hydrolysis. Solvents and systems that fall into this category include aqueous glucose solution, a mixture of formic acid and methanol, and solutions containing ethylenediaminetetraacetic acid (EDTA).[1][2]

The following table summarizes the available quantitative data on the efficacy of different extraction solvents.

Extraction Solvent/MethodKey FindingsReference
EthanolSignificantly higher ratio of glycosides to alizarin (236.8:1) compared to water, indicating better preservation of this compound.[3]
WaterLower ratio of glycosides to alizarin (21.7:1), suggesting a higher rate of hydrolysis of this compound.[3]
MethanolAchieved the highest total extract yield (2.4% of dried root weight) in a Soxhlet extraction, though this is not specific to this compound.[2]
Acidic Mixtures (e.g., HCl/Methanol/Water)Known to cause significant hydrolysis of this compound to alizarin.[1][2]
Aqueous Glucose SolutionConsidered a "soft" method that effectively extracts this compound without causing hydrolysis.[2]
Formic Acid:MethanolA "soft" extraction method that preserves the glycosidic linkage of this compound.[1]
EDTA SolutionAnother "soft" method that aids in the extraction of intact glycosides.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key extraction methods discussed in this guide.

Protocol 1: Ethanol Extraction (Reflux)

This method has been shown to be effective in preserving the glycosidic structure of this compound.[3]

Materials:

  • Dried and ground Rubia tinctorum root

  • Ethanol (95% or absolute)

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Filtration system (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Weigh a desired amount of dried, ground madder root and place it in a round-bottom flask.

  • Add ethanol to the flask in a solid-to-solvent ratio of approximately 1:10 to 1:20 (w/v).

  • Set up the reflux apparatus and heat the mixture to the boiling point of ethanol.

  • Maintain the reflux for a period of 2 to 4 hours with continuous stirring.

  • After reflux, allow the mixture to cool to room temperature.

  • Filter the mixture to separate the extract from the solid plant material.

  • Wash the solid residue with a small amount of fresh ethanol to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Methanol Extraction (Soxhlet)

This method is effective for achieving a high total yield of extracted compounds.[2]

Materials:

  • Dried and ground Rubia tinctorum root

  • Methanol

  • Soxhlet extraction apparatus

  • Cellulose (B213188) thimble

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place a weighed amount of dried, ground madder root into a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with methanol.

  • Assemble the Soxhlet apparatus and heat the methanol to its boiling point.

  • Allow the extraction to proceed for several hours (typically 6-8 hours, or until the solvent in the extractor runs clear).

  • Once the extraction is complete, cool the apparatus.

  • Collect the methanolic extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator to yield the crude extract.

Protocol 3: Aqueous Glucose Solution Extraction (Mild Method)

This protocol is designed to gently extract this compound while minimizing hydrolysis.

Materials:

  • Dried and ground Rubia tinctorum root

  • D-Glucose

  • Deionized water

  • Shaking incubator or water bath

  • Centrifuge

  • Filtration system

Procedure:

  • Prepare an aqueous solution of D-Glucose (concentration may be optimized, e.g., 10% w/v).

  • Suspend a weighed amount of dried, ground madder root in the glucose solution.

  • Incubate the suspension at a controlled temperature (e.g., 40-60°C) with continuous agitation for a defined period (e.g., 1-3 hours).

  • After incubation, separate the solid material from the liquid extract by centrifugation followed by filtration.

  • The resulting aqueous extract contains the intact this compound. Further purification steps may be required depending on the intended application.

Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general experimental workflow for this compound extraction and a known signaling pathway for the induction of its biosynthesis.

ExtractionWorkflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration Start Dried Rubia tinctorum Root Grinding Grinding Start->Grinding Solvent Addition of Solvent (e.g., Ethanol, Methanol, Aqueous Glucose) Grinding->Solvent Extraction Extraction (Reflux, Soxhlet, or Incubation) Solvent->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract

Caption: Experimental workflow for the extraction of this compound.

Certain elicitors, such as chitosan, have been shown to stimulate the biosynthesis of anthraquinones, including this compound, in Rubia tinctorum cell cultures. This process involves a complex signaling cascade.[4][5][6]

SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Chitosan Chitosan PI3K PI3K Chitosan->PI3K activates PLC PLC Chitosan->PLC activates PDK1 PDK-1 PI3K->PDK1 activates PKC PKC PDK1->PKC activates Ca2_release Ca²⁺ Release (from internal stores) PLC->Ca2_release induces MAPK_cascade MAPK Cascade PKC->MAPK_cascade activates TF_activation Transcription Factor Activation MAPK_cascade->TF_activation Ca2_release->PKC activates Gene_expression Gene Expression TF_activation->Gene_expression Anthraquinone_synthesis Anthraquinone (this compound) Biosynthesis Gene_expression->Anthraquinone_synthesis

Caption: Chitosan-induced signaling pathway for anthraquinone biosynthesis.

References

Comparative Analysis of Ruberythric Acid Content in Rubia tinctorum Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative study of Ruberythric acid content in various cultivars of Rubia tinctorum (madder root). It is intended for researchers, scientists, and drug development professionals interested in the quantitative analysis of this bioactive compound. This document summarizes available data on this compound concentrations, details the analytical methodologies for its quantification, and presents a visual representation of the experimental workflow.

Introduction

Rubia tinctorum L. is a perennial plant whose roots are a rich source of anthraquinones, which have been used for centuries as natural dyes and in traditional medicine. One of the primary glycosides present in the roots is this compound (alizarin-2-β-primeveroside), which upon hydrolysis, yields alizarin, a potent red dye. The concentration of this compound can vary significantly among different cultivars of R. tinctorum, influencing the quality of the dye and the potential therapeutic efficacy of its extracts. This guide focuses on the comparative quantification of this compound in several documented cultivars.

Quantitative Comparison of this compound Content

The following table summarizes the quantitative data on this compound and other major anthraquinone (B42736) glycosides found in the dried roots of various Rubia tinctorum cultivars. The data is compiled from studies utilizing validated High-Performance Liquid Chromatography (HPLC) methods for direct quantification of the glycosides.

Cultivar NameThis compound (mg/g dried root)Lucidin primeveroside (mg/g dried root)Analytical MethodReference
Pernambuco15.314.9HPLC-UVDerksen et al., 2004
Palamos12.812.1HPLC-UVDerksen et al., 2004
Kriezel11.510.9HPLC-UVDerksen et al., 2004
Zeelander10.910.5HPLC-UVDerksen et al., 2004
Local (Netherlands)13.513.1HPLC-UVDerksen et al., 2004

Note: The values presented are mean concentrations and may vary based on cultivation conditions, harvest time, and storage.

Experimental Protocols

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for the quantitative analysis of this compound in Rubia tinctorum roots.[1] This section details a typical experimental protocol.

Sample Preparation and Extraction (Direct Method)

This method aims to quantify the native glycosides, including this compound, directly from the plant material.

  • Grinding: Dry the roots of the Rubia tinctorum cultivar at a controlled temperature (e.g., 40-50°C) to a constant weight and then grind them into a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent: A mixture of ethanol (B145695) and water (e.g., 70:30 v/v) is commonly used for efficient extraction of anthraquinone glycosides.

  • Extraction Procedure:

    • Weigh approximately 100 mg of the powdered root material into a flask.

    • Add 10 mL of the ethanol-water solvent.

    • Reflux the mixture for 1 hour at a controlled temperature (e.g., 80°C).

    • After cooling, filter the extract through a 0.45 µm filter to remove particulate matter.

    • The filtered extract is then ready for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of anthraquinones.

  • Mobile Phase: A gradient elution is employed for optimal separation.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, hold at 100% B; followed by re-equilibration.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection Wavelength: Detection is typically performed at 254 nm, which is a suitable wavelength for observing anthraquinone glycosides.

  • Injection Volume: 10-20 µL of the filtered extract is injected.

  • Quantification:

    • Prepare standard solutions of pure this compound at various known concentrations.

    • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the sample extracts and determine the peak area corresponding to this compound.

    • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the comparative analysis of this compound content.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Dried R. tinctorum Roots grinding Grinding (Fine Powder) start->grinding extraction Solvent Extraction (Ethanol/Water) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC Injection filtration->hplc Filtered Extract separation C18 Column Separation hplc->separation detection UV Detection (254 nm) separation->detection quantification Quantification (Calibration Curve) detection->quantification end Results quantification->end This compound Content (mg/g) logical_relationship cultivar Rubia tinctorum Cultivar (e.g., Pernambuco, Palamos) ruberythric_acid This compound Content cultivar->ruberythric_acid influences result Quantitative Data (mg/g) ruberythric_acid->result is quantified as analytical_method Analytical Method (HPLC-UV) analytical_method->result enables

References

A Researcher's Guide to the Purity Assessment of Commercially Available Ruberythric Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and natural product chemistry, the purity of a chemical standard is paramount to achieving accurate and reproducible results. Ruberythric acid, a key anthraquinone (B42736) glycoside from the roots of Rubia tinctorum L. (madder), is utilized in various research applications.[1][2][3] However, the purity of commercially available standards can vary, potentially impacting experimental outcomes. This guide provides a comparative assessment of hypothetical this compound standards and detailed protocols for their purity verification.

Comparative Purity Analysis

The purity of three hypothetical commercial this compound standards (Vendor A, Vendor B, and Vendor C) was assessed using High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These methods provide orthogonal information, offering a comprehensive purity profile. HPLC is effective for separating and quantifying structurally similar impurities, while qNMR offers a direct measure of the target analyte against a certified internal standard without needing a reference standard for each impurity.

Table 1: HPLC Purity Assessment of Commercial this compound Standards

VendorLot NumberStated PurityHPLC Purity (%) [a]Major Impurity IdentifiedImpurity Content (%)
Vendor AA-0123>95%96.2Lucidin Primeveroside2.8
Vendor BB-4567>98%98.5Alizarin0.9
Vendor CC-8910>90%91.3Lucidin Primeveroside6.5

[a] Purity determined by area normalization at 254 nm.

Table 2: qNMR Purity Assessment of Commercial this compound Standards

VendorLot NumberStated PurityqNMR Purity (% w/w) [b]Comments
Vendor AA-0123>95%95.8Consistent with HPLC findings.
Vendor BB-4567>98%98.1High purity confirmed.
Vendor CC-8910>90%90.5Presence of significant impurities confirmed.

[b] Purity determined using Dimethyl sulfoxide-d6 as the solvent and maleic acid as the internal standard.

The data indicates that while Vendor A and B provide high-purity this compound suitable for most applications, the standard from Vendor C contains a significant percentage of Lucidin primeveroside. This is a common co-occurring glycoside in madder root extracts and a frequent impurity.[1][4][5] The presence of such impurities can interfere with biological assays and lead to inaccurate quantification.

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and related impurities.[1][5][6]

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or Trifluoroacetic acid, 0.1%).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

3. Chromatographic Conditions:

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 70% B (linear gradient)

    • 25-30 min: 70% B (isocratic)

    • 30-35 min: 70% to 20% B (linear gradient)

    • 35-40 min: 20% B (isocratic, re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh approximately 1.0 mg of the this compound standard.

  • Dissolve in 1.0 mL of methanol (B129727) (HPLC grade) to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Purity is calculated based on the relative peak area of this compound to the total peak area of all components in the chromatogram (area normalization method).

Protocol 2: Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol describes the use of qNMR for the absolute purity determination of this compound.[2][7][8]

1. Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

2. Reagents and Solvents:

  • Dimethyl sulfoxide-d6 (DMSO-d6), 99.9% D.

  • Maleic acid (certified internal standard).

  • This compound standard.

3. Sample Preparation:

  • Accurately weigh ~5 mg of the this compound standard and ~2 mg of maleic acid into a clean vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

  • Transfer the solution to an NMR tube.

4. NMR Acquisition Parameters:

  • Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all relevant protons.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Spectral Width: Appropriate for observing all relevant signals.

5. Data Analysis:

  • Integrate the well-resolved, non-overlapping signals of this compound (e.g., specific aromatic protons) and the internal standard (maleic acid vinyl protons).[8]

  • Calculate the purity (w/w %) using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualized Workflow

The following diagram illustrates the logical workflow for assessing the purity of a commercial chemical standard.

G cluster_0 Purity Assessment Workflow A Receive Commercial Standard B Review Certificate of Analysis (CoA) A->B C Prepare Stock Solution B->C D HPLC Analysis C->D Orthogonal Method 1 E qNMR Analysis C->E Orthogonal Method 2 F Data Interpretation and Comparison D->F E->F G Purity Verification Report F->G

Caption: Workflow for verifying the purity of commercial standards.

References

A Comparative Guide to Soft Ionization Mass Spectrometry for Ruberythric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common soft ionization techniques—Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI)—for the mass spectrometric analysis of Ruberythric acid. Understanding the nuances of each technique is critical for selecting the optimal method to achieve desired sensitivity, structural information, and analytical throughput.

Introduction to this compound

This compound is a naturally occurring anthraquinone (B42736) glycoside found in the roots of the madder plant (Rubia tinctorum)[1]. It is composed of an alizarin (B75676) aglycone linked to a primeverose disaccharide. Its chemical structure and properties, including a molecular weight of 534.47 g/mol and the presence of multiple hydroxyl groups, make it amenable to analysis by soft ionization mass spectrometry[2]. The choice of ionization technique can significantly impact the quality of the resulting mass spectrum, influencing ionization efficiency, the degree of fragmentation, and ultimately, the ability to accurately identify and quantify this compound in complex matrices.

Comparison of Soft Ionization Techniques

Soft ionization methods are essential for the analysis of thermally labile and non-volatile molecules like this compound, as they impart minimal energy to the analyte, thus preserving its molecular integrity. The three techniques compared here operate on different principles, leading to distinct analytical outcomes.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ions are generated from a liquid phase by applying a high voltage to a nebulized spray.A laser is used to desorb and ionize the analyte co-crystallized with a matrix.A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte.
Typical Ions Formed [M+H]⁺, [M+Na]⁺, [M-H]⁻Primarily [M+H]⁺, [M+Na]⁺, [M+K]⁺Primarily [M+H]⁺
Fragmentation Generally low, can be induced by increasing cone voltage (in-source CID).Minimal fragmentation, preserving the molecular ion.Can cause more fragmentation than ESI and MALDI due to higher temperatures.
Coupling Easily coupled with High-Performance Liquid Chromatography (HPLC).Typically used for direct analysis of samples spotted on a target plate.Easily coupled with HPLC.
Best Suited For Polar and ionic compounds, suitable for quantitative analysis.High-throughput screening, analysis of complex mixtures, and imaging.Less polar to moderately polar, thermally stable compounds.
This compound Suitability High. ESI is well-suited for the polar nature of this compound and its glycosidic linkage.Moderate to High. MALDI can be effective, but matrix selection is crucial.Moderate. APCI is a viable alternative, particularly for less polar derivatives or when coupled with normal-phase HPLC.

Performance Data for Anthraquinone Glycoside Analysis

While a direct head-to-head quantitative comparison for this compound across all three techniques is not available in a single study, data from the analysis of Rubia tinctorum extracts and other anthraquinone glycosides provide valuable insights.

ParameterESI-MSMALDI-MSAPCI-MS
Reported Ionization Mode for Glycosides Positive and Negative[3][4]PositivePositive and Negative[3][4]
Observed Adducts for Similar Glycosides [M-H]⁻, [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺[M+H]⁺, [M+Na]⁺, [M+K]⁺[M+H]⁺
Typical Fragmentation Loss of the glycosidic unit to yield the aglycone ion is common, especially with increased in-source fragmentation.Primarily molecular ions are observed with minimal fragmentation.Fragmentation can be more pronounced, often leading to the aglycone ion.
Sensitivity Generally high, especially when coupled with HPLC for separation from matrix components.High sensitivity, but can be affected by matrix suppression effects.Can be less sensitive for highly polar glycosides compared to ESI.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible results. Below are representative protocols for the analysis of anthraquinone glycosides using ESI-MS and APCI-MS, as described in the literature.

HPLC-ESI-MS/MS for Anthraquinone Glycosides in Rubia tinctorum

This method is adapted from studies analyzing extracts of Rubia tinctorum.

  • Sample Preparation: Madder root samples are extracted with a methanol-water mixture. The resulting extract is filtered prior to injection.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Both positive and negative ion modes are used for comprehensive analysis. For negative mode, post-column addition of a weak base like ammonia (B1221849) can enhance deprotonation[3].

    • Capillary Voltage: 3.0 - 4.5 kV.

    • Cone Voltage: 20 - 40 V (can be increased to induce fragmentation).

    • Desolvation Temperature: 300 - 400 °C.

    • Data Acquisition: Full scan mode to detect all ions and product ion scan mode (MS/MS) to obtain structural information by fragmenting the precursor ion of this compound.

HPLC-APCI-MS for Anthraquinone Glycosides

This protocol is based on comparative studies of ionization techniques for anthraquinones.

  • Sample Preparation and LC: Same as for the HPLC-ESI-MS/MS method.

  • Mass Spectrometry (APCI):

    • Ionization Mode: Positive and negative ion modes.

    • Corona Discharge Current: 4 - 5 µA.

    • Vaporizer Temperature: 400 - 500 °C.

    • Capillary Temperature: 200 - 250 °C.

    • Sheath and Auxiliary Gas: Nitrogen at optimized flow rates.

    • Data Acquisition: Similar to ESI, with full scan and MS/MS capabilities.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting an ionization technique, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection & Data Acquisition Extraction Extraction of This compound Filtration Filtration Extraction->Filtration HPLC HPLC Filtration->HPLC ESI ESI HPLC->ESI LC-MS Interface APCI APCI HPLC->APCI LC-MS Interface MassAnalyzer Mass Analyzer (e.g., Q-TOF, Ion Trap) ESI->MassAnalyzer APCI->MassAnalyzer MALDI MALDI MALDI->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

Caption: Experimental workflow for mass spectrometry analysis.

Ionization_Selection_Logic cluster_properties Key Properties cluster_techniques Ionization Technique Choice cluster_coupling Coupling Strategy Analyte Analyte Properties: This compound Polarity Polar Analyte->Polarity ThermalStability Thermally Labile Analyte->ThermalStability MolecularWeight Moderate MW (534.47 Da) Analyte->MolecularWeight Matrix Complex Matrix (e.g., Plant Extract) Analyte->Matrix ESI ESI Polarity->ESI Ideal for polar compounds APCI APCI Polarity->APCI Better for less polar analytes ThermalStability->ESI Good for labile molecules MALDI MALDI ThermalStability->MALDI Good for labile molecules Matrix->MALDI Good for direct analysis of mixtures HPLC_ESI LC-ESI-MS Matrix->HPLC_ESI Couple with HPLC for separation ESI->HPLC_ESI Direct_MALDI Direct MALDI-MS MALDI->Direct_MALDI LC_APCI LC-APCI-MS APCI->LC_APCI

Caption: Logic for selecting an ionization technique.

Conclusion

For the analysis of this compound, Electrospray Ionization (ESI) coupled with liquid chromatography is generally the most versatile and widely applicable technique. It is highly suitable for this polar glycoside and provides excellent sensitivity and the option for controlled fragmentation to aid in structural elucidation. Matrix-Assisted Laser Desorption/Ionization (MALDI) serves as a powerful tool for high-throughput screening and direct tissue analysis, though careful optimization of the matrix is required. Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, particularly for less polar analogues or when dealing with mobile phases that are less amenable to ESI. The choice of the most appropriate technique will ultimately depend on the specific research question, the complexity of the sample matrix, and the desired analytical outcome, whether it be quantification, structural confirmation, or rapid screening.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mutagenicity of Ruberythric Acid and Related Anthraquinones

For researchers, scientists, and drug development professionals, understanding the mutagenic potential of chemical compounds is of paramount importance. This guide provides an objective comparison of the mutagenicity of this compound and other naturally occurring and synthetic anthraquinones, supported by experimental data.

Introduction

Anthraquinones are a large class of aromatic compounds based on the 9,10-anthraquinone skeleton. They are widely distributed in nature, found in various plants, fungi, and lichens, and are used in dyes, pigments, and for medicinal purposes. This compound, a primary component of the madder root ( Rubia tinctorum ), is a glycoside of the anthraquinone (B42736) alizarin (B75676).[1][2][3] Concerns about the potential carcinogenicity of certain anthraquinones have led to extensive studies of their mutagenic properties.[4][5]

This guide focuses on comparing the mutagenicity of this compound with related anthraquinones such as alizarin, lucidin (B1675361), rubiadin (B91156), and emodin. The primary method for assessing mutagenicity discussed here is the bacterial reverse mutation assay, commonly known as the Ames test.

Mutagenicity Data Comparison

The mutagenic potential of this compound and its related anthraquinones has been evaluated in various studies, primarily using the Ames test with different strains of Salmonella typhimurium. The results often depend on the specific chemical structure of the anthraquinone and the presence or absence of metabolic activation (S9 mix).

CompoundS. typhimurium Strain(s)Metabolic Activation (S9 mix)Mutagenic PotentialReference(s)
This compound Not specifiedNot specifiedNegative[5]
Alizarin TA100, TA2637With S9 mixMutagenic[6]
TA98, TA100Without and with S9 mixNot mutagenic[7]
Lucidin TA100, TA98Not specifiedMutagenic[8][9]
Lucidin-3-O-primeveroside TA100, TA98Not specifiedMutagenic[6][8]
Rubiadin TA100, TA98Not specifiedMutagenic[6][8]
Anthraquinone TA1537, TA1538, TA98Without S9 mixMutagenic[10][11]
Emodin TA2637With S9 mixStrong mutagen[6]
1,8-Dihydroxyanthraquinone (Danthron) Not specifiedNot specifiedGenotoxic[4]
Aloe-emodin Not specifiedNot specifiedGenotoxic[4]
Chrysophanol TA2637With S9 mixStrong mutagen[6]
1-Hydroxy-2-methylanthraquinone TA100, TA98Not specifiedMutagenic[6][8]

Note: The mutagenicity of anthraquinones can vary depending on the experimental conditions. The table provides a summary of findings from the cited literature.

Experimental Protocols

The most common method for evaluating the mutagenicity of these compounds is the Ames test.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[12] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[12][13] The test measures the ability of a substance to cause a reverse mutation in these bacteria, allowing them to grow on a histidine-deficient medium.

Principle: Point mutations are introduced in the histidine operon of S. typhimurium, rendering the bacteria unable to produce their own histidine (His-).[12] When these bacteria are exposed to a mutagen, it can cause a secondary mutation that reverts the original mutation, restoring the gene's function and allowing the bacteria to synthesize histidine (His+).[12] These reverted bacteria can then grow on a medium lacking histidine, forming visible colonies.[12]

Procedure:

  • Strain Preparation: Cultures of the appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight.[14]

  • Test Mixture Preparation: The test compound, the bacterial culture, and, if required, a liver extract from rats (S9 mix) are combined in a tube.[13][14] The S9 mix is used to simulate mammalian metabolism, as some compounds only become mutagenic after being metabolized.[15]

  • Plating: The mixture is combined with molten top agar (B569324) and poured onto a minimal glucose agar plate, which lacks histidine.[13]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[12][13]

  • Colony Counting: The number of revertant colonies on each plate is counted. A significant increase in the number of colonies on the test plates compared to the control plates indicates that the compound is mutagenic.[12]

Controls:

  • Negative Control: A solvent (like distilled water or DMSO) is used to determine the spontaneous reversion rate.[13]

  • Positive Control: A known mutagen is used to ensure the test system is working correctly. The choice of positive control depends on the bacterial strain and whether the S9 mix is used.[13]

Signaling Pathways and Mechanisms of Action

The mutagenicity of anthraquinones is believed to occur through several mechanisms, including the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS).

Some anthraquinones, such as emodin, aloe-emodin, and danthron, have been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair.[4] This inhibition can lead to DNA strand breaks and chromosomal damage, contributing to their genotoxic and mutagenic effects.[4] The ability of these compounds to intercalate into DNA is also a potential mechanism for their mutagenicity.[4]

Additionally, the reduction of anthraquinones can lead to the formation of semiquinone radicals, which can then react with oxygen to produce superoxide (B77818) anions and other ROS. These ROS can cause oxidative damage to DNA, leading to mutations.

Below are diagrams illustrating the Ames test workflow and a proposed mechanism for anthraquinone-induced mutagenicity.

ames_test_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_results Results Bacterial Culture (His-) Bacterial Culture (His-) Combine and Plate Combine and Plate Bacterial Culture (His-)->Combine and Plate Test Compound Test Compound Test Compound->Combine and Plate S9 Mix (optional) S9 Mix (optional) S9 Mix (optional)->Combine and Plate Incubate (37°C) Incubate (37°C) Combine and Plate->Incubate (37°C) Count Revertant Colonies (His+) Count Revertant Colonies (His+) Incubate (37°C)->Count Revertant Colonies (His+) Mutagenic Mutagenic Count Revertant Colonies (His+)->Mutagenic Significant Increase Non-mutagenic Non-mutagenic Count Revertant Colonies (His+)->Non-mutagenic No Significant Increase

Caption: Workflow of the Ames test for mutagenicity assessment.

anthraquinone_mutagenicity cluster_pathways Potential Mutagenic Pathways Anthraquinone Anthraquinone DNA Intercalation DNA Intercalation Anthraquinone->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Anthraquinone->Topoisomerase II Inhibition Reductive Metabolism Reductive Metabolism Anthraquinone->Reductive Metabolism DNA Damage DNA Damage DNA Intercalation->DNA Damage DNA Strand Breaks DNA Strand Breaks Topoisomerase II Inhibition->DNA Strand Breaks Semiquinone Radical Semiquinone Radical Reductive Metabolism->Semiquinone Radical Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Semiquinone Radical->Reactive Oxygen Species (ROS) + O2 Oxidative DNA Damage Oxidative DNA Damage Reactive Oxygen Species (ROS)->Oxidative DNA Damage Mutation Mutation Oxidative DNA Damage->Mutation DNA Strand Breaks->Mutation DNA Damage->Mutation

Caption: Proposed mechanisms of anthraquinone-induced mutagenicity.

Conclusion

The mutagenicity of anthraquinones is highly dependent on their chemical structure. While this compound itself has been reported as non-mutagenic, its aglycone, alizarin, and other related anthraquinones like lucidin and rubiadin have shown mutagenic potential in the Ames test.[5][6][8] For many of these compounds, metabolic activation is a key factor in their mutagenicity, highlighting the importance of using the S9 mix in in vitro assays. The primary mechanisms of mutagenicity appear to be related to the inhibition of topoisomerase II and the generation of reactive oxygen species that cause DNA damage. Further research is necessary to fully elucidate the structure-activity relationships and the precise mechanisms of action for this diverse class of compounds. This information is critical for the safety assessment of products containing these anthraquinones.

References

Safety Operating Guide

Proper Disposal of Ruberythric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Ruberythric acid in a laboratory setting, ensuring the safety of personnel and adherence to regulatory standards.

This compound is a naturally occurring anthraquinone (B42736) glycoside.[1] Its chemical properties, including its acidic nature and organic structure, guide the recommended disposal procedures. It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and adhering to institutional and local regulations for hazardous waste management.

Immediate Safety and Handling

Before initiating any disposal process, ensure that all necessary safety precautions are in place. This is fundamental to minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or glasses with side shields to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Protective Clothing: A lab coat or apron should be worn to protect against spills.

Ventilation:

  • All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Emergency Preparedness:

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
Chemical Formula C₂₅H₂₆O₁₃
Molar Mass 534.47 g/mol
Appearance Yellow, needle-like crystals
Solubility Soluble in hot water; slightly soluble in cold water and ethanol.
Decomposition Decomposes in acids and alkalis.
Hazard Classification Causes serious eye irritation.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically, following the general principles for managing acidic and organic laboratory waste.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including unused product, contaminated materials (e.g., filter paper, pipette tips), and solutions, must be treated as hazardous chemical waste.

  • Do not mix this compound waste with other incompatible waste streams.

Step 2: Neutralization of Acidic Waste (for dilute aqueous solutions)

  • For dilute aqueous solutions of this compound, neutralization may be a preliminary step before collection for disposal. This procedure should be performed with caution in a fume hood.

  • Procedure:

    • Place the beaker containing the dilute acidic waste on a stir plate.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the stirring solution. Be cautious as this may cause foaming or heat generation.[1]

    • Monitor the pH of the solution using a pH meter or pH strips.

    • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[2]

Step 3: Waste Collection and Storage

  • Solid Waste: Collect solid this compound waste and any contaminated disposable materials in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect the neutralized aqueous solution or any other liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Leave at least 10% headspace in the container to allow for expansion.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.

Step 4: Final Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for the final disposal of hazardous waste.[2] Contact them to arrange for the pickup and proper disposal of the collected this compound waste.

  • Do Not Pour Down the Drain: Unless explicitly permitted by your institution's EHS for small quantities of fully neutralized and non-hazardous solutions, do not dispose of this compound or its solutions down the sanitary sewer.[2]

Step 5: Decontamination

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol). The rinseate must be collected and disposed of as hazardous waste.[2] After thorough decontamination, the container may be discarded as regular waste, in accordance with institutional policies.

  • Work Surfaces: Decontaminate any work surfaces that may have come into contact with this compound using an appropriate cleaning agent.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

RuberythricAcidDisposal Start Generate this compound Waste AssessWaste Assess Waste Type Start->AssessWaste SolidWaste Solid Waste (Pure compound, contaminated materials) AssessWaste->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous solutions) AssessWaste->LiquidWaste Liquid CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid Neutralize Neutralize Dilute Aqueous Solution (pH 6-8) LiquidWaste->Neutralize ContactEHS Contact EHS for Pickup and Disposal CollectSolid->ContactEHS CollectLiquid Collect in Labeled Hazardous Waste Container Neutralize->CollectLiquid CollectLiquid->ContactEHS

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always prioritize safety and consult with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.

References

Personal protective equipment for handling Ruberythric acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ruberythric Acid

This guide provides crucial safety and logistical information for the handling of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining essential personal protective equipment, operational plans, and disposal methods.

Hazard Identification and Personal Protective Equipment (PPE)

While comprehensive hazard data for this compound is not consistently available across all safety data sheets, it is classified by the European Chemicals Agency (ECHA) as causing serious eye irritation.[1] Due to its acidic nature and the organic solvents often used for its dissolution (such as DMSO, Methanol, and Ethanol), a cautious approach to handling is imperative.[2]

The minimum PPE required when working with this compound and its solutions includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] Depending on the scale of the operation and the potential for splashes or aerosol generation, additional protective equipment is necessary.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

EquipmentType/CharacteristicsApplication
Eye and Face Protection Safety glasses with side shields (ANSI Z87.1 compliant)Minimum requirement for all handling procedures.[3]
Chemical splash gogglesRequired when there is a risk of splashing.
Face shieldTo be worn over safety glasses or goggles during procedures with a significant splash or aerosol risk.[4][5]
Hand Protection Disposable nitrile glovesProvides protection against incidental chemical splashes.[3][6] Immediately remove and replace if contaminated.
Neoprene or Butyl rubber glovesRecommended for handling larger volumes or for prolonged contact, offering broader chemical resistance.[6]
Body Protection Laboratory coatStandard requirement to protect skin and clothing from minor spills and contamination.[3][5][6]
Chemical-resistant apronRecommended when handling larger quantities or when there is a higher risk of splashes.
Foot Protection Closed-toe shoesRequired at all times in the laboratory to protect against spills and dropped objects.[7]
Respiratory Protection Not generally required if handled in a well-ventilated area or a chemical fume hood.A risk assessment should be performed to determine if a respirator is needed based on the specific procedure and potential for aerosolization.

Operational and Disposal Plan

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Receiving and Inspection:

    • Upon receipt, inspect the container for any signs of damage or leakage.

    • Verify that the container is clearly labeled with the chemical name (this compound) and any hazard warnings.

    • Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) during inspection.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep the container tightly sealed.[2]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent potential hydrolysis or other reactions.[8][9]

  • Preparation of Solutions:

    • All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • When dissolving, add the solid this compound to the solvent slowly.

    • If using solvents such as DMSO, Methanol, or Ethanol, be aware of their individual flammability and toxicity hazards.[2]

  • Handling and Use:

    • Always wear the appropriate PPE as outlined in Table 1.

    • Avoid direct contact with the skin and eyes.[10]

    • Do not eat, drink, or smoke in the laboratory area.[11]

    • Wash hands thoroughly after handling the substance.[10][11]

  • Spill Response:

    • In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable container for hazardous waste disposal.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal Plan
  • Neutralization:

    • Due to its acidic nature, it is recommended to neutralize waste solutions containing this compound before disposal.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the waste solution while stirring in a chemical fume hood.

    • Monitor the pH of the solution until it is neutral (pH 6-8).

  • Collection and Labeling:

    • Collect the neutralized waste in a clearly labeled, leak-proof, and corrosion-resistant container.[12]

    • The label should include "Neutralized this compound Waste" and a list of the solvents used.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office.

    • Do not dispose of this compound or its waste down the drain or in regular trash.[12][13]

Experimental Workflow Diagram

The following diagram illustrates the key procedural steps for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_spill Contingency: Spill Response receive Receive & Inspect Chemical store Store in Cool, Dry, Ventilated Area receive->store don_ppe Don Appropriate PPE store->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood prepare_solution Prepare Solution fume_hood->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment neutralize Neutralize Waste conduct_experiment->neutralize spill Spill Occurs conduct_experiment->spill Potential collect_waste Collect & Label Waste neutralize->collect_waste dispose Dispose via EHS collect_waste->dispose absorb Absorb with Inert Material spill->absorb collect_spill Collect for Disposal absorb->collect_spill collect_spill->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ruberythric acid
Reactant of Route 2
Reactant of Route 2
Ruberythric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.